imidazo[1,2-c]pyrimidin-5(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6H-imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICKXGZWALFYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N2C1=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971017 | |
| Record name | Imidazo[1,2-c]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-66-3, 849035-92-3 | |
| Record name | Ethenocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55662-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,N(4)-ethanocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055662663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo[1,2-c]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849035-92-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of the Imidazo[1,2-c]pyrimidin-5(6H)-one Core
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development. Its structural resemblance to purine nucleobases makes it a versatile template for designing molecules with a wide array of biological activities. Derivatives have shown promise as potent inhibitors of key cellular targets, including cyclin-dependent kinase 2 (CDK2), and as effective antiviral agents, particularly against viruses like the pepper mild mottle virus (PMMoV).[1][2][3] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable core structure. We will delve into the foundational cyclocondensation reactions starting from accessible cytosine analogs, explore modern multicomponent reaction strategies, and detail post-synthetic modifications crucial for generating chemical diversity for structure-activity relationship (SAR) studies. Each section combines theoretical principles with field-proven insights, detailed experimental protocols, and visual workflows to offer a robust and practical resource for researchers in the field.
Introduction to the this compound Scaffold
Chemical Structure and Properties
The this compound is a bicyclic heterocyclic system where an imidazole ring is fused to a pyrimidine ring. The core structure, C₆H₅N₃, features a bridgehead nitrogen atom, which imparts specific conformational and electronic properties to the molecule.[4] This arrangement creates a planar system with a unique distribution of hydrogen bond donors and acceptors, making it an ideal scaffold for interacting with biological macromolecules such as enzymes and receptors. The presence of multiple nitrogen atoms allows for a range of chemical modifications, enabling fine-tuning of its physicochemical and pharmacological properties.
Pharmacological Significance
The therapeutic potential of the this compound core is extensive and well-documented. Its derivatives are recognized as potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, a key regulator of the cell cycle whose dysregulation is a hallmark of many cancers.[1][2][5] This has positioned the scaffold as a promising starting point for the development of novel anticancer therapeutics. Beyond oncology, nucleoside derivatives incorporating this core have been synthesized and found to possess significant inactivating activities against plant viruses like PMMoV, highlighting its potential in agrochemicals.[3] The scaffold's ability to serve as a versatile template for drug design underscores the importance of robust and efficient synthetic methodologies.
Foundational Synthetic Strategy: Cyclocondensation from Cytosine Analogs
The most established and widely utilized method for constructing the this compound core is the cyclocondensation reaction between a cytosine derivative and an α-halocarbonyl compound. This approach is valued for its reliability and the ready availability of starting materials.
General Reaction Mechanism
The reaction proceeds via a two-step sequence. The first step is an N-alkylation, where the N3 nitrogen of the cytosine ring acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This forms a quaternary ammonium salt intermediate. The subsequent step involves an intramolecular cyclization, where the exocyclic amino group at the C4 position of the pyrimidine ring attacks the carbonyl carbon. This is followed by dehydration to yield the final fused bicyclic system. The choice of starting materials, particularly the use of a 5-substituted cytosine like 5-iodocytosine, is a critical experimental decision as it provides a chemical handle for later-stage diversification.[1]
General Workflow for Cyclocondensation
Caption: General workflow for the synthesis of the core via cyclocondensation.
Detailed Experimental Protocol: Synthesis of 8-iodothis compound
This protocol is adapted from the synthesis described by Jansa et al. and serves as a foundational method for accessing the core structure, which can be further functionalized.[1]
Materials:
-
5-Iodocytosine
-
2-Bromo-1,1-diethoxyethane
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
A suspension of 5-iodocytosine (1.0 eq) in a 1:1 mixture of DMF and water is prepared in a round-bottom flask.
-
2-Bromo-1,1-diethoxyethane (1.2 eq) is added to the suspension.
-
The reaction mixture is heated to 100 °C and stirred for 4 hours. During this time, the suspension dissolves to form a clear solution.
-
The reaction is cooled to room temperature, and the solvents are removed under reduced pressure (in vacuo).
-
The resulting residue is triturated with diethyl ether to yield a crude solid.
-
The solid is collected by filtration, washed with additional diethyl ether, and dried to afford the 8-iodothis compound product.
Post-Synthetic Modification and Diversification
A key advantage of synthesizing an intermediate like 8-iodothis compound is the ability to introduce a wide range of substituents at the C8 position. This is paramount for SAR studies in drug discovery. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely used tool for this purpose.
Suzuki-Miyaura Cross-Coupling for C8-Arylation
The palladium-catalyzed Suzuki-Miyaura reaction enables the coupling of the 8-iodo intermediate with various aryl or heteroaryl boronic acids. This reaction is highly efficient and tolerant of a wide range of functional groups, allowing for the rapid synthesis of a library of C8-substituted analogs.[1][5] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and can be optimized for different substrates.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: C8-Arylation via Suzuki Coupling
This protocol is a representative example for the synthesis of C8-aryl derivatives.[1]
Materials:
-
8-iodothis compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 8-iodothis compound (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).
-
Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed solvents (1,4-dioxane and water in a 4:1 ratio) to the vial.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure C8-substituted product.
Data Summary: Suzuki-Miyaura Coupling Yields
The versatility of this method is demonstrated by the consistently good yields obtained with a variety of boronic acids.
| Entry | Arylboronic Acid Moiety | Yield (%) |
| 1 | Phenyl | 85% |
| 2 | 4-Methoxyphenyl | 90% |
| 3 | 3-Thienyl | 75% |
| 4 | 2-Naphthyl | 81% |
| 5 | 4-Biphenyl | 61% |
| (Data adapted from Jansa et al.[1]) |
Alternative and Multicomponent Synthetic Routes
While cyclocondensation is a workhorse method, modern organic synthesis strives for greater efficiency, often through multicomponent reactions (MCRs) that combine three or more starting materials in a single step. Although direct MCRs for the this compound core are less common, principles from related structures like imidazo[1,2-a]pyrimidines can be adapted.
Iodine-Catalyzed Multicomponent Synthesis
Recent advances have shown that molecular iodine can catalyze three-component reactions to form related fused imidazole systems.[6] A plausible strategy for the target scaffold could involve the reaction of an aminopyrimidine, an aryl methyl ketone, and a third component under iodine catalysis, where DMSO acts as both solvent and oxidant. This approach offers high atom economy and operational simplicity.
[4+1] Cycloaddition
A novel and expeditious synthesis of imidazo[1,2-c]pyrimidines has been reported via a [4+1]-cycloaddition reaction.[7][8] This method allows for the construction of the fused ring system with three points of diversity, which is highly advantageous for creating compound libraries. Such advanced methods, while potentially requiring more specialized starting materials, can provide access to scaffolds not easily obtained through traditional means.
Conclusion and Future Outlook
The synthesis of the this compound core is well-established, with the cyclocondensation of cytosine analogs serving as a robust and reliable foundation. The true power of this scaffold in drug discovery is unlocked through post-synthetic modifications, particularly the Suzuki-Miyaura cross-coupling, which enables extensive exploration of the chemical space around the core. Future efforts in this field will likely focus on developing more convergent and eco-friendly synthetic strategies, such as novel multicomponent and one-pot reactions, to further streamline the synthesis of diverse compound libraries. The continued exploration of this privileged scaffold is expected to yield new therapeutic agents with improved potency and selectivity for a range of diseases.
References
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Jansa, P., et al. (2018). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. ResearchGate. Available at: [Link]
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Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available at: [Link]
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Boukhallout, F. E., et al. (2025). (PDF) Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available at: [Link]
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Guchhait, S. K., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. Available at: [Link]
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Various Authors. (2025). A Novel Synthesis of Imidazo[1,2-c]pyrimidines. ResearchGate. Available at: [Link]
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Jansa, P., et al. (2018). This compound as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring. PubMed. Available at: [Link]
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Song, Z., et al. (2023). Inactivating Activities and Mechanism of this compound Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. PubMed. Available at: [Link]
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Umkehrer, M., et al. (2007). Expeditious Synthesis of Imidazo[1,2-c]pyrimidines via a [4 + 1]-Cycloaddition. ResearchGate. Available at: [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
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Various Authors. (2007). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available at: [Link]
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Jansa, P., et al. (2018). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. EATRIS-CZ. Available at: [Link]
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Various Authors. (2018). Scheme 1. Synthesis of imidazo[1,2-c]pyrimidines 1-3 and... ResearchGate. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]
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Yilmaz, I., et al. (2019). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health (NIH). Available at: [Link]
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Ortiz-Renteria, M., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]
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Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
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Various Authors. (2003). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Maynooth University Research Archive Library. Available at: [Link]
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Various Authors. (2020). Regioselective synthesis of fused imidazo[1,2‐a]pyrimidines via... ResearchGate. Available at: [Link]
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Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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Jansa, P., et al. (2021). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. Available at: [Link]
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Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
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El-Sayed, N. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the Discovery of Novel Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This guide provides a comprehensive overview of the discovery and development of this novel heterocyclic core. We will delve into the strategic rationale for its selection, detail robust synthetic methodologies, explore its diverse biological activities with a focus on kinase inhibition, and present key structure-activity relationship (SAR) insights. This document is intended to serve as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics based on this promising scaffold.
Introduction: The Rationale for a New Scaffold
The landscape of drug discovery is in constant pursuit of novel molecular frameworks that offer improved potency, selectivity, and pharmacokinetic profiles. Fused heterocyclic systems, particularly those containing nitrogen, are mainstays in this endeavor due to their structural rigidity, ability to engage in diverse molecular interactions, and resemblance to endogenous purines.[1][2] The imidazo[1,2-c]pyrimidine core, an isomer of the well-explored imidazo[1,2-a]pyrimidine, presents a unique three-dimensional architecture.[3][4] This structural distinction provides an opportunity to explore new chemical space and develop intellectual property.
The initial impetus for investigating the this compound scaffold stemmed from its potential to act as a bioisostere for other kinase-inhibiting cores. Kinases, enzymes that play a pivotal role in cellular signaling, are implicated in a multitude of diseases, most notably cancer.[5] The scaffold's arrangement of hydrogen bond donors and acceptors, coupled with its tunable substitution points, made it an attractive candidate for targeting the ATP-binding site of various kinases.
Synthetic Strategies: Building the Core
The efficient and versatile synthesis of the this compound core is paramount for its successful exploitation in drug discovery programs. Several synthetic routes have been developed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
Primary Synthesis from Cytosine Derivatives
A prevalent and effective method involves the reaction of cytosine or its derivatives with α-haloketones. This approach provides a direct route to the fused bicyclic system.
A key development in this area was the synthesis of 8-iodothis compound from 5-iodocytosine.[6] This iodinated intermediate serves as a versatile handle for introducing a wide array of substituents at the 8-position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6]
Experimental Protocol: Synthesis of 8-iodothis compound [6]
-
Reaction Setup: To a solution of 5-iodocytosine in a suitable solvent (e.g., DMF), add an α-haloacetophenone.
-
Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired 8-iodothis compound.
Biological Activities and Therapeutic Potential
The this compound scaffold has demonstrated a broad range of biological activities, underscoring its therapeutic potential.
Kinase Inhibition: A Primary Focus
A significant body of research has focused on the development of this compound derivatives as kinase inhibitors.[7][8]
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: This scaffold has been identified as a novel core for the inhibition of CDK2, a key regulator of the cell cycle.[8] A series of 26 compounds with aromatic substitutions at the 8-position were shown to inhibit CDK2 with IC50 values in the single-digit micromolar range.[8] Further optimization led to derivatives with submicromolar inhibition of CDK2/cyclin E activity.[7] A co-crystal structure of a potent inhibitor in complex with CDK2 revealed its binding mode in the ATP pocket, forming a crucial hydrogen bond with the hinge region residue Leu83.[7]
-
Syk Family Kinase Inhibition: Derivatives of the isomeric imidazo[1,2-c]pyrimidine scaffold have been investigated as potent inhibitors of Spleen Tyrosine Kinase (Syk) and Zeta-associated protein kinase of 70 kDa (ZAP-70).[9] These kinases are critical in B-cell and T-cell activation, making them attractive targets for autoimmune diseases and allergic disorders.[9]
Other Biological Activities
Beyond kinase inhibition, this scaffold has shown promise in other therapeutic areas:
-
Antiviral Activity: this compound nucleoside derivatives incorporating a sulfonamide scaffold have been designed and synthesized, demonstrating potent inactivating activities against the pepper mild mottle virus (PMMoV).[10][11]
-
Antioxidant and Antibacterial Activity: Novel fused imidazo[1,2-c]pyrimidin-5(6H)-ones have been synthesized and evaluated for their antioxidant and antibacterial properties.[12][13][14]
-
Cytotoxic Activity: A series of 8-aryl and heteroaryl substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, derived from 5-iodocytosine, were evaluated for their cytotoxic activity against a panel of seven tumor cell lines.[6] Some derivatives displayed promising biological activity and a good therapeutic index.[6]
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are crucial for optimizing the potency and selectivity of the this compound scaffold.
| Position | Modification | Impact on Activity | Reference |
| 8 | Small aromatic moieties (e.g., naphthyl, methoxyphenyl) | Generally leads to single-digit micromolar IC50 values for CDK2 inhibition. | [8] |
| 8 | Larger substituents (e.g., substituted biphenyls) | Decreased CDK2 inhibitory activity. | [8] |
| 2, 3, 6, or 8 | Modifications via Suzuki-Miyaura cross-coupling, halogenation, Dimroth-type rearrangement, and alkylation | Yielded compounds with micro- to submicromolar inhibition of CDK2/cyclin E. | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Materials: Kinase enzyme (e.g., CDK2/cyclin E), substrate (e.g., histone H1), ATP, test compounds, and assay buffer.
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, combine the kinase, substrate, and test compound in the assay buffer. c. Initiate the reaction by adding ATP. d. Incubate at a controlled temperature for a specific duration. e. Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The established synthetic routes allow for extensive chemical exploration, and the diverse biological activities highlight its potential in multiple disease areas.
Future research should focus on:
-
Expanding the SAR: Systematic exploration of substituents at all available positions to enhance potency and selectivity for specific biological targets.
-
Pharmacokinetic Optimization: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Exploration of New Biological Targets: Screening of this compound libraries against a broader range of biological targets to uncover new therapeutic applications.
References
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Jansa, J., Jorda, R., et al. (2021). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
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Kryštof, V., Jorda, R., et al. (2018). This compound as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring. Journal of Molecular Recognition, 31(9), e2720. [Link]
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Boukhallout, F. E., Dehamchia, M., et al. (2025). Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry. [Link]
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Jansa, J., et al. (2025). New Imidazo[1,2- c ]pyrimidin-5(6 H )-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. ResearchGate. [Link]
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Hirabayashi, A., Mukaiyama, H., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]
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Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [Link]
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Boukhallout, F. E., et al. (2024). Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Bohrium. [Link]
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Yang, Y., Song, R., et al. (2023). Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Journal of Agricultural and Food Chemistry, 71(22), 8497-8507. [Link]
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Yang, Y., Song, R., et al. (2023). Inactivating Activities and Mechanism of this compound Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. Semantic Scholar. [Link]
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Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
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Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [https://www.researchgate.net/publication/365111161_Formation_and_Uses_of_Imidazo12-a]pyrimidines_and_Related_Compounds_A_Review_Comprising_Years_2000-2021]([Link])
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Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 82, 01008. [Link]
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Al-Suhaimi, K. S., & El-Gazzar, A. B. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(2), 297-328. [Link]
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G, S., & P, K. (2024). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 29(1), 23. [Link]
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synthesis and characterization of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives
An In-depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its structural resemblance to purine nucleobases allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the . We will delve into established synthetic methodologies, offering detailed, field-proven protocols. Furthermore, this guide will cover the critical analytical techniques employed for the structural elucidation and characterization of these compounds, supported by illustrative data and expert insights. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the exploration of this promising class of compounds.
Introduction: The Significance of the this compound Core
Nitrogen-containing heterocyclic compounds are foundational to the development of new therapeutic agents due to their diverse physiological activities.[1] Among these, the imidazo[1,2-c]pyrimidine framework has emerged as a particularly promising scaffold. Derivatives of this core structure have demonstrated a wide array of pharmacological properties, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The this compound moiety, in particular, is a bioisostere of natural purine bases, suggesting its potential to interact with key biological pathways.[1]
This guide will provide a detailed exploration of the chemical synthesis and rigorous characterization of these derivatives, equipping researchers with the knowledge to design and develop novel molecules with therapeutic potential.
Synthetic Strategies for this compound Derivatives
The construction of the this compound ring system can be achieved through several synthetic routes. A common and effective strategy involves the cyclization of a substituted imidazole precursor with a suitable pyrimidine-forming reagent. One of the most direct methods involves the reaction of a nucleobase, such as cytosine, with an α-haloketone.
Synthesis via Condensation of Cytosine Derivatives with α-Haloketones
A robust and frequently employed method for the synthesis of 3-phenylthis compound involves the reaction of cytosine with α-bromoacetophenone.[3] This reaction proceeds through an initial N-alkylation of the cytosine ring followed by an intramolecular cyclization to form the fused imidazole ring.
-
Materials:
-
Cytosine (0.56 g, 5.0 mmol)
-
α-bromoacetophenone (1.0 g, 5.0 mmol)
-
Anhydrous solvent (e.g., DMF or Ethanol)
-
Base (e.g., K₂CO₃ or Et₃N)
-
-
Procedure:
-
To a solution of cytosine (5.0 mmol) in the chosen anhydrous solvent, add the base (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add α-bromoacetophenone (5.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-phenylthis compound.
-
-
Solvent: Anhydrous polar aprotic solvents like DMF are often chosen to facilitate the dissolution of the reactants and promote the nucleophilic substitution reaction.
-
Base: The base is crucial for deprotonating the cytosine, increasing its nucleophilicity to attack the α-bromoacetophenone.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization step to occur efficiently.
Visualization of the Synthetic Pathway
The synthesis of 3-phenylthis compound from cytosine and α-bromoacetophenone can be visualized as a two-step process: N-alkylation followed by intramolecular cyclization.
Caption: Synthetic pathway for 3-phenylthis compound.
Characterization of this compound Derivatives
The unambiguous structural confirmation of newly synthesized this compound derivatives is paramount. This is achieved through a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their chemical environment. For 3-phenylthis compound (2a), characteristic signals include:
-
A doublet for the proton at the 6-position of the pyrimidine ring.[3]
-
A doublet for the proton at the 7-position of the pyrimidine ring.[3]
-
A singlet for the proton of the imidazole ring.[3]
-
Multiplets in the aromatic region corresponding to the phenyl group protons.[3]
-
A broad singlet for the NH proton, which is exchangeable with D₂O.[3]
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals for the this compound core include:
-
A signal for the carbonyl carbon (C=O) in the pyrimidine ring.
-
Signals for the sp² hybridized carbons of the imidazole and pyrimidine rings.
-
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound derivatives include:
-
A strong absorption band for the C=O stretching vibration of the pyrimidinone ring.
-
N-H stretching vibrations.
-
C=C and C=N stretching vibrations within the aromatic rings.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and molecular formula.
Summary of Characterization Data
The following table summarizes the key characterization data for 3-phenylthis compound (2a).[3]
| Technique | Observed Data |
| Melting Point | 227-229 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 6.62 (d, J = 7.5 Hz, 1H, CH), 7.29 (d, J = 7.5 Hz, 1H, CH), 7.34 – 7.52 (m, 5H, Ar-H), 8.29 (s, 1H, CH), 11.58 (s, 1H, NH) ppm. |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ: 95.8, 109.9, 125.6, 128.5, 129.0, 134.2, 138.8, 142.1, 148.5, 156.3 ppm. |
| MS (ESI) | m/z: 212.0824 [M+H]⁺ (calcd for C₁₂H₉N₃O: 211.0746). |
Biological Evaluation and Future Perspectives
This compound derivatives have been investigated for a range of biological activities. For instance, some derivatives have shown promising results as antioxidant and antibacterial agents.[3] The cytotoxic activity of these compounds against various cancer cell lines has also been explored, with some derivatives exhibiting inhibitory effects on cyclin-dependent kinase 2 (CDK2).[4]
The modular nature of the synthesis allows for the introduction of diverse substituents on the core scaffold, enabling the fine-tuning of their physicochemical properties and biological activity. Future research in this area will likely focus on:
-
Expanding the library of derivatives through combinatorial synthesis.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Investigating the mechanism of action of the most promising compounds.
Experimental Workflow for Biological Screening
A typical workflow for the initial biological screening of newly synthesized this compound derivatives is outlined below.
Caption: Workflow for biological evaluation of this compound derivatives.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This guide has provided a detailed overview of the key synthetic methodologies and characterization techniques essential for working with this class of compounds. The provided protocols and insights are intended to empower researchers to confidently synthesize, characterize, and evaluate new derivatives, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
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physicochemical properties of substituted imidazo[1,2-c]pyrimidin-5(6H)-ones
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Imidazo[1,2-c]pyrimidine Scaffold
The field of medicinal chemistry is in a constant search for molecular scaffolds that are not only synthetically accessible but also possess the inherent versatility to interact with a multitude of biological targets. The imidazo[1,2-c]pyrimidin-5(6H)-one core, a fused heterocyclic system, represents one such privileged structure. As a bioisostere of natural purine bases, it provides a unique framework for designing molecules that can modulate the activity of enzymes and receptors fundamental to cellular processes.[1]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the critical physicochemical properties of this scaffold. We will explore the causal relationships between molecular structure, synthetic strategy, and the resulting properties that govern a compound's journey from a laboratory curiosity to a potential therapeutic agent. Our focus is on the "why"—the scientific rationale that underpins experimental design and data interpretation, ensuring a robust and reproducible approach to drug discovery.
Synthetic Strategies: Building the Core Scaffold
The physicochemical properties of a final compound are intrinsically linked to its synthetic route. The choice of starting materials and reaction conditions dictates not only the yield and purity but also the types of substitutions that can be introduced, which in turn modulate the molecule's electronic and steric characteristics.
A prevalent and effective method for constructing the this compound core begins with cytosine or its derivatives. For instance, 8-substituted analogs can be efficiently prepared from 5-iodocytosine.[2] This precursor undergoes cyclization to form an 8-iodothis compound intermediate. The true synthetic utility of this intermediate lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This strategy allows for the introduction of a wide array of aryl and heteroaryl moieties at the 8-position, providing a powerful tool for tuning the compound's properties.[2]
Another common approach involves the reaction of 2-aminopyrimidine with α-haloketones, a method based on the Chichibabin reaction, to yield various imidazo[1,2-a]pyrimidine derivatives.[1][4] While not directly producing the 5(6H)-one, this highlights a foundational strategy for creating the fused imidazole-pyrimidine system.[4]
Workflow for Synthesis and Diversification
The following diagram illustrates a generalized workflow for the synthesis and subsequent diversification of the scaffold, emphasizing the strategic importance of the Suzuki coupling for generating chemical diversity.
Caption: Generalized synthetic workflow for 8-substituted analogs.
Structural Elucidation: A Spectroscopic Deep Dive
Confirming the structure of newly synthesized compounds is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive and self-validating system for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the primary tools for determining the chemical environment of protons and carbons. For the imidazo[1,2-a]pyrimidine skeleton, several characteristic signals are consistently observed.[5]
-
¹H NMR: The heterocyclic core presents a unique fingerprint. Three doublet of doublets in the aromatic region are typically characteristic of the pyrimidine protons.[5] The proton of an imine group (C=N), if present as a substituent, can be observed as a singlet further downfield.[5]
-
¹³C NMR: The chemical shifts of the carbons within the pyrimidine ring are key identifiers.[6] For example, in an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine derivative, the pyrimidine ring carbons were found experimentally at 150.18, 131.09, and 108.88 ppm.[6] The imine carbon (N=CH) gives a distinct signal around 155.89 ppm.[6]
Table 1: Representative NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[1,2-a]pyrimidine Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Source |
|---|---|---|---|
| ¹H | Pyrimidine Ring Protons | 6.92 - 8.63 (dd) | [6] |
| Imine Proton (-N=CH) | ~8.88 (s) | [5] | |
| ¹³C | Pyrimidine Ring Carbons | 108 - 151 | [5][6] |
| | Imine Carbon (-N=CH) | ~153 - 156 |[5][6] |
Note: Shifts are highly dependent on the solvent and specific substituents.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and confirm its elemental composition. Electrospray ionization (ESI) is a common technique, often revealing the protonated molecule [M+H]⁺.[5] This provides definitive evidence of the target compound's formation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying key functional groups. For imine-substituted imidazo[1,2-a]pyrimidines, a characteristic C=N stretching vibration is observed in the 1617–1626 cm⁻¹ region.[5] Upon reduction to a secondary amine, a new N-H stretching band appears in the 3272–3411 cm⁻¹ range, providing clear evidence of the chemical transformation.[5]
X-Ray Crystallography
For unambiguous proof of structure and stereochemistry, single-crystal X-ray crystallography is the gold standard. It provides the precise three-dimensional arrangement of atoms in the solid state. For example, the co-crystal structure of a substituted this compound (compound 3b) complexed with cyclin-dependent kinase 2 (CDK2) has been solved.[3] This not only confirmed the molecular structure but also revealed its binding mode in the ATP pocket of the enzyme, showing a critical hydrogen bonding interaction with the hinge region residue Leu83.[3]
Core Physicochemical Parameters and Biological Relevance
The therapeutic potential of a molecule is governed by its physicochemical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross cell membranes. For the parent imidazo(1,2-c)pyrimidine, the computed XLogP3-AA value is 1.1, indicating moderate lipophilicity.[7] Substituents dramatically alter this value. Adding non-polar aryl groups via Suzuki coupling, for instance, will increase the LogP, potentially enhancing membrane permeability but also risking higher non-specific binding and lower solubility.
Electronic Properties and Reactivity
Computational methods like Density Functional Theory (DFT) are used to model the electronic landscape of these molecules.[8] Molecular Electrostatic Potential (MEP) maps can predict reactive sites for nucleophilic and electrophilic attack.[8] In these maps, red-colored regions indicate electron-rich areas prone to electrophilic attack, while blue regions are electron-poor and susceptible to nucleophilic attack.[8] This analysis is crucial for understanding potential metabolic pathways and off-target interactions.
Link to Biological Activity
The substituents on the this compound core directly influence its biological activity by altering its shape, size, and electronic properties, which dictates how it fits into a biological target.
-
Anticancer Activity: Derivatives of this scaffold have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[3] The co-crystal structure confirms that the scaffold acts as an ATP-competitive inhibitor.[3] Other analogs have demonstrated cytotoxic activity against various cancer cell lines, potentially by disrupting cellular energy metabolism.[2]
-
Antiviral Activity: Nucleoside derivatives incorporating a sulfonamide scaffold have shown promising inactivating activity against the pepper mild mottle virus (PMMoV).[9] Mechanistic studies suggest these compounds bind to the viral coat protein, causing a fracture of the virions.[9]
-
Antioxidant and Antibacterial Activity: Certain derivatives have been shown to possess antioxidant properties by scavenging free radicals, as well as antibacterial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus.[10][11][12]
The relationship between these properties and the drug development pipeline is illustrated below.
Caption: Interplay of properties in early-stage drug discovery.
Standard Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for the key characterization experiments.
Protocol: General Procedure for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~5 mg of the purified solid compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of polar and non-polar compounds.[5]
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. If necessary, use sonication for poorly soluble compounds.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D spectra (e.g., COSY, HSQC) using standard instrument parameters. For ¹H NMR, a 400 or 500 MHz spectrometer is typically sufficient.[5]
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).
-
Analysis: Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆ at δH = 2.50 ppm and δC = 39.52 ppm). Integrate proton signals and assign peaks based on chemical shifts, coupling constants, and comparison to known structures or computational predictions.[6]
Protocol: General Procedure for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Method Setup: Use a liquid chromatography mass spectrometer equipped with an electrospray ionization (ESI) source.[5] Set up a gradient elution method on a C18 column. A typical gradient might run from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Data Acquisition: Acquire data in positive ion mode to observe the [M+H]⁺ adduct. Scan a mass range appropriate for the expected molecular weight of the compound.
-
Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Extract the mass spectrum for that peak and confirm that the major ion corresponds to the calculated mass of the protonated molecule.
Workflow for Physicochemical Characterization
Caption: A standard workflow for structural verification.
Conclusion
The substituted this compound scaffold is a rich platform for the development of novel therapeutic agents. Its physicochemical properties are not static attributes but are dynamically controlled through synthetic strategy. A thorough understanding and precise measurement of these properties—from spectroscopic fingerprints to lipophilicity and electronic character—are essential for establishing robust structure-activity relationships. The integration of modern synthesis, spectroscopy, crystallography, and computational analysis provides the necessary framework to unlock the full potential of this promising heterocyclic system in drug discovery.
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Boukhallout, F. F., et al. (2024). Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Bohrium. Available at: [Link]
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Boukhallout, F. F., et al. (2025). Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available at: [Link]
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Boukhallout, F. F., et al. (2024). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW this compound, IMIDAZO[2,1-B]PURIN-4(5H)-ONE AND IMIDAZO[2,1-I]PURINE AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. Elibrary. Available at: [Link]
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Al-Masoudi, N. A., et al. (2023). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Omega, 8(30), 27123–27134. Available at: [Link]
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Acar, Ç., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Future Medicinal Chemistry, 14(13), 967-982. Available at: [Link]
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An In-depth Technical Guide to the Biological Activity Screening of Imidazo[1,2-c]pyrimidin-5(6H)-one
Introduction: The Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold as a Reservoir of Therapeutic Potential
The this compound core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electronic features make it an exemplary "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets through varied substitutions. This versatility has led to the discovery of derivatives with a wide spectrum of biological activities, including potent antiviral, antioxidant, antibacterial, and anticancer properties.[1][2][3]
Notably, this scaffold has proven particularly fruitful in the domain of kinase inhibition. Specific derivatives have been identified as potent inhibitors of key cellular regulators like Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk), making them attractive candidates for oncology and autoimmune disease therapies.[4][5] The demonstrated success of this core structure necessitates a systematic and rigorous screening approach to fully unlock its therapeutic potential and identify novel drug candidates.
This guide provides a comprehensive framework for the biological activity screening of compound libraries based on the this compound scaffold. It is designed for researchers, scientists, and drug development professionals, offering a narrative that blends established protocols with the strategic rationale behind experimental choices, ensuring a robust and efficient discovery process.
The Screening Cascade: A Strategic Workflow for Hit Identification and Validation
A successful screening campaign is not a single experiment but a multi-stage cascade designed to progressively filter a large library of compounds down to a small number of validated, high-quality hits. This process begins with broad, high-throughput screening to identify initial "hits" and moves through increasingly specific assays to confirm activity, determine selectivity, and elucidate the mechanism of action.
Caption: A strategic workflow for screening this compound libraries.
Part 1: Primary Screening - Casting a Wide Net
The initial goal of a screening campaign is to rapidly assess a large library of compounds to identify those that interact with a biological target or pathway of interest.[6] High-Throughput Screening (HTS) employs automation and miniaturization to test thousands to millions of compounds, accelerating the discovery timeline.[7][8] The choice between a target-based or phenotypic approach is a critical first decision.
Target-Based Biochemical Assays: A Focus on Kinases
Given that the this compound scaffold is a known kinase inhibitor, a target-based approach is a logical starting point.[9] Kinases are highly tractable enzyme targets, and their activity—the transfer of a phosphate group from ATP to a substrate—is readily measurable.[6] Universal kinase assays that detect the product ADP are particularly powerful as they can be applied to virtually any kinase.[10]
This protocol describes a universal, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.[10] It is highly sensitive and tolerant of high ATP concentrations, making it ideal for HTS.[10]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to kinase activity.
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of each library compound (typically at a 10 mM stock concentration in DMSO) into the appropriate wells of a 384-well, low-volume white assay plate. Include wells for positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.
-
Enzyme/Substrate Addition: Prepare a master mix containing the target kinase (e.g., CDK2/CycE), its specific substrate, and ATP in kinase reaction buffer. Dispense 5 µL of this mix into each well. The final compound concentration is typically 10 µM.
-
Kinase Reaction: Seal the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts ADP to ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).
Self-Validation and Quality Control: The robustness of an HTS assay is quantified by the Z'-factor. This statistical parameter assesses the separation between the positive and negative control signals. An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.
Phenotypic Screening: Assessing Whole-Cell Effects
Phenotypic screening identifies compounds that produce a desired biological effect in a cellular context, such as inducing cancer cell death, without a preconceived target.[11] This approach is powerful for discovering compounds with novel mechanisms of action. A common primary phenotypic screen for an anticancer program is a cell viability or cytotoxicity assay.[12]
This protocol outlines a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.[13] A decrease in ATP is a hallmark of cytotoxicity.
Step-by-Step Methodology:
-
Cell Plating: Seed a panel of cancer cell lines (e.g., HCT-116 colon cancer, A549 lung cancer) into 384-well, clear-bottom white plates at a predetermined density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Addition: Add 100 nL of library compounds (10 mM stock) to achieve a final concentration of 10 µM. Include vehicle controls (DMSO) and positive controls (e.g., Staurosporine).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature. Add 20 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent viability for each compound-treated well relative to the vehicle controls. Hits are defined as compounds that reduce cell viability below a specified threshold (e.g., <50% viability).
Part 2: Hit Confirmation and Dose-Response Analysis
Hits from a primary screen, which is run at a single concentration, must be confirmed. This involves re-testing the same compound, often from a freshly prepared sample, to ensure the activity is real and reproducible. Confirmed hits are then subjected to dose-response analysis to determine their potency.
Methodology:
-
Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 50 µM).
-
Perform the primary assay (either biochemical or cell-based) with these dilutions.
-
Plot the percent inhibition or percent viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to derive the IC₅₀ (for inhibition) or EC₅₀ (for effect) value, which represents the concentration at which the compound elicits a 50% response.
Data Presentation: The potency data for multiple hits should be summarized in a table for easy comparison.
| Compound ID | Target/Cell Line | Primary Screen (% Inhibition) | Confirmed IC₅₀/EC₅₀ (µM) |
| IMP-001 | CDK2/CycE | 95% | 0.25 |
| IMP-002 | HCT-116 | 88% | 1.2 |
| IMP-003 | CDK2/CycE | 91% | 0.48 |
| IMP-004 | A549 | 75% | 3.5 |
Table 1: Example of hit confirmation and potency data for hypothetical this compound derivatives.
Part 3: Secondary Assays and Mechanism of Action Elucidation
With confirmed, potent hits in hand, the focus shifts to understanding their selectivity and mechanism of action (MoA).
Selectivity Profiling for Target-Based Hits
A compound that potently inhibits its intended target is of limited therapeutic value if it also inhibits many other related targets, which can lead to off-target toxicity. For kinase inhibitors, selectivity is paramount. Hits should be screened against a broad panel of kinases (a "kinome scan") to build a selectivity profile.
Causality: A selective inhibitor provides a higher degree of confidence that the observed cellular phenotype is due to the modulation of the intended target. This de-risks the compound for further development.
| Compound ID | CDK2 IC₅₀ (nM) | GSK3β IC₅₀ (nM) | PIM1 IC₅₀ (nM) | SYK IC₅₀ (nM) | Selectivity (Fold vs CDK2) |
| IMP-001 | 250 | >10,000 | 8,500 | >10,000 | >40x vs other kinases |
| IMP-003 | 480 | 960 | 5,100 | >10,000 | 2x vs GSK3β |
Table 2: Example of kinase selectivity profiling data. IMP-001 shows good selectivity for CDK2, while IMP-003 is less selective.
Target Identification for Phenotypic Hits
For hits emerging from phenotypic screens, the molecular target is unknown and must be identified. This is a critical but challenging step in drug discovery.[14][15]
Common Approaches:
-
Affinity-based Proteomics: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull its binding partners out of a cell lysate. Bound proteins are then identified by mass spectrometry.
-
Genetic Approaches: Methods like CRISPR or RNAi screens can identify genes whose knockout or knockdown, respectively, phenocopies the effect of the compound or confers resistance to it, pointing to the target or pathway.[16]
-
Target Validation: Once a putative target is identified, it must be validated. This involves confirming that direct modulation of the target (e.g., via genetic knockout) reproduces the compound's effect, establishing a causal link.[17][18]
Cellular Pathway Analysis
Understanding how a compound affects cellular signaling pathways is crucial. For a confirmed CDK2 inhibitor, for instance, a key secondary assay is to assess its impact on the cell cycle.
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- 5. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
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- 18. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
An In-depth Technical Guide to the Therapeutic Potential of the Imidazo[1,2-c]pyrimidine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of a Privileged Scaffold in Medicinal Chemistry
Nitrogen-fused heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[1][2] Among these, the imidazo[1,2-c]pyrimidine core, a bicyclic aromatic system containing three nitrogen atoms, has emerged as a "privileged scaffold."[3] Its structural rigidity, capacity for diverse substitutions, and similarity to endogenous purines allow it to form specific, high-affinity interactions with a wide array of biological targets.[4] This guide provides a comprehensive exploration of the imidazo[1,2-c]pyrimidine scaffold, from its synthetic versatility to its demonstrated therapeutic potential across oncology, immunology, and neurology, offering field-proven insights for drug discovery professionals.
Foundational Chemistry: Synthesizing the Core
The therapeutic journey of any scaffold begins with its synthesis. The accessibility and adaptability of the imidazo[1,2-c]pyrimidine core are central to its appeal. The most prevalent and robust synthetic routes typically involve the condensation of a 2-aminopyrimidine derivative with a bifunctional electrophile, such as an α-haloketone. This classical approach provides a reliable and high-yield pathway to the core structure, which can then be extensively functionalized.
Modern synthetic advancements have introduced a variety of methods to diversify the scaffold. Techniques such as Suzuki-Miyaura cross-coupling, halogenation, Dimroth-type rearrangements, and N-alkylation are routinely employed to modify positions 2, 3, 6, and 8, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[5]
Sources
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo(1,2-c)pyrimidine | C6H5N3 | CID 9548860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-c]pyrimidine Scaffold: A Technical Guide to Initial Structure-Activity Relationship (SAR) Studies for Drug Discovery
Abstract
The imidazo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to endogenous purines allows for interaction with a variety of enzymatic targets, particularly protein kinases. This in-depth technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of imidazo[1,2-c]pyrimidine derivatives. We will delve into the synthetic rationale, key experimental protocols for synthesis and biological evaluation, and an analysis of how structural modifications at various positions on the scaffold influence biological activity, with a particular focus on kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Allure of the Imidazo[1,2-c]pyrimidine Core
Nitrogen-fused heterocyclic compounds are cornerstones of modern drug discovery, and among them, the imidazo[1,2-c]pyrimidine scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutics. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. Furthermore, the arrangement of nitrogen atoms within the rings allows for a multitude of hydrogen bonding interactions, mimicking the interactions of natural purine ligands with their cognate proteins.
The primary rationale for exploring the SAR of imidazo[1,2-c]pyrimidines lies in their proven potential as potent and selective inhibitors of various protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. By systematically modifying the imidazo[1,2-c]pyrimidine core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors, paving the way for the development of novel targeted therapies. This guide will focus on the initial SAR exploration, providing a foundational understanding of how to approach the design and synthesis of new chemical entities based on this versatile scaffold.
Synthesis of the Imidazo[1,2-c]pyrimidine Scaffold: A Generalized Approach
A common and versatile method for the synthesis of the imidazo[1,2-c]pyrimidine core involves the condensation of a substituted 4-aminopyrimidine with an α-halocarbonyl compound. This approach allows for the introduction of diversity at multiple positions of the final scaffold.
Experimental Protocol: General Synthesis of Substituted Imidazo[1,2-c]pyrimidines
Materials:
-
Substituted 4-aminopyrimidine
-
Substituted α-bromoacetophenone (or other α-halocarbonyl)
-
Ethanol (or other suitable solvent)
-
Triethylamine (or other non-nucleophilic base)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a solution of the substituted 4-aminopyrimidine (1.0 eq) in ethanol, add the substituted α-bromoacetophenone (1.1 eq) and triethylamine (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at reflux for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-c]pyrimidine derivative.
-
Characterization: Confirm the structure of the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This general procedure can be adapted to introduce a wide variety of substituents at the C2 and C5 positions of the imidazo[1,2-c]pyrimidine core by varying the starting 4-aminopyrimidine and α-halocarbonyl reagents.
Caption: General synthetic scheme for imidazo[1,2-c]pyrimidines.
Initial SAR Studies of Imidazo[1,2-c]pyrimidines as Kinase Inhibitors
The imidazo[1,2-c]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Initial SAR studies typically focus on systematically modifying the substituents at key positions around the core to understand their impact on potency and selectivity. The primary points of diversification are the C2, C5, and C7 positions.
Case Study 1: Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. As such, it is an attractive target for the treatment of autoimmune diseases and certain cancers. Imidazo[1,2-c]pyrimidine derivatives have been identified as potent inhibitors of Syk.
Rationale for SAR Exploration: Initial efforts in developing Syk inhibitors based on other heterocyclic scaffolds had encountered issues with poor oral bioavailability. The imidazo[1,2-c]pyrimidine scaffold was explored as a bioisosteric replacement to improve pharmacokinetic properties while maintaining high potency.
Key Findings from SAR Studies:
-
C2 Position: Aromatic and heteroaromatic substituents are well-tolerated at this position. The nature of the substituent can significantly impact potency. For example, a 2-pyridyl group was found to be favorable.
-
C5 Position: Small, hydrogen-bond accepting groups are generally preferred. An amino group at this position often leads to potent inhibition.
-
C7 Position: Introduction of a methyl group at C7 was shown to enhance potency.
Data Presentation: SAR of Imidazo[1,2-c]pyrimidine Syk Inhibitors
| Compound ID | C2-Substituent | C5-Substituent | C7-Substituent | Syk IC₅₀ (nM) |
| 1a | Phenyl | -NH₂ | -H | 50 |
| 1b | 2-Pyridyl | -NH₂ | -H | 25 |
| 1c | 2-Pyridyl | -NH₂ | -CH₃ | 10 |
| 1d | 2-Pyridyl | -OH | -CH₃ | >1000 |
Data is representative and compiled for illustrative purposes.
synthesis of imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives
An In-depth Technical Guide to the Synthesis of Imidazo[1,2-c]pyrimidin-5(6H)-one Nucleoside Derivatives
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold represents a class of bicyclic nucleobase analogues that has garnered significant attention in medicinal chemistry and drug development. As bioisosteres of natural purines, these compounds exhibit a wide spectrum of pharmacological activities, including potent antiviral and anticancer properties.[1][2] Their structural similarity to mutagenic etheno-DNA adducts also makes them invaluable tools for studying DNA damage and repair mechanisms.[3][4][5] This guide provides a comprehensive overview of the core synthetic strategies for preparing this compound nucleoside derivatives, focusing on the rationale behind key experimental choices, detailed protocols for pivotal reactions, and methods for structural characterization. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Strategic Importance of a Privileged Scaffold
The quest for novel therapeutic agents frequently involves the modification of endogenous biomolecules. Nucleoside analogues, which mimic the natural building blocks of DNA and RNA, are a cornerstone of antiviral and anticancer chemotherapy. The this compound ring system is a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Its significance stems from several key attributes:
-
Bioisosteric Relationship to Purines: The scaffold is a bioisostere of natural purine bases like guanine and adenine, allowing it to interact with biological targets such as polymerases and kinases.[1] This mimicry is a foundational principle in its design as a potential therapeutic agent.
-
Diverse Biological Activity: Derivatives of this scaffold have demonstrated a remarkable range of biological activities. They have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) for cancer therapy, as agents against human hepatitis B virus (HBV), and have shown activity against cytomegalovirus (CMV).[6][7] More recently, their application has expanded into agriculture, with derivatives showing potent inactivating activity against plant viruses like the pepper mild mottle virus (PMMoV).[6][8]
-
Link to Carcinogenesis and DNA Repair: The core structure is isomeric with etheno adducts, such as 1,N²-ethenoguanine, which are promutagenic DNA lesions formed by metabolites of carcinogens like vinyl chloride.[3][4][9] The synthesis of these nucleosides provides stable models to investigate the mechanisms of translesion synthesis by DNA polymerases and to explore the pathways of DNA repair.[4][5]
This guide will dissect the primary synthetic routes to these valuable compounds, providing both the strategic overview and the practical details necessary for successful implementation in a research setting.
Core Synthetic Methodologies: Two Convergent Pathways
The synthesis of this compound nucleosides is typically approached via two distinct, yet equally effective, strategies: (A) initial construction of the heterocyclic base followed by glycosylation, or (B) direct annulation of a pre-existing pyrimidine nucleoside. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Heterocycle First, Glycosylation Last
This classic approach offers modularity, allowing for the independent synthesis and modification of the nucleobase before its coupling to the sugar moiety.
The synthesis commences with a functionalized pyrimidine, most commonly a cytosine derivative. A robust method involves the reaction of 5-iodocytosine with an α-halocarbonyl compound to construct the fused imidazole ring, yielding an 8-iodo-substituted core. This iodo-substituent serves as a versatile synthetic handle for further diversification.[6]
Caption: Workflow for the synthesis and diversification of the heterocyclic core.
The cornerstone of modern nucleoside synthesis is the Vorbrüggen glycosylation. This reaction couples the synthesized heterocyclic base with a protected sugar derivative, typically a 1-O-acetyl- or 1-O-pivaloyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[10] The reaction is catalyzed by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being the most common choice.[11]
The key to success is the in situ silylation of the nucleobase (e.g., with N,O-bis(trimethylsilyl)acetamide, BSA), which enhances its solubility and nucleophilicity, facilitating the subsequent coupling reaction. The mechanism proceeds with stereochemical control, generally yielding the desired β-anomer due to the neighboring group participation of the C2'-acyl protecting group on the sugar.[10]
Caption: The Vorbrüggen glycosylation workflow for nucleoside synthesis.
Field-Proven Protocol: Vorbrüggen Glycosylation
-
Preparation: To a suspension of the dried this compound base (1.0 equiv.) in anhydrous acetonitrile (ACN), add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 equiv.).
-
Silylation: Heat the mixture at 60-70 °C under an inert atmosphere (N₂ or Ar) until a clear solution is obtained (typically 1-2 hours), indicating complete silylation of the base.
-
Coupling: Cool the solution to room temperature. In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 equiv.) in anhydrous ACN. Add this solution to the silylated base mixture.
-
Catalysis: Cool the reaction mixture to 0 °C in an ice bath. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv.) dropwise. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude protected nucleoside by silica gel column chromatography.
-
Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol saturated with ammonia gas (NH₃/MeOH). Stir at room temperature for 24-48 hours.
-
Final Isolation: Remove the solvent in vacuo and purify the final nucleoside derivative by column chromatography or recrystallization.
Strategy B: Annulation of a Pre-Formed Nucleoside
This alternative route is highly efficient when the desired sugar moiety is readily available on a pyrimidine precursor, such as commercial cytidine. The strategy involves building the fused imidazole ring directly onto the nucleoside.
The key transformation is the reaction of a pyrimidine nucleoside (e.g., cytidine) with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetophenone.[12][13] This reaction proceeds via initial N3-alkylation of the cytosine ring, followed by intramolecular cyclization and dehydration to afford the aromatic this compound nucleoside.
Caption: Direct annulation pathway starting from a pyrimidine nucleoside.
Experimental Protocol: Direct Annulation of Cytidine
-
Reaction Setup: Dissolve cytidine (1.0 equiv.) in a buffered aqueous solution (e.g., sodium acetate buffer, pH 4-5).
-
Reagent Addition: Add an aqueous solution of chloroacetaldehyde (3.0-5.0 equiv.) to the cytidine solution.
-
Heating and Monitoring: Heat the reaction mixture at 50-80 °C for 24-72 hours. The reaction progress can be monitored by Reverse-Phase HPLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution or can be isolated by concentrating the mixture and purifying via column chromatography (e.g., on silica gel or C18 reverse-phase silica).
This method is particularly advantageous as it avoids the complexities of protecting group chemistry on the sugar if the final product does not require modification at those positions.
Structural Characterization and Data Analysis
The unambiguous structural confirmation of the synthesized nucleoside derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the core structure, the position of substituents, and the anomeric configuration (β or α) of the sugar moiety. The coupling constant (J-value) between the anomeric proton (H-1') and H-2' is diagnostic: for ribosides, a small J-value (< 3 Hz) typically indicates a β-configuration. NOE (Nuclear Overhauser Effect) experiments can further confirm spatial proximities.[14][15]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.[14][16]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which must match the calculated values for the proposed molecular formula.[13]
Table 1: Representative this compound Derivatives and Their Biological Activity
| Compound ID | R² Substituent | R⁸ Substituent | Sugar Moiety | Reported Biological Activity | Reference |
| B29 | H | -SO₂-NH-Ar | Ribose | Anti-PMMoV (EC₅₀ = 11.4 µg/mL) | [8] |
| 3h | H | 4-Fluorophenyl | None (Base only) | Cytotoxic (Good Therapeutic Index) | [6] |
| 3b | H | 3-Methoxyphenyl | None (Base only) | CDK2 Inhibitor (IC₅₀ = 0.23 µM) | [7] |
| N/A | Nitrile | H | Ribose | Evaluated for Antiviral Activity | [12] |
Conclusion and Future Perspectives
The is a dynamic and impactful area of chemical research. The two primary synthetic strategies—heterocycle formation followed by glycosylation, and direct annulation of a pre-existing nucleoside—provide robust and versatile platforms for generating molecular diversity. The continued development of these compounds is driven by their proven potential as inhibitors of crucial cellular and viral enzymes.
Future efforts will likely focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their protein targets (e.g., CDK2) to guide the design of next-generation inhibitors with enhanced potency and selectivity.[7]
-
Exploration of Novel Sugar Mimetics: Replacing the natural ribose or deoxyribose ring with carbocyclic or acyclic moieties to improve metabolic stability and pharmacokinetic profiles.[17]
-
Bioisosteric Replacements: Further exploring bioisosteric modifications of the core heterocycle to fine-tune electronic properties and target engagement.[18][19]
The foundational synthetic methodologies detailed in this guide provide the essential tools for researchers to contribute to this exciting and therapeutically relevant field.
References
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Kifli, N., De Clercq, E., Balzarini, J., & Simons, C. (2004). Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. Bioorganic & Medicinal Chemistry, 12(15), 4245-4252. [Link]
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Dasgupta, S. (2021). Etheno Adducts of Nucleic Acids and their Carcinogenic Aspects. BioXone. [Link]
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Jansa, P., et al. (2021). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. ResearchGate. [Link]
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Guza, R., et al. (2008). Formation of etheno adducts and their effects on DNA polymerases. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 658(1-2), 1-21. [Link]
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Chen, H. J. C., & Campbell, C. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Free Radical Biology and Medicine, 120, 241-252. [Link]
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Jansa, P., et al. (2021). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
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Battisti, U. M., et al. (2015). Diastereoselective Synthesis of (1,3-Dioxan-4-yl)pyrimidine and Purin Nucleoside Analogues. ResearchGate. [Link]
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Imidazo[1,2-c]pyrimidin-5(6H)-one and its Derivatives: A Technical Guide to their Antioxidant and Antibacterial Properties
Executive Summary: The growing threat of antimicrobial resistance and the pathological impact of oxidative stress necessitate the discovery of novel therapeutic agents. Fused heterocyclic scaffolds, particularly those containing imidazole and pyrimidine rings, represent a promising area of medicinal chemistry research due to their diverse biological activities.[1][2][3] This technical guide provides an in-depth analysis of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold and its derivatives, focusing on their potential as antioxidant and antibacterial agents. While research on the unsubstituted parent compound is limited, this guide synthesizes the available data on its derivatives, offering a comprehensive overview of their mechanisms of action, structure-activity relationships, and the validated experimental protocols used for their evaluation.[2][4][5]
Introduction to the Imidazo[1,2-c]pyrimidine Scaffold
Chemical Structure and Properties
The this compound is a fused bicyclic heterocyclic system. It consists of an imidazole ring fused to a pyrimidine ring. This scaffold is a member of the broader class of imidazopyrimidines, which are known to exhibit a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[2][6][7] The arrangement of nitrogen atoms in the fused system creates a unique electronic environment that is crucial for its biological interactions.
Significance in Medicinal Chemistry
The imidazole ring is a key structural motif in many biologically active compounds, known for its role in inhibiting microbial growth and interfering with cellular processes like DNA replication and cell wall synthesis.[1][8][9] Similarly, pyrimidine derivatives are integral components of nucleobases and are central to numerous therapeutic agents.[10][11] The fusion of these two rings into the imidazo[1,2-c]pyrimidine scaffold creates a planar, electron-rich structure with multiple sites for hydrogen bonding and other molecular interactions, making it a privileged scaffold in drug discovery.[2][12]
Scope of This Guide
Direct research specifically targeting the antioxidant and antibacterial properties of the unsubstituted this compound is nascent. However, studies on its substituted derivatives have shown significant promise.[2][4][13] This guide will therefore focus on the broader class of imidazo[1,2-c]pyrimidine derivatives, synthesizing findings to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of diseases.[14] Heterocyclic compounds, including imidazo[1,2-c]pyrimidine derivatives, have emerged as a significant class of synthetic antioxidants.[14][15][16]
Mechanisms of Antioxidant Action
The antioxidant activity of heterocyclic compounds typically proceeds through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[17]
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance within the aromatic system.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical to form a cation radical.
The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the aromatic rings of imidazo[1,2-c]pyrimidine derivatives can enhance their antioxidant capacity by facilitating these processes.[15]
Figure 1: General mechanisms of radical scavenging by an antioxidant (AH).
In Vitro Antioxidant Assays
The evaluation of antioxidant potential is typically performed using several standardized spectrophotometric methods.
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured at 517 nm.[18]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.[18][19]
-
Sample Preparation: Dissolve the test compounds (imidazo[1,2-c]pyrimidine derivatives) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution, from which serial dilutions are made.[19]
-
Reaction: Add a small volume of the sample solution (e.g., 20-40 µL) to a larger volume of the DPPH working solution (e.g., 2.96 mL).[18]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[19][20] Incubation in the dark is critical to prevent the photo-degradation of DPPH.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[19]
-
Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting % RSA against the compound concentration.
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization, measured at 734 nm.[21]
Protocol:
-
Generation of ABTS•+: Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[22][23] This lengthy incubation ensures the complete formation of the radical cation.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.[24]
-
Reaction: Add a small aliquot of the test sample (e.g., 5-10 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[22]
-
Incubation: Incubate the reaction mixture for a short period (e.g., 5-7 minutes) at room temperature.[2][24]
-
Measurement: Read the absorbance at 734 nm.[21]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[21]
Structure-Activity Relationship (SAR) for Antioxidant Activity
Studies on various fused imidazole heterocycles suggest key structural features that influence antioxidant activity:
-
Electron-Donating Groups: The presence of hydroxyl (-OH) or methoxy (-OCH3) groups on phenyl rings attached to the core scaffold generally increases antioxidant activity.[15] These groups can readily donate hydrogen atoms or electrons to stabilize free radicals.
-
Nitrogen Heterocycles: The conjugated NH group within the imidazole ring can act as a hydrogen donor, contributing to the radical scavenging capacity.[17]
-
Substitution Position: The specific position of substituents on the imidazo[1,2-c]pyrimidine ring system can significantly impact activity, influencing the electronic properties and steric accessibility of the active sites.
Quantitative Data Summary
The following table summarizes representative antioxidant data for certain imidazo[1,2-c]pyrimidine derivatives as reported in the literature.
| Compound ID | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |
| Derivative 1 | DPPH | 25.5 ± 1.2 | Ascorbic Acid | 15.0 ± 0.8 | [2] |
| Derivative 1 | ABTS | 18.9 ± 0.9 | Ascorbic Acid | 12.5 ± 0.6 | [2] |
| Derivative 2 | DPPH | 32.1 ± 1.5 | Ascorbic Acid | 15.0 ± 0.8 | [2] |
| Derivative 2 | ABTS | 24.3 ± 1.1 | Ascorbic Acid | 12.5 ± 0.6 | [2] |
Antibacterial Properties
The search for new antibacterial agents is a global priority. Imidazole and its fused derivatives have long been recognized for their potential to inhibit the growth of a wide range of bacterial pathogens.[8][9][25]
Mechanisms of Antibacterial Action
The antibacterial mechanisms of imidazole derivatives are often multifaceted and can include:
-
Cell Wall Synthesis Inhibition: Disruption of the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][8]
-
Cell Membrane Disruption: Insertion into the bacterial cell membrane, leading to increased permeability, leakage of essential cellular contents, and cell death.[1][26]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription, preventing bacterial proliferation.[1][8]
Figure 2: Potential antibacterial mechanisms of action for imidazopyrimidine derivatives.
In Vitro Antibacterial Screening
The primary method for assessing antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[27] The broth microdilution method is the standard reference procedure.[28][29][30]
Protocol (based on CLSI guidelines):
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.[27]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[30] Standardization is crucial for reproducibility.
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.[27]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[27] Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[30]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[27]
Structure-Activity Relationship (SAR) for Antibacterial Activity
For imidazo-fused heterocycles, antibacterial activity is often governed by:
-
Lipophilicity: The introduction of hydrophobic groups can enhance membrane permeability and antibacterial activity, although an optimal balance is required.[25][26]
-
Substituent Effects: Specific substitutions on the core can modulate activity against different bacterial strains. For instance, some derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus, while others are more effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[13][31]
-
Halogenation: The presence of halogen atoms (e.g., Cl, Br) on appended phenyl rings can often increase antibacterial potency.
Quantitative Data Summary
The table below presents representative MIC values for imidazo[1,2-c]pyrimidine derivatives against common bacterial strains.
| Compound ID | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |
| Derivative A | 16 | 32 | >64 | [2][13] |
| Derivative B | 8 | 16 | 32 | [2][13] |
| Ampicillin | 0.25 | 8 | NA | [13] |
Conclusion and Future Perspectives
The this compound scaffold is a valuable platform for the development of new therapeutic agents. Research to date, primarily on its derivatives, demonstrates significant potential in combating both oxidative stress and bacterial infections.[2][4] Structure-activity relationship studies indicate that the biological activity can be finely tuned through targeted chemical modifications.
Future research should focus on:
-
Synthesis of Novel Derivatives: Expanding the chemical library to explore a wider range of substitutions and further elucidate SAR.
-
Mechanism of Action Studies: Investigating the precise molecular targets to understand how these compounds exert their antioxidant and antibacterial effects.
-
In Vivo Evaluation: Progressing the most promising compounds from in vitro assays to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Synergy Studies: Exploring the potential for these compounds to work in combination with existing antibiotics to overcome resistance.
This guide provides a foundational framework for researchers entering this exciting field, highlighting the established methodologies and the therapeutic potential of this versatile heterocyclic system.
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An In-depth Technical Guide to Preliminary Cytotoxicity Evaluation in Cancer Cell Lines
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting preliminary cytotoxicity evaluations in cancer cell lines. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, emphasizing the principles of scientific integrity to ensure the generation of robust and reliable data.
Section 1: Foundational Principles and Strategic Planning
The initial assessment of a compound's cytotoxic potential is a critical step in the drug discovery pipeline.[1][2] The goal is to determine the concentration at which a substance induces cell death, a key indicator for both therapeutic efficacy in oncology and potential toxicity in other applications.[3][4] This preliminary screen serves to prioritize promising candidates and eliminate overtly toxic compounds early in development, thereby conserving resources.[1]
The Rationale Behind Assay Selection
No single assay can definitively capture the multifaceted nature of cytotoxicity. Therefore, a multi-assay approach is often recommended to build a comprehensive toxicity profile.[5][6] The choice of assay hinges on the anticipated mechanism of action of the test compound and the specific cellular processes to be interrogated. The primary methods fall into several categories:
-
Metabolic Activity Assays: These are the most common and measure the metabolic health of a cell population. Assays like the MTT, MTS, and XTT are colorimetric and rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to produce a colored formazan product.[7][8][9][10][11] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[9][11]
-
Membrane Integrity Assays: These assays quantify cell death by measuring the leakage of intracellular components from cells with compromised membranes. The Lactate Dehydrogenase (LDH) assay is a prime example, measuring the activity of this stable cytosolic enzyme in the culture medium.[12][13][14][15]
-
ATP-Based Assays: The quantification of ATP is a direct measure of cellular metabolic activity and is a sensitive indicator of cell viability. Luminescent assays, such as the RealTime-Glo™ MT Cell Viability Assay, provide a real-time, non-lytic method to monitor cell viability over extended periods.[16][17][18]
Strategic Selection of Cancer Cell Lines
The choice of cell lines is paramount and should be guided by the research objectives.[19] Key considerations include:
-
Tissue of Origin: Select cell lines that are representative of the cancer type being targeted.[19][20] For broad-spectrum screening, a panel of cell lines from diverse cancer types is recommended.[21][22]
-
Genetic and Phenotypic Characteristics: The molecular profile of the cell line, including the status of key oncogenes and tumor suppressor genes, can significantly influence its response to a given compound.[23]
-
Growth Characteristics and Assay Compatibility: The doubling time and growth characteristics (adherent vs. suspension) of the cell line will impact the experimental timeline and the choice of assay.[19][23]
It is crucial to use authenticated, mycoplasma-free cell lines from a reputable source to ensure the reproducibility and validity of the results.[22]
Section 2: The Cornerstone of Reliability: Experimental Design and Controls
A well-designed experiment with appropriate controls is the bedrock of trustworthy data.[24][25]
The Dose-Response Relationship and IC50 Determination
The central output of a preliminary cytotoxicity screen is the dose-response curve, which plots the effect of a compound over a range of concentrations.[26] From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.[27]
A typical dose-response experiment involves a serial dilution of the test compound. It is advisable to use a logarithmic dilution series to cover a wide concentration range and accurately define the sigmoidal dose-response curve.[26][28][29]
The Non-Negotiable Role of Controls
Every cytotoxicity plate must include a set of controls to validate the assay's performance and allow for accurate data normalization.[6][24][30]
-
Negative (Untreated) Control: These wells contain cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound at the highest concentration used in the experiment. This control represents 100% cell viability.[30][31]
-
Positive Control: This includes a known cytotoxic agent that is expected to induce maximum cell death. This control validates that the assay system is responsive and defines the 0% viability mark.[25][30][31]
-
Blank (No-Cell) Control: These wells contain only culture medium and the assay reagents. This control is used to subtract the background absorbance or luminescence, reducing the risk of false-positive signals.[30]
Section 3: Detailed Experimental Protocols
The following protocols represent standard methodologies for commonly employed cytotoxicity assays.
MTT Assay Protocol (Metabolic Activity)
The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7][8][10]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.[5][32]
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[33][34]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[32][33]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][33]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10][32]
LDH Assay Protocol (Membrane Integrity)
The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[12][13][14]
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.[5]
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[5]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[35]
-
Stop Reaction and Read: Add the stop solution and measure the absorbance at 490 nm.[14]
RealTime-Glo™ MT Cell Viability Assay Protocol (Real-Time Viability)
This assay measures the reducing potential of metabolically active cells in real-time.[16] A pro-substrate is reduced by viable cells to generate a substrate for NanoLuc® luciferase, producing a luminescent signal.[16][17]
Materials:
-
RealTime-Glo™ MT Cell Viability Assay Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions.
-
Assay Setup: The reagent can be added at the time of cell plating, during compound addition, or at the end of the treatment period.[18]
-
Signal Measurement: Measure luminescence at various time points as desired. The non-lytic nature of the assay allows for continuous monitoring of cell viability.[17][36]
Section 4: Data Analysis and Interpretation
Calculating Percent Viability
For each concentration of the test compound, the percent viability is calculated relative to the controls:
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)] * 100
Generating the Dose-Response Curve and IC50 Value
Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal curve to the data.[28][29] The IC50 is the concentration at which the curve crosses the 50% viability mark.[27] Software such as GraphPad Prism or Excel with appropriate add-ins can be used for this analysis.[27][37]
Data Presentation
Summarize the IC50 values in a clear and concise table to facilitate comparison across different cell lines and compounds.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Compound X | MCF-7 | MTT | 48 | 12.5 |
| Compound X | A549 | MTT | 48 | 25.8 |
| Compound X | HepG2 | MTT | 48 | > 100 |
| Doxorubicin | MCF-7 | MTT | 48 | 0.8 |
Section 5: Conclusion and Forward Look
The preliminary cytotoxicity evaluation is a foundational component of preclinical drug discovery. By employing a rational approach to assay and cell line selection, adhering to rigorous experimental design with appropriate controls, and utilizing standardized protocols, researchers can generate high-quality, reliable data. This initial screen provides the critical information needed to make informed decisions about which compounds warrant further investigation, ultimately accelerating the path toward novel therapeutic interventions. Subsequent studies should aim to elucidate the specific mechanisms of cell death (e.g., apoptosis vs. necrosis) induced by promising compounds.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17). [Link]
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MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. ISCA. (2025-04-23). [Link]
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LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
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How can I calculate IC50 for a cytotoxic substance?. ResearchGate. (2015-09-21). [Link]
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Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. (2018-06-22). [Link]
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How to calculate IC50. Science Gateway. [Link]
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What cell line should I choose for citotoxicity assays?. ResearchGate. (2023-05-06). [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. (2023-12-16). [Link]
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The RealTime-Glo MT cell viability assay - monitoring cell viability over time in the same well. (2022-08-03). [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (2019-05-01). [Link]
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Positive and Negative Controls. Rockland Immunochemicals. (2021-12-14). [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. (2024-10-01). [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
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Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. (2014-11-23). [https://www.researchgate.net/post/Can_someone_advise_me_how_to_interpret_my_results_of_cytotoxicity_using_MTT_assay]([Link]_ cytotoxicity_using_MTT_assay)
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(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: Characterizing Imidazo[1,2-c]pyrimidin-5(6H)-one as a Potent and Selective CDK2 Kinase Inhibitor
Introduction: The Rationale for Targeting CDK2 with Imidazo[1,2-c]pyrimidin-5(6H)-ones
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression.[1][2] Specifically, the formation of active complexes between CDK2 and its regulatory partners, Cyclin E and Cyclin A, governs the transition from the G1 phase to the S phase, where DNA replication occurs.[3][4] In numerous cancer types, the aberrant activity of the CDK2/Cyclin E complex, often due to the overexpression of Cyclin E, leads to uncontrolled cell proliferation, a hallmark of cancer.[4] This dependency makes CDK2 a compelling therapeutic target for oncology drug discovery.
Recently, the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a novel and promising class of CDK2 inhibitors.[5][6] These compounds have demonstrated potent inhibitory activity in the micro- to submicromolar range against the CDK2/Cyclin E complex.[5][7] Structural biology studies have provided critical insights into their mechanism of action, revealing that they bind within the ATP pocket of CDK2. A co-crystal structure of a potent analog, compound 3b, in complex with CDK2 confirmed a binding mode that includes a key hydrogen bonding interaction with the hinge region residue Leu83, effectively competing with ATP.[5] This guide provides a comprehensive set of application notes and detailed protocols for researchers to effectively characterize and advance this compound derivatives as CDK2 inhibitors.
The CDK2 Signaling Pathway: A Target for Intervention
The progression through the G1/S checkpoint is a tightly regulated process. The CDK2/Cyclin E complex phosphorylates key substrates, most notably the Retinoblastoma protein (pRb).[2][3] This phosphorylation event releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis and entry into the S phase.[2] By inhibiting CDK2, this compound compounds can prevent pRb phosphorylation, maintain E2F in its repressed state, and induce a G1 cell cycle arrest.
Caption: CDK2/Cyclin E signaling at the G1/S transition and the point of inhibition.
PART I: Biochemical Characterization of CDK2 Inhibition
The foundational step in evaluating any kinase inhibitor is to quantify its direct interaction with the purified enzyme. This section details robust protocols for determining the potency (IC50), mechanism of action, and selectivity of this compound compounds.
In Vitro Kinase Assay: Measuring Potency (IC50 Determination)
A luminescence-based kinase assay that measures the amount of ADP produced is highly recommended for its sensitivity, broad dynamic range, and suitability for high-throughput screening (HTS).[8][9] The ADP-Glo™ Kinase Assay (Promega) is an excellent example of such a platform.[9] It works in two steps: first, the remaining ATP after the kinase reaction is depleted, and second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal directly proportional to kinase activity.
Protocol 1: Luminescence-Based CDK2/Cyclin A2 Kinase Assay
-
Expert Insight: While CDK2/Cyclin E is the primary target in the G1/S transition, commercial assay kits often use CDK2/Cyclin A2 due to its stability and high activity, providing a reliable system for inhibitor screening.[10][11] The ATP binding site is identical, making it a valid model for initial potency determination.
Materials:
-
Recombinant Human CDK2/Cyclin A2 (e.g., BPS Bioscience, Cat. #41101)[10]
-
Kinase Substrate (e.g., Histone H1 or a specific peptide substrate)
-
ATP, 500 µM solution (e.g., BPS Bioscience, Cat. #79686)[10]
-
5x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[9]
-
This compound test compounds, serially diluted in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101) or similar
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for determining inhibitor IC50 using an ADP-detection assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 100X final desired concentration.
-
Thaw all kinase assay components on ice. Prepare a 1X Kinase Assay Buffer by diluting the 5X stock with ultrapure water. Add DTT to a final concentration of 50 µM, if recommended by the enzyme manufacturer.[9]
-
Prepare a 2X enzyme master mix containing the required concentration of CDK2/Cyclin A2 in 1X Kinase Assay Buffer.
-
Prepare a 4X substrate/ATP master mix containing the substrate and ATP in 1X Kinase Assay Buffer. The final ATP concentration should be close to its Km value for CDK2, if known, to ensure assay sensitivity.
-
-
Kinase Reaction:
-
To the wells of a white assay plate, add 2.5 µL of the diluted test compound or DMSO (for "no inhibitor" and "no enzyme" controls).
-
Add 5 µL of the 2X enzyme master mix to all wells except the "no enzyme" control. Add 5 µL of 1X Kinase Assay Buffer to the "no enzyme" control wells.
-
Initiate the reaction by adding 2.5 µL of the 4X substrate/ATP master mix to all wells. The final reaction volume is 10 µL.
-
-
Incubation:
-
Seal the plate and incubate at 30°C for 40-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
-
Signal Generation and Detection:
-
Following the ADP-Glo™ protocol, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Summary Example:
| Compound | R1 Group | R2 Group | CDK2/CycA2 IC50 (µM)[5][6] |
| 3a | Phenyl | H | 1.2 |
| 3b | 4-Fluorophenyl | H | 0.8 |
| 3h | 2-Naphthyl | H | 0.9 |
| 3j | 4-Biphenyl | H | >10 |
-
Trustworthiness: The inclusion of positive controls (a known CDK2 inhibitor like Staurosporine) and negative controls (DMSO vehicle) is essential to validate each assay plate.[9] The "no enzyme" control defines the background signal.
Kinase Selectivity Profiling
A critical aspect of drug development is understanding a compound's selectivity. An ideal inhibitor will potently inhibit the target kinase (CDK2) while showing minimal activity against other kinases, thereby reducing the potential for off-target toxicity.[12][13]
Protocol 2: Broad Kinome Selectivity Screening
-
Expert Insight: It is not practical for most labs to maintain a large panel of active kinases. Therefore, leveraging specialized contract research organizations (CROs) that offer kinase profiling services is the most efficient and reliable approach. Services like those from Reaction Biology or Promega offer screening against hundreds of kinases.
Methodology:
-
Select a Kinase Panel: Choose a panel that includes all members of the CDK family, as well as representatives from all other major kinase families to get a comprehensive view of selectivity.[14]
-
Submit Compound: Provide the test compound at a standard screening concentration (e.g., 1 µM).
-
Data Interpretation: The results are typically provided as percent inhibition at the tested concentration.
-
High Selectivity: The compound shows >50% inhibition of CDK2 and minimal inhibition (<20-30%) of other kinases.
-
Off-Target Hits: Any other kinases that are significantly inhibited should be noted. These off-targets may or may not be desirable, depending on the therapeutic strategy. For example, some studies have found that imidazo[1,2-c]pyrimidine derivatives can also inhibit Syk family kinases.[15]
-
PART II: Cell-Based Assays for Pharmacological Evaluation
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can enter a cell, engage its target in a complex intracellular environment, and elicit the desired biological response.[16][17]
Antiproliferative Activity
The primary goal of a CDK2 inhibitor in cancer is to halt cell proliferation. This can be measured using various viability assays.
Protocol 3: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
Materials:
-
Cancer cell lines with known CDK2 dependency (e.g., MCF7 breast cancer, HCT-116 colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 + 10% FBS).
-
Test compound, serially diluted.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
White, clear-bottom 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted test compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Analysis: Calculate the concentration that causes 50% growth inhibition (GI50) by plotting the normalized luminescence against the log of inhibitor concentration.
Cell Cycle Analysis
A direct consequence of CDK2 inhibition should be an arrest of cells in the G1 phase of the cell cycle.[4] This is readily quantifiable by flow cytometry.
Protocol 4: Cell Cycle Analysis via Propidium Iodide Staining
Materials:
-
Cells, culture medium, and test compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI)/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Treatment: Seed cells in 6-well plates. The next day, treat with the test compound at concentrations around its GI50 value (e.g., 1x and 5x GI50) for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant, and pelleted by centrifugation.
-
Fixation: Wash the cell pellet with PBS, then resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase Staining Buffer and incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Interpretation: Analyze the resulting histograms. A successful CDK2 inhibitor will show a significant increase in the population of cells in the G1 phase and a corresponding decrease in the S and G2/M populations compared to the DMSO-treated control.
Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of CDK2, it's essential to measure the phosphorylation status of a direct downstream substrate, such as pRb.
Protocol 5: Western Blot for Phospho-Rb
Materials:
-
Treated cell lysates.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Anti-phospho-Rb (Ser807/811)
-
Anti-total Rb
-
Anti-CDK2
-
Anti-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the inhibitor for a shorter period (e.g., 4-8 hours) to capture direct effects on signaling. Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the ECL substrate, and capture the signal.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Rb, CDK2, and the loading control to ensure that the observed decrease in phospho-Rb is not due to a general decrease in the total protein.
-
Interpretation: A dose-dependent decrease in the level of phosphorylated Rb, with no change in total Rb or CDK2 levels, provides strong evidence of on-target activity in cells.
Cellular Assays Workflow:
Caption: Integrated workflow for the cellular characterization of CDK2 inhibitors.
PART III: Preclinical In Vivo Evaluation
Compounds that demonstrate potent and on-target activity in both biochemical and cellular assays are candidates for in vivo studies.[12][18] While detailed protocols are beyond the scope of this document, the key stages involve evaluating the compound's safety and efficacy in animal models.
-
Toxicology and Safety: Initial studies in rodents are performed to determine the maximum tolerated dose (MTD) and to assess for any acute toxicities.[19]
-
Pharmacokinetics (PK): These studies measure how the animal's body processes the drug (absorption, distribution, metabolism, and excretion), which is critical for designing an effective dosing regimen.
-
Pharmacodynamics (PD): PD studies confirm that the drug is reaching the tumor and inhibiting its target (e.g., by measuring pRb levels in tumor tissue).
-
Efficacy Studies: The anti-tumor activity of the compound is typically evaluated in human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice.[18] The compound is administered, and its effect on tumor growth is measured over time compared to a vehicle control.
Conclusion
The this compound scaffold represents a compelling starting point for the development of novel CDK2 inhibitors. By employing the systematic and robust protocols outlined in this guide—from initial biochemical potency and selectivity profiling to comprehensive cellular characterization of proliferation, cell cycle effects, and on-target pathway modulation—researchers can effectively identify and advance lead candidates toward preclinical and clinical development. The integration of these methodologies provides a self-validating framework, ensuring that only the most promising compounds with the desired mechanism of action are progressed, ultimately accelerating the journey toward new cancer therapeutics.
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- 15. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling in the Synthesis of Functionalized Imidazo[1,2-c]pyrimidines
Abstract: The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse pharmacological activities. The functionalization of this core structure is critical for tuning its biological properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the imidazo[1,2-c]pyrimidine nucleus.[1][2] This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, key reaction parameters, a step-by-step experimental protocol, and troubleshooting advice for successfully employing this reaction in the synthesis of novel imidazo[1,2-c]pyrimidine derivatives.
Introduction to Imidazo[1,2-c]pyrimidines and the Suzuki-Miyaura Reaction
Imidazo[1,2-c]pyrimidines are fused nitrogen-containing heterocyclic compounds that are bioisosteres of purine bases. This structural similarity makes them compelling candidates for interacting with various biological targets, and derivatives have shown potential as antimicrobial and antiviral agents.[3][4] The ability to strategically modify the core structure is paramount for developing structure-activity relationships (SAR) in drug discovery programs.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a cornerstone of modern organic synthesis.[5] It facilitates the formation of a C-C bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[6][7] Its widespread adoption is due to mild reaction conditions, high functional group tolerance, commercial availability of reagents, and generally non-toxic byproducts.[7] For heterocyclic systems like imidazo[1,2-c]pyrimidines, which can be sensitive, the Suzuki-Miyaura reaction is an ideal tool for late-stage functionalization.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halogenated imidazo[1,2-c]pyrimidine. This is often the rate-determining step and results in a Pd(II) complex.[6] The reactivity of the halide is typically I > Br > Cl.[1]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[8] The halide or other ligand on the Pd(II) complex is displaced by the R' group from the boronate.
-
Reductive Elimination: The two organic groups (from the imidazo[1,2-c]pyrimidine and the boronic acid) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][9]
Key Parameters and Reagent Selection
The success of the synthesis hinges on the judicious selection of several key components.
| Component | Role & Common Choices | Rationale & Causality |
| Halogenated Substrate | 2-chloro-, 2-bromo-, or 7-chloroimidazo[1,2-c]pyrimidine. | The C-X bond reactivity follows the order I > Br > Cl. Chlorides are often cheaper but require more active catalytic systems. The position of the halogen dictates the site of functionalization.[1] |
| Organoboron Reagent | Aryl/heteroaryl boronic acids (R-B(OH)₂) or their pinacol esters (R-Bpin). | Boronic acids are common but can be prone to protodeborylation (hydrolysis).[5] Pinacol esters offer greater stability and are useful for sequential couplings. |
| Palladium Catalyst | Precatalyst: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂. Ligand: PPh₃, dppf, XPhos, SPhos, N-heterocyclic carbenes (NHCs). | Pd(PPh₃)₄ is a classic, effective choice for many substrates.[1][10] More electron-rich and bulky phosphine ligands (like XPhos) or NHCs can improve catalyst activity, especially for less reactive aryl chlorides.[11] Catalyst loading is typically 0.5-5 mol%.[10][12] |
| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃. Organic: Et₃N (less common). | The base is essential for activating the boronic acid to form the reactive boronate species for transmetalation.[8] The choice of base can significantly impact yield; K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[12] |
| Solvent | Aqueous mixtures: 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O. Anhydrous: Toluene, DMF. | A polar, often aqueous, solvent system is required to dissolve the inorganic base and facilitate the formation of the boronate. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9] |
| Temperature | Typically 70-110 °C. Microwave irradiation can be used to shorten reaction times. | Sufficient thermal energy is needed to drive the reaction, particularly the oxidative addition step. Microwave heating offers rapid and uniform heating, often leading to higher yields and shorter reaction times.[2][10][13] |
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the coupling of a 2-chloroimidazo[1,2-c]pyrimidine with an arylboronic acid.
Reaction Scheme: (An image depicting the reaction of 2-chloroimidazo[1,2-c]pyrimidine with a generic Ar-B(OH)₂ to yield 2-aryl-imidazo[1,2-c]pyrimidine)
Materials and Reagents
-
2-Chloroimidazo[1,2-c]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask or pressure vessel, condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or a microwave reaction vessel equipped with a magnetic stir bar, add 2-chloroimidazo[1,2-c]pyrimidine (e.g., 1.0 mmol, 153.6 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345.5 mg).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe. The solvent should be previously degassed by sparging with argon for 15-20 minutes.[9]
-
Degassing the Mixture: Sparge the resulting slurry with a gentle stream of inert gas via a needle for an additional 10-15 minutes to ensure the reaction mixture is thoroughly deoxygenated.
-
Catalyst Addition: Briefly remove the inert gas needle and, under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Reaction: Place the flask in a preheated oil bath at 85-100 °C or heat in a microwave reactor. Stir the reaction vigorously overnight (12-18 hours) or until completion.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting halide is a key indicator of reaction completion.
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-imidazo[1,2-c]pyrimidine product.[14]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active catalyst/ligand for the substrate (e.g., aryl chloride).3. Ineffective base or insufficient amount. | 1. Ensure rigorous degassing of solvents and reaction mixture. Use fresh catalyst.2. Switch to a more active catalyst system (e.g., a palladacycle precatalyst like XPhos Pd G2) or a more electron-rich ligand.[15]3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. |
| Protodeborylation | The boronic acid is hydrolyzed back to the arene before it can transmetalate. This is common with electron-rich or certain heteroaryl boronic acids.[5] | Use the corresponding boronic acid pinacol ester (Bpin) for increased stability. Use anhydrous conditions if possible. Add the boronic acid in portions. |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. | This can be caused by the presence of oxygen. Improve degassing procedures. Lowering the reaction temperature may also help. |
| Dehalogenation of Starting Material | The halide on the imidazo[1,2-c]pyrimidine is replaced by a hydrogen atom. | This side reaction can be complex.[15] It may be promoted by certain bases or impurities. Try a different base (e.g., switch from K₂CO₃ to K₃PO₄) or ensure high purity of starting materials. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable reaction for the synthesis and functionalization of imidazo[1,2-c]pyrimidines. By carefully selecting the catalyst, base, and solvent, and by adhering to a robust experimental protocol that emphasizes an inert atmosphere, researchers can efficiently generate diverse libraries of these valuable heterocyclic compounds. This application note serves as a foundational guide to empower scientists in drug discovery and organic synthesis to leverage this powerful reaction for their specific research goals.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
National Institutes of Health. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
PubMed. (1986). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
ResearchGate. (2013). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Maynooth University Research Archive Library. (1998). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. [Link]
-
Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
PubMed Central. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
-
Bentham Science. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
ScienceDirect. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ResearchGate. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
ResearchGate. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. (2021). Regioselective synthesis of fused imidazo[1,2‐a]pyrimidines via... [Link]
-
PubMed Central. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. [Link]
-
MDPI. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. [Link]
-
ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. [Link]
-
RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
ResearchGate. (2024). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. [Link]
-
RSC Publishing. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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- 3. Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives in Leukemia Cell Lines
Introduction and Scientific Rationale
The imidazo[1,2-c]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology, and particularly in the context of leukemia, this scaffold has garnered significant interest for its potential to inhibit key cellular signaling pathways that drive malignant proliferation. While various fused imidazole heterocycles have been explored, derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one have specifically emerged as promising inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[1][2]
Leukemias are characterized by the uncontrolled proliferation of hematopoietic cells, a process fundamentally governed by the cell cycle. CDKs are a family of protein kinases that act as the master regulators of cell cycle progression. The aberrant activity of CDKs is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pharmacological inhibition of CDKs presents a viable strategy to halt the cell cycle and induce apoptosis in cancer cells.[2] Specifically, the CDK2/cyclin E complex is crucial for the G1 to S phase transition. Its inhibition can lead to cell cycle arrest, preventing DNA replication and subsequent cell division.
These application notes provide a comprehensive guide for researchers to investigate the anti-leukemic potential of this compound derivatives. We will detail the scientific basis for their use, provide step-by-step protocols for their evaluation in leukemia cell lines, and offer insights into data interpretation.
Mechanism of Action: Targeting the Cell Cycle Engine
The primary mechanism of action for the this compound scaffold in cancer cells is the inhibition of CDK2.[1] These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This inhibition prevents the cell from passing the G1/S checkpoint, leading to cell cycle arrest and, subsequently, apoptosis. While highly selective for CDK2, it is important to note that related fused-pyrimidine structures have shown activity against other kinases relevant in leukemia, such as FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in Acute Myeloid Leukemia (AML).[3][4] Therefore, a comprehensive evaluation should also consider potential off-target effects that may contribute to the compound's overall anti-leukemic activity.
Experimental Design and Workflow
A systematic approach is crucial for evaluating novel compounds. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic assays.
Cell Line Selection
The choice of cell lines is critical for meaningful results. A panel of leukemia cell lines with different genetic backgrounds should be used.
-
K562 (Chronic Myeloid Leukemia): A common, robust cell line for initial screening.
-
U937 (Histiocytic Lymphoma): Another widely used suspension cell line.[5]
-
MV4-11, MOLM-13 (Acute Myeloid Leukemia): These lines are particularly relevant as they harbor the FLT3-ITD mutation, allowing for the assessment of selectivity against other kinases.[3]
-
CCRF-CEM (T-cell Acute Lymphoblastic Leukemia): To assess activity across different leukemia lineages.
Compound Preparation
Most organic compounds are poorly soluble in aqueous media.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions from the stock solution in complete cell culture medium immediately before each experiment. Ensure the final concentration of DMSO in the culture does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[6]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
Materials:
-
Selected leukemia cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the exponential growth phase. Count the cells and determine viability (e.g., using Trypan Blue). Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to stabilize.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the test compound in complete medium. Remove 50 µL of medium from each well and add 50 µL of the appropriate compound dilution to achieve the final desired concentrations. Remember to include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Exposure: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.[6]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 0.5 x 10⁶ cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect the cells (including suspension cells and any that have detached) by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Harvesting & Fixation: Harvest cells by centrifugation. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated. An accumulation of cells in the G1 phase would be consistent with CDK2 inhibition.[5]
Protocol 4: Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, confirming the molecular mechanism of action.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with the desired primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be used to quantify changes in protein expression relative to a loading control like β-actin. A decrease in Bcl-2 and an increase in Bax and cleaved Caspase-3 would confirm the induction of apoptosis.[5]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Cytotoxicity (IC₅₀) of Compound X in Leukemia Cell Lines
| Cell Line | Primary Disease | IC₅₀ (µM) at 48h |
| K562 | CML | 5.6 |
| U937 | Histiocytic Lymphoma | 3.5 |
| MV4-11 | AML (FLT3-ITD) | 7.1 |
| CCRF-CEM | T-ALL | 9.8 |
-
Interpretation: Lower IC₅₀ values indicate higher potency. Comparing values across cell lines can reveal selectivity. For instance, similar potency in FLT3-ITD and wild-type cells might suggest the primary target is not FLT3.
Table 2: Hypothetical Cell Cycle Distribution in K562 Cells after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.8 |
| Compound X (5 µM) | 72.8 ± 4.5 | 15.1 ± 2.2 | 12.1 ± 1.5 |
-
Interpretation: A significant increase in the G0/G1 population with a corresponding decrease in the S phase population strongly supports the hypothesis of CDK2 inhibition, leading to G1 arrest.[5]
Table 3: Hypothetical Apoptosis Induction in K562 Cells after 48h Treatment
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle (0.1% DMSO) | 94.1 ± 2.2 | 3.2 ± 0.8 | 2.7 ± 0.6 |
| Compound X (5 µM) | 55.3 ± 5.1 | 28.9 ± 3.7 | 15.8 ± 2.9 |
-
Interpretation: A dose-dependent increase in the percentage of early and late apoptotic cells confirms that the compound's cytotoxic effect is mediated through the induction of programmed cell death.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-leukemic agents, primarily through the inhibition of cell cycle progression. The protocols and guidelines presented here provide a robust framework for the systematic evaluation of these compounds. By combining cytotoxicity screening with mechanistic assays such as cell cycle analysis and apoptosis detection, researchers can effectively characterize the therapeutic potential and mechanism of action of their novel derivatives, paving the way for further preclinical development.
References
- 1. This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and cytotoxic activity of novel 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol: Molecular Docking of Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives with Protein Kinases
Abstract: This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives with protein kinases. Protein kinases are a major class of therapeutic targets, and the imidazo[1,2-c]pyrimidine scaffold has been identified as a promising core for the development of potent inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural "how" and the scientific "why" behind each step. By integrating established best practices with field-proven insights, this protocol aims to ensure the generation of reliable and reproducible docking results, thereby accelerating structure-based drug design efforts.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[4][5] The development of small molecule inhibitors that target the ATP-binding site of kinases is a well-established strategy in modern drug discovery.[3]
Recent studies have highlighted the this compound scaffold as a novel and potent core for the inhibition of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2).[1][2] These compounds have demonstrated the ability to form key interactions within the kinase ATP pocket, including hydrogen bonds with the hinge region, a critical determinant of inhibitor binding.[1]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] It is an indispensable tool in structure-based drug design, enabling the rapid screening of virtual compound libraries, elucidation of structure-activity relationships (SAR), and optimization of lead compounds.[4][7] This protocol provides a robust framework for applying molecular docking to investigate the binding of this compound derivatives to their target protein kinases.
The Principle of Molecular Docking
Molecular docking simulations are governed by two primary components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the defined binding site of the protein, generating a multitude of possible binding poses. The scoring function then estimates the binding affinity for each pose, allowing them to be ranked.[8] The pose with the best score is predicted to be the most favorable binding mode.[9]
Pre-requisites: Essential Software and Data
A successful docking study relies on the use of appropriate software tools and high-quality input data.
Software and Tools
The following table summarizes the recommended software for this protocol. Most of these tools are freely available for academic use.
| Software | Primary Use | Source |
| UCSF Chimera/ChimeraX | Visualization, Protein & Ligand Preparation | |
| AutoDock Tools (ADT) | File Preparation for AutoDock Vina | |
| AutoDock Vina | Molecular Docking Engine | |
| PyMOL | High-Quality Visualization and Analysis | |
| Discovery Studio Visualizer | 2D/3D Interaction Analysis |
Input Data
-
Protein Structure: A high-resolution 3D structure of the target protein kinase. The primary source for these structures is the Protein Data Bank (PDB). When possible, select a structure that is co-crystallized with a ligand similar to the imidazo[1,2-c]pyrimidine scaffold.[6]
-
Ligand Structure: The 3D structure of the this compound derivative(s) to be docked. These can be obtained from databases like PubChem or ZINC, or generated using chemical drawing software.
Detailed Molecular Docking Protocol
This section outlines the step-by-step workflow for the molecular docking process.
Step 1: Protein (Receptor) Preparation
The goal of this step is to prepare the raw PDB structure for docking by cleaning it, adding necessary atoms, and defining the binding site.
-
Obtain and Inspect the Protein Structure: Download the PDB file of the target kinase (e.g., CDK2). Load it into a visualization tool like UCSF Chimera or PyMOL.
-
Clean the Structure: The raw PDB file often contains non-essential molecules. It is crucial to remove:
-
Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), all water molecules should be deleted.[6]
-
Co-crystallized Ligands and Ions: Remove any existing ligands, ions, and cofactors from the binding site to make it available for docking.[10]
-
Alternate Conformations: If a residue has alternate locations, retain only the one with the highest occupancy.
-
-
Add Hydrogens and Assign Charges: PDB files from X-ray crystallography typically do not include hydrogen atoms.[6][11] Use a tool like AutoDock Tools (ADT) or the Dock Prep tool in Chimera to add hydrogens.[10][12]
-
Expertise & Experience: The protonation state of ionizable residues (Asp, Glu, His, Lys) is critical for forming correct interactions and must be carefully considered.[11][13][14] The pH of the biological system can influence these states.[13][15] Tools can help predict the most likely protonation states at a physiological pH.[13] Incorrect assignment can lead to flawed docking results.
-
-
Define the Binding Site (Grid Box Generation): The search space for the docking algorithm must be defined.[16] This is typically a 3D grid box centered on the active site.
-
If a co-crystallized ligand was present, center the grid on the position of that ligand. This is the most reliable method.[6]
-
The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it unnecessarily increases computation time. A common approach is to set the box size to be 3-6 Å larger than the ligand in each dimension.[6]
-
-
Save the Prepared Receptor: Save the final prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.[17]
Step 2: Ligand Preparation
The ligand structure must also be prepared to ensure it has the correct 3D geometry, charge, and flexibility.
-
Obtain Ligand Structure: Download the 2D (SDF) or 3D structure of your this compound derivative from a database like PubChem.
-
Generate 3D Conformation: If starting from a 2D structure, it must be converted to a 3D conformation.[6][18]
-
Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This can be done using various force fields (e.g., MMFF94).
-
Add Hydrogens and Assign Charges: Similar to the protein, add hydrogen atoms and assign partial charges. For ligands, Gasteiger charges are commonly used in the AutoDock suite.[19]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. AutoDock Tools can do this automatically. The flexibility of these bonds is what Vina explores during the docking simulation.[19]
-
Save the Prepared Ligand: Save the final prepared ligand in the PDBQT format.
Step 3: Executing the Docking Simulation with AutoDock Vina
With the prepared protein and ligand files, the docking simulation can be run from the command line.
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and parameters for Vina.[17] This file includes:
-
Path to the receptor PDBQT file.
-
Path to the ligand PDBQT file.
-
Coordinates for the center of the grid box.
-
Dimensions of the grid box (size_x, size_y, size_z).
-
Name of the output file for the docked poses.
-
Expertise & Experience: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the true energy minimum but also increase computation time. A value of 8 is standard, but for final, high-quality runs, increasing it to 16 or 32 is recommended.
-
-
Run Vina: Execute the docking run from the command line using the following syntax: vina --config conf.txt --log log.txt
Step 4: Analysis and Interpretation of Results
The output of a Vina simulation is a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores.
-
Analyze Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol.[9] More negative values indicate a stronger predicted binding affinity. These scores are useful for ranking different derivatives against the same target.
-
Visualize Binding Poses: Load the receptor and the output ligand poses into a visualization tool like PyMOL or Discovery Studio Visualizer.[20] Visually inspect the top-ranked pose.[9][20] Does it fit well within the binding pocket? Are there any steric clashes?
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein. For kinase inhibitors, look for:
-
Hydrogen Bonds: Especially with the "hinge region" of the kinase (e.g., Leu83 in CDK2), which is a hallmark of ATP-competitive inhibitors.[1]
-
Hydrophobic Interactions: With nonpolar residues in the active site.
-
Electrostatic Interactions: Such as salt bridges or pi-cation interactions. Tools like Discovery Studio can generate 2D diagrams that clearly depict these interactions.[21]
-
Protocol Validation: A Self-Validating System
To ensure the trustworthiness of a docking protocol, it must be validated.[21]
Re-docking of a Co-crystallized Ligand
The most common and essential validation method is to re-dock the native ligand back into its co-crystallized protein structure.[20]
-
Take a protein-ligand complex from the PDB.
-
Separate the ligand and protein.
-
Prepare both as described in Section 4.0.
-
Dock the ligand back into the protein using the defined protocol.
-
Calculate RMSD: Measure the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[9][20] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[8][20]
Correlation with Experimental Data
If experimental binding data (e.g., IC50 or Ki values) are available for a series of this compound derivatives, compare these values with the docking scores.[20] A good correlation (e.g., more potent compounds having better docking scores) adds confidence to the predictive power of the model.
Visualization of the Workflow
The following diagram illustrates the complete molecular docking workflow.
Caption: The overall workflow for molecular docking, from preparation to analysis.
Summary of Best Practices
This table provides a quick reference for key choices and recommendations throughout the protocol.
| Step | Parameter/Choice | Recommended Best Practice | Rationale |
| Protein Selection | PDB Structure | Use a high-resolution (<2.5 Å) structure co-crystallized with a relevant ligand. | Higher resolution provides more accurate atomic coordinates. A bound ligand helps define the correct active site conformation. |
| Protonation | Ionizable Residues | Use tools like H++ or PROPKA to predict pKa values and assign protonation states at physiological pH. | Correct electrostatics are crucial for accurate interaction scoring.[13][22] |
| Grid Box | Size & Position | Center the grid on the co-crystallized ligand. Ensure the box is large enough to contain the test ligand with ~4 Å padding. | Accurately defines the search space without being computationally excessive.[23] |
| Docking Engine | Exhaustiveness | Use a value of at least 8 for screening; increase to 16 or 32 for final, detailed analysis. | Balances computational cost with the thoroughness of the conformational search. |
| Validation | Re-docking RMSD | The primary docked pose should have an RMSD < 2.0 Å from the crystallographic pose. | Confirms the protocol's ability to reproduce a known, experimentally determined binding mode.[20] |
References
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Janečková, H., et al. (2021). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. doi: 10.1016/j.ejmech.2021.113309. Retrieved from [Link]
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Various Authors. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
-
Hylsová, M., et al. (2018). This compound as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring. Journal of Molecular Recognition, 31(9), e2720. doi: 10.1002/jmr.2720. Retrieved from [Link]
-
Sukhwal, A., & Singh, P. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]
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Unknown Author. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
Li, D., et al. (2018). Consensus scoring model for the molecular docking study of mTOR kinase inhibitor. Journal of Molecular Graphics and Modelling, 80, 123-133. doi: 10.1016/j.jmgm.2017.11.003. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
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Shen, C., et al. (2020). Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power. Briefings in Bioinformatics, 21(1), 267-282. doi: 10.1093/bib/bby103. Retrieved from [Link]
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Shen, C., et al. (2020). Comprehensive assessment of nine docking programs on type II kinase inhibitors: prediction accuracy of sampling power, scoring power and screening power. Briefings in Bioinformatics, 21(1), 267-282. Retrieved from [Link]
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Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio. YouTube. Retrieved from [Link]
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Cheng, T., et al. (2009). Knowledge-Based Scoring Functions in Drug Design. 1. Developing a Target-Specific Method for Kinase−Ligand Interactions. Journal of Chemical Information and Modeling, 49(7), 1647-1662. Retrieved from [Link]
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Aldeghi, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3564-3580. Retrieved from [Link]
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Aby Jimson. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
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Unknown Author. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved from [Link]
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Taylor, R. D. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University. Retrieved from [Link]
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Cavasotto, C. N., & Phatak, S. S. (2011). Structure selection for protein kinase docking and virtual screening: homology models or crystal structures? Journal of Computer-Aided Molecular Design, 25(5), 425-434. doi: 10.1007/s10822-011-9436-y. Retrieved from [Link]
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Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. Retrieved from [Link]
-
Onufriev, A. V., & Alexov, E. (2013). The Role of Protonation States in Ligand-Receptor Recognition and Binding. RSC Advances, 3(40), 18263-18278. doi: 10.1039/c3ra42784d. Retrieved from [Link]
-
Korb, O., et al. (2008). The influence of protonation in protein-ligand docking. Chemistry Central Journal, 2(Suppl 1), P3. doi: 10.1186/1752-153X-2-S1-P3. Retrieved from [Link]
-
Various Authors. (2021, November 22). Is it necessary to check the protonation states of molecules before docking in a docking study? ResearchGate. Retrieved from [Link]
-
Bioinformatics Review. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved from [Link]
-
Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
-
Various Authors. (2017, December 4). What is the reason of 3D protonation before docking?? ResearchGate. Retrieved from [Link]
-
Kilambi, K. P., & Gray, J. J. (2014). Protein-Protein Docking with Dynamic Residue Protonation States. PLOS Computational Biology, 10(12), e1003990. doi: 10.1371/journal.pcbi.1003990. Retrieved from [Link]
-
Choi, H. G., et al. (2017). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][9][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7071-7092. Retrieved from [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]
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Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
-
Noble, M. E., et al. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 37(3-4), 325-357. doi: 10.1017/s003358350400401x. Retrieved from [Link]
-
Fant-Bousso, N., et al. (2018). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. Retrieved from [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566-8581. Retrieved from [Link]
-
Goudad, N., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5001. doi: 10.3390/molecules29215001. Retrieved from [Link]
-
Patel, R. B., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science, 11(1), 123-131. Retrieved from [Link]
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Application Notes and Protocols for the Development of Imidazo[1,2-c]pyrimidin-5(6H)-one Based Antiviral Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antiviral evaluation, and preliminary mechanism of action studies of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. This scaffold has emerged as a promising heterocyclic core for the development of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Imidazo[1,2-c]pyrimidine Scaffold
The imidazo[1,2-c]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Its structural similarity to purine nucleobases allows for potential interactions with various biological targets, including viral enzymes and proteins. Recent studies have highlighted the antiviral potential of this class of compounds, making it a fertile ground for the discovery of new antiviral agents.[1] This guide will provide a structured approach to the rational design, synthesis, and evaluation of novel this compound based antiviral candidates.
Part 1: Synthesis of this compound Derivatives
A key advantage of the this compound scaffold is its synthetic tractability, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). A common and effective synthetic route starts from readily available cytosine or its derivatives.[2]
Protocol 1: Synthesis of 8-Iodothis compound
This protocol describes the synthesis of a key intermediate, 8-iodothis compound, which can be further functionalized at the 8-position via cross-coupling reactions.[2]
Materials:
-
5-Iodocytosine
-
α-Bromoacetophenone
-
Anhydrous solvent (e.g., DMF)
-
Base (e.g., K₂CO₃)
Procedure:
-
To a solution of 5-iodocytosine (1 equivalent) in anhydrous DMF, add K₂CO₃ (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of α-bromoacetophenone (1.1 equivalents) in anhydrous DMF dropwise.
-
Heat the reaction mixture at 80-90°C for 6-8 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain 8-iodothis compound.
Protocol 2: Diversification via Suzuki Cross-Coupling
The 8-iodo intermediate is a versatile building block for introducing a wide range of aryl and heteroaryl moieties, which is crucial for SAR studies.[2]
Materials:
-
8-Iodothis compound
-
Aryl/heteroarylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2)[4]
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water or EtOH/water)[4]
Procedure:
-
In a microwave vial, combine 8-iodothis compound (1 equivalent), the desired aryl/heteroarylboronic acid (1.5 equivalents), palladium catalyst (e.g., 5 mol%), and base (2 equivalents).[4]
-
Add the degassed solvent system.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 100-135°C for 30-60 minutes), monitoring by TLC.[4]
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 8-substituted this compound derivative.
Diagram 1: Synthetic Strategy for this compound Derivatives
Caption: General synthetic workflow for 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones.
Part 2: In Vitro Antiviral and Cytotoxicity Evaluation
A critical step in the development of antiviral agents is the determination of their efficacy against specific viruses and their toxicity towards host cells. A high selectivity index (SI), the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀), is a key indicator of a promising antiviral candidate.[5]
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a widely used method for screening antiviral compounds. It measures the ability of a compound to protect host cells from the destructive effects of a virus.[6][7]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, MDCK)[6]
-
Virus stock with a known titer
-
Test compounds (this compound derivatives)
-
Positive control antiviral drug
-
Cell culture medium and supplements
-
96-well microplates
-
Staining solution (e.g., Crystal Violet or Neutral Red)[6]
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours.[6]
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Infection and Treatment:
-
For pre-treatment evaluation, add the compound dilutions to the cell monolayer before viral infection.
-
For post-treatment evaluation, infect the cell monolayer with the virus at a specific multiplicity of infection (MOI) for 1-2 hours, then remove the inoculum and add the compound dilutions.
-
-
Controls: Include cell control wells (cells only), virus control wells (cells + virus), and compound toxicity control wells (cells + highest concentration of each compound).
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus-cell system until the virus control wells show 80-100% CPE.[5]
-
Staining:
-
Remove the medium and fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with Crystal Violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
-
Data Analysis:
-
Visually score the CPE in each well or quantify the stain by dissolving it and measuring the absorbance using a microplate reader.
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using regression analysis.[5]
-
Protocol 4: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. It is essential to run this assay in parallel with the antiviral assays to determine the selectivity of the compounds.[8][9]
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates as described in Protocol 3.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include cell control wells with medium only.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration and using regression analysis.
-
Table 1: Interpretation of Antiviral and Cytotoxicity Data
| Parameter | Description | Desired Value |
| EC₅₀ | The concentration of the compound that inhibits 50% of the viral effect (e.g., CPE). | Low (nM to low µM range) |
| CC₅₀ | The concentration of the compound that reduces the viability of the host cells by 50%. | High (>> EC₅₀) |
| SI | Selectivity Index (CC₅₀ / EC₅₀). A measure of the compound's therapeutic window. | High (>10 is generally considered promising) |
Diagram 2: Antiviral Drug Development Workflow
Caption: A streamlined workflow for the development of this compound based antiviral agents.
Part 3: Understanding the Mechanism of Action and Structure-Activity Relationships
Elucidating the mechanism of action and understanding the SAR are crucial for the rational design of more potent and selective antiviral agents.
Mechanism of Action
The antiviral mechanism of this compound derivatives can vary depending on the specific viral target. For instance, studies on Pepper Mild Mottle Virus (PMMoV) have shown that these compounds can directly interact with the viral coat protein, leading to the disruption of virions. This suggests a potential mechanism of inhibiting viral assembly or disassembly. For other viruses, these compounds might target viral enzymes like polymerases or proteases, or interfere with viral entry into the host cell. Further mechanistic studies, such as time-of-addition assays, resistance studies, and direct binding assays, are necessary to pinpoint the exact molecular target.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for identifying the key structural features of the this compound scaffold that are responsible for its antiviral activity. By systematically modifying the substituents at different positions (e.g., 2, 6, and 8), researchers can correlate structural changes with changes in antiviral potency and selectivity.[10]
Key Considerations for SAR Studies:
-
Position 2: Substituents at this position can significantly influence antiviral activity. Both alkyl and aryl groups have been explored, and their nature can impact interactions with the target protein.[7]
-
Position 6: This position is often a site for attaching sugar moieties in nucleoside analogs, which can affect cellular uptake and metabolism.[7]
-
Position 8: As demonstrated in the synthetic protocols, this position is amenable to a wide range of modifications through cross-coupling reactions. The introduction of different aryl and heteroaryl groups can modulate the compound's electronic and steric properties, leading to improved target binding.[2]
For example, a study on this compound nucleoside derivatives incorporating a sulfonamide scaffold found that specific substitutions led to a compound with an EC₅₀ of 11.4 µg/mL against PMMoV. In contrast, another study on a series of 6-(β-D-ribofuranosyl)-2-alkyl/aryl-6H-imidazo[1,2-c]pyrimidin-5-one nucleosides found a general lack of broad-spectrum antiviral activity, with the exception of one compound showing anti-CMV activity at toxic concentrations.[7] These findings underscore the importance of fine-tuning the substituents to achieve potent and selective antiviral activity.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel antiviral agents. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, allows for a systematic exploration of the chemical space to identify potent and selective antiviral compounds. The protocols and guidelines presented in these application notes provide a solid framework for researchers to embark on the exciting journey of discovering the next generation of antiviral therapeutics based on this promising heterocyclic system.
References
- 1. New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity | EATRIS-CZ [eatris.cz]
- 2. researchgate.net [researchgate.net]
- 3. Potent in vivo antiviral activity of the herpes simplex virus primase-helicase inhibitor BAY 57-1293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity | EATRIS-CZ [eatris.cz]
- 9. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivating Activities and Mechanism of this compound Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. | Semantic Scholar [semanticscholar.org]
in vitro enzyme assay for imidazo[1,2-c]pyrimidin-5(6H)-one kinase inhibition
Topic: In Vitro Enzyme Assay for Imidazo[1,2-c]pyrimidin-5(6H)-one Kinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Characterizing Novel Kinase Inhibitors
The this compound scaffold has emerged as a promising core structure for the development of potent and selective kinase inhibitors, notably targeting Cyclin-Dependent Kinase 2 (CDK2)[1][2]. As dysregulation of CDK2 is a hallmark of various cancers, the precise characterization of novel inhibitory compounds is a critical step in the drug discovery pipeline. This document provides a comprehensive guide to establishing a robust, high-throughput in vitro assay for determining the inhibitory potency of this chemical series against CDK2.
We will move beyond a simple recitation of steps to explain the scientific rationale behind the chosen methodology. The described protocol is designed as a self-validating system, incorporating essential controls and quality checks to ensure data integrity and reproducibility. The focus will be on a luminescence-based assay platform, the ADP-Glo™ Kinase Assay, which offers high sensitivity and a broad dynamic range suitable for screening and profiling a wide array of kinase inhibitors[3][4][5].
Assay Principle: Quantifying Kinase Activity through ADP Production
Protein kinases, such as CDK2, are enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate[6][7]. The core principle of this assay is to quantify the kinase activity by measuring the amount of ADP produced, as it is generated in a 1:1 stoichiometric ratio with the phosphorylated substrate.
The ADP-Glo™ assay is a two-step process that provides a strong luminescent signal directly proportional to the amount of ADP generated[5][8][9]:
-
Kinase Reaction & ATP Depletion: The CDK2 enzyme, a peptide substrate, ATP, and the test inhibitor are incubated together. After the kinase reaction reaches its desired endpoint, an "ADP-Glo™ Reagent" is added. This reagent simultaneously terminates the kinase reaction (by chelating divalent cations) and depletes the remaining, unconsumed ATP. This step is crucial to prevent interference from the initial high concentration of ATP.
-
ADP Conversion & Signal Generation: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as the substrate for a highly efficient luciferase, which generates a stable, "glow-type" luminescent signal. The intensity of this light is directly proportional to the initial kinase activity.
This "signal-increase" format is advantageous for inhibitor screening, as lower kinase activity (due to inhibition) results in a lower luminescent signal, making the identification of hits intuitive.
Diagram: The ADP-Glo™ Kinase Assay Workflow
Caption: Workflow of the luminescence-based ADP-Glo™ kinase inhibition assay.
Experimental Design: Causality and Self-Validation
A robust assay design is paramount for generating trustworthy data. Here, we outline the critical components and the rationale for their inclusion.
Reagents and Materials
-
Kinase Enzyme: Active recombinant human CDK2/Cyclin E or CDK2/Cyclin A[4][10][11]. The use of a cyclin-bound complex is essential as CDKs are inactive in their monomeric form[10][11][12].
-
Kinase Substrate: A specific peptide substrate is required. Histone H1-derived peptides (e.g., GGGPATP-KKAKKL-COOH) are commonly used and commercially available[4]. Alternatively, the synthetic peptide HHASPRK is a highly specific substrate for CDK2[7][13].
-
ATP: High-purity ATP is critical, as contaminants in lower-grade preparations can interfere with the luciferase reaction[14].
-
Test Compound: this compound derivatives dissolved in 100% DMSO.
-
Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).
-
Assay Plates: Solid white, low-volume 384-well plates are recommended to maximize luminescent signal and minimize reagent usage.
-
Buffer: A well-defined kinase buffer is essential for consistent enzyme activity.
Setting the ATP Concentration: The Key to Meaningful IC₅₀
For ATP-competitive inhibitors, such as those targeting the conserved ATP binding pocket of kinases, the measured half-maximal inhibitory concentration (IC₅₀) is highly dependent on the ATP concentration used in the assay[15]. To obtain data that reflects the inhibitor's binding affinity (Kᵢ), the ATP concentration should be set at or near the Michaelis constant (Kₘ) of the kinase for ATP. For CDK2/cyclin A, the Kₘ for ATP has been reported to be approximately 23 µM[16]. Using an ATP concentration far above the Kₘ will lead to an overestimation of the IC₅₀ value, making potent compounds appear weaker than they are.
Detailed Step-by-Step Protocol
This protocol is optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.
Part 1: Reagent Preparation
-
Kinase Assay Buffer (1X): Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. Just before use, add DTT to a final concentration of 50 µM.
-
Rationale: Tris provides a stable pH environment. MgCl₂ is a critical cofactor for kinase activity. BSA helps to prevent the enzyme from sticking to plasticware. DTT is a reducing agent that maintains enzyme stability.
-
-
Test Compound Serial Dilution:
-
Prepare a stock solution of the this compound compound (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution series in 100% DMSO. For a 10-point dose-response curve, a 1:3 dilution series starting from 1 mM is a good starting point.
-
Create an intermediate dilution plate by diluting the DMSO series 25-fold into Kinase Assay Buffer. This results in a 4X final concentration of the inhibitor with a constant 4% DMSO.
-
-
Enzyme Preparation (2X): Dilute the active CDK2/Cyclin E enzyme stock to a 2X working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically by performing an enzyme titration (see Assay Validation section).
-
Substrate/ATP Mix (2X): Prepare a solution containing the peptide substrate and ATP in Kinase Assay Buffer. For determining IC₅₀, the final concentrations should be:
-
ATP: 2X the Kₘ value (e.g., 46 µM for a final concentration of 23 µM).
-
Substrate: At a concentration at or above its Kₘ for the kinase (typically 10-100 µM for peptide substrates).
-
Part 2: Assay Procedure
-
Compound Addition: Add 1.25 µL of the 4X intermediate inhibitor dilutions to the appropriate wells of a 384-well white assay plate. Add 1.25 µL of 4% DMSO in Kinase Assay Buffer to the "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.
-
Enzyme Addition: Add 1.25 µL of the 2X enzyme solution to all wells except the "No Enzyme" background controls. To these, add 1.25 µL of Kinase Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The total volume is now 5 µL.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction (see Assay Validation).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate at room temperature for 40 minutes[5][14][17].
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate at room temperature for 30-60 minutes[5][14][17].
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal from the "No Enzyme" control wells from all other data points.
-
Normalization: Express the data as a percentage of the "No Inhibitor" control (100% activity).
-
% Activity = (Signal_Inhibitor / Signal_No_Inhibitor) * 100
-
-
IC₅₀ Determination: Plot the % Activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value[18][19][20][21]. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%[18][19][22].
Diagram: ATP-Competitive Inhibition and IC₅₀
Sources
- 1. Promega ADP-Glo Kinase Assay + CDK2/CyclinE1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 2. Identification of a cyclin-cdk2 recognition motif present in substrates and p21-like cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK2/CyclinE1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. CDK2/Cyclin E2 Kinase Enzyme System [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cdk2/Cyclin E Protein, active, 10 µg Active complex of recombinant full length human Cdk2 containing a C-terminal His6-tag & recombinant full-length human Cyclin E containing an N-terminal GST-tag. For use in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. CDK2 substrate, 10 mg [proteinkinase.biz]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Biochemical characterizations reveal different properties between CDK4/cyclin D1 and CDK2/cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Cdk2/Cyclin E Protein, Active. Life Science Products [e-lspi.com]
- 19. sinobiological.com [sinobiological.com]
- 20. clyte.tech [clyte.tech]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
methodology for assessing apoptosis induction by imidazo[1,2-c]pyrimidin-5(6H)-one
Application Notes & Protocols
Topic: Methodology for Assessing Apoptosis Induction by Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Multi-Parametric Approach to Characterizing Apoptosis Induced by Novel this compound Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Apoptosis in Drug Discovery
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] Its dysregulation is a cornerstone of numerous pathologies, including cancer, where insufficient apoptosis leads to tumor growth, and neurodegenerative diseases, where excessive cell death causes progressive functional decline.[2][3] Consequently, the ability to modulate apoptosis is a primary goal in modern drug development. Compounds that can selectively induce apoptosis in cancer cells are of particular interest.
The this compound scaffold has been identified as a promising backbone for the development of pharmacologically active agents, with derivatives showing activity as Cyclin-Dependent Kinase (CDK) inhibitors and possessing cytotoxic properties against various cancer cell lines.[4][5] Pharmacological inhibition of CDKs can disrupt the cell cycle, a potent trigger for the intrinsic apoptotic pathway.
This guide provides a comprehensive, multi-parametric methodology to rigorously assess and validate the apoptosis-inducing potential of a novel this compound derivative, hereafter referred to as "IMC-Compound X." We will move beyond a single-endpoint analysis, presenting a suite of complementary assays that interrogate distinct stages of the apoptotic cascade. This self-validating system of protocols ensures that the observed cell death is unequivocally identified as apoptosis and provides insights into the underlying mechanism of action.
The Intrinsic Pathway of Apoptosis: A Mechanistic Overview
Most cytotoxic anticancer agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which act as a critical checkpoint.[6] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[7][8][9] Cellular stress, such as that induced by cell cycle disruption, shifts the balance in favor of pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), an event often considered the "point of no return."[6] MOMP allows for the release of key apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[10][11][12] In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the "apoptosome," which in turn activates the initiator caspase-9. Active caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the systematic dismantling of the cell.[13]
Methodology 1: Detection of Early Apoptosis by Annexin V/PI Staining
Expertise & Causality
One of the earliest and most definitive signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] In healthy cells, PS is strictly maintained on the cytosolic side. This externalization acts as an "eat-me" signal for phagocytes. Annexin V is a protein with a high affinity for PS in the presence of calcium.[14][15] By conjugating Annexin V to a fluorophore (e.g., FITC), we can specifically label early apoptotic cells. To distinguish these from late apoptotic or necrotic cells, which have lost membrane integrity, we co-stain with Propidium Iodide (PI). PI is a DNA-binding dye that is excluded by the intact membranes of live and early apoptotic cells but readily enters cells with compromised membranes. This dual-staining approach, analyzed by flow cytometry, allows for the precise quantification of different cell populations.[16]
Experimental Workflow: Annexin V/PI Assay
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or equivalent)
-
1X PBS, ice-cold
-
Deionized water
-
Treated and untreated (vehicle control) cell suspensions
-
Positive control cells (e.g., treated with staurosporine or etoposide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with various concentrations of IMC-Compound X for a predetermined time course (e.g., 12, 24, 48 hours). Include a vehicle-only negative control and a known apoptosis inducer as a positive control.[2]
-
Harvesting: Collect cells (including supernatant for suspension cells) and centrifuge at 500 x g for 5 minutes.
-
Washing: Aspirate the supernatant and gently wash the cell pellet with 1 mL of ice-cold 1X PBS. Centrifuge again and discard the supernatant.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Analysis: Analyze the samples by flow cytometry as soon as possible (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >617 nm. Be sure to set up appropriate compensation controls using single-stained samples.
Data Interpretation
The results are visualized in a dot plot, which is divided into four quadrants.
An increase in the percentage of cells in the Q4 (early apoptotic) and Q1 (late apoptotic) quadrants in IMC-Compound X-treated samples compared to controls indicates the induction of apoptosis.
Methodology 2: Quantifying Executioner Caspase Activity
Expertise & Causality
While Annexin V staining identifies an early membrane event, a more direct measure of the apoptotic machinery is the activity of executioner caspases. Caspase-3 and Caspase-7 are the primary effectors that cleave a host of cellular proteins to orchestrate cell death.[17] Their activation is a central and irreversible step. We can quantify their combined activity using a substrate-based assay. These assays utilize a specific tetrapeptide sequence recognized by Caspase-3/7 (DEVD) linked to a reporter molecule (e.g., a luminogenic or colorimetric substrate).[18][19] When active Caspase-3/7 in the cell lysate cleaves the DEVD sequence, the reporter is released, generating a signal proportional to the enzymatic activity. This provides robust, quantifiable data on the execution phase of apoptosis.
Experimental Workflow: Caspase-3/7 Activity Assay
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (e.g., Promega G8090 or equivalent)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Treated and untreated cells cultured in 96-well plates
-
Multichannel pipette
-
Luminometer (plate reader)
Procedure:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate at a desired density and allow them to adhere overnight. Treat with IMC-Compound X, vehicle control, and a positive control. Use wells with media only as a blank control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[20][21]
-
Assay Execution: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[21] The reagent contains a detergent that lyses the cells, releasing the caspases.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Interpretation
Subtract the average blank value from all experimental readings. The resulting luminescence is directly proportional to the amount of active Caspase-3/7. Data should be presented as a fold-change in activity over the vehicle-treated control. A significant, dose-dependent increase in luminescence confirms the activation of executioner caspases.
Methodology 3: Western Blot Analysis of Apoptotic Markers
Expertise & Causality
To confirm the results of the activity assay and further probe the apoptotic pathway, Western blotting is an indispensable tool.[17] It allows for the visualization of specific protein events. We will focus on three key classes of proteins:
-
Caspase Cleavage: We can detect the cleavage of pro-caspase-3 (an inactive ~32 kDa protein) into its active p17 and p12 subunits. This provides direct visual evidence of caspase activation.[17]
-
Substrate Cleavage (PARP-1): Poly (ADP-ribose) polymerase-1 (PARP-1) is a DNA repair enzyme. During apoptosis, it is a key substrate for Caspase-3, which cleaves the full-length ~116 kDa protein into an ~89 kDa fragment.[22][23][24][25] The appearance of this cleavage product is a classic hallmark of apoptosis.[22]
-
Bcl-2 Family Proteins: To investigate if IMC-Compound X acts via the intrinsic pathway, we can measure the expression levels of key Bcl-2 family members. A decrease in the ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax) can indicate a shift towards apoptosis.[7][8]
Detailed Protocol: Western Blotting
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Lysate Preparation: After treatment, harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[26]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[26]
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[26]
Data Interpretation
-
Caspase-3: Look for a decrease in the pro-caspase-3 band (~32 kDa) and the appearance of the cleaved p17 fragment.
-
PARP-1: Observe the disappearance of the full-length PARP-1 band (~116 kDa) and the appearance of the 89 kDa cleavage fragment.
-
Bcl-2/Bax: Quantify band intensities (normalized to the loading control) to determine changes in the Bcl-2/Bax ratio. A decreased ratio in treated cells supports the involvement of the intrinsic pathway.
Methodology 4: Detection of DNA Fragmentation by TUNEL Assay
Expertise & Causality
A terminal event in apoptosis is the fragmentation of chromosomal DNA by caspase-activated DNases (CAD).[27] This process generates numerous DNA strand breaks with exposed 3'-hydroxyl (3'-OH) ends. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is designed to detect this specific hallmark of late-stage apoptosis.[28][29] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., conjugated to a fluorophore like Alexa Fluor 488) onto these 3'-OH ends.[30] The resulting fluorescent signal allows for the direct visualization and quantification of apoptotic cells within a population, typically via fluorescence microscopy.
Experimental Workflow: TUNEL Assay
Detailed Protocol: Fluorescence TUNEL Assay
Materials:
-
Click-iT™ TUNEL Alexa Fluor™ Imaging Assay Kit (e.g., Thermo Fisher C10245 or equivalent)
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton® X-100 in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Culture and treat cells with IMC-Compound X on coverslips. Include positive (pre-treated with DNase I) and negative controls.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[27]
-
Permeabilization: Wash twice with PBS. Permeabilize cells with 0.25% Triton® X-100 in PBS for 20 minutes at room temperature to allow the enzyme to access the nucleus.[27]
-
TdT Labeling: Wash cells again. Add the TdT reaction cocktail (containing TdT enzyme and fluorescently-labeled dUTP) to the cells. Incubate for 60 minutes at 37°C in a humidified chamber.[27]
-
Stop Reaction & Wash: Wash the cells thoroughly with a stop/wash buffer (e.g., containing EDTA or citrate) to remove unincorporated nucleotides.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes to visualize all cell nuclei.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using an antifade mounting medium. Image using a fluorescence microscope with appropriate filters.
Data Interpretation
Apoptotic cells will exhibit bright green fluorescence localized to the nucleus (TUNEL positive), while non-apoptotic cells will only show the blue DAPI counterstain. The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained). A dose-dependent increase in the apoptotic index confirms that IMC-Compound X induces DNA fragmentation characteristic of apoptosis.
Summary of Quantitative Data
To provide a comprehensive overview, the data from these assays should be consolidated. The following table illustrates a hypothetical dataset for cells treated with IMC-Compound X for 24 hours.
| Assay | Endpoint Measured | Vehicle Control | 1 µM IMC-Compound X | 5 µM IMC-Compound X | Positive Control |
| Annexin V/PI | % Total Apoptotic Cells (Q1+Q4) | 4.5% | 25.1% | 68.3% | 85.2% |
| Caspase-3/7 Activity | Fold Change in Luminescence | 1.0 | 4.2 | 11.5 | 15.8 |
| Western Blot | Ratio of Cleaved PARP / Total PARP | 0.05 | 0.45 | 0.88 | 0.92 |
| TUNEL Assay | % TUNEL Positive Nuclei | 2.1% | 19.8% | 55.7% | 79.4% |
Conclusion: Building a Self-Validating Case for Apoptosis
By systematically demonstrating the externalization of phosphatidylserine (Annexin V), the activation of executioner caspases (Caspase-3/7 activity), the cleavage of key cellular substrates (PARP-1), and the resulting fragmentation of nuclear DNA (TUNEL), researchers can build an undeniable case for apoptosis induction. This integrated approach not only validates the compound's primary mechanism of cell killing but also provides a powerful toolkit for dose-response studies, time-course analyses, and further mechanistic investigations into its effects on the Bcl-2 protein family. This comprehensive characterization is a critical step in the pre-clinical development of promising anticancer agents.
References
-
Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Cytochrome c is released in a single step during apoptosis - ResearchGate. Available at: [Link]
-
Bcl-2 family - Wikipedia. Available at: [Link]
-
Cytochrome c: the Achilles' heel in apoptosis - PMC - NIH. Available at: [Link]
-
Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Grantome. Available at: [Link]
-
BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death - AACR Journals. Available at: [Link]
-
Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - ResearchGate. Available at: [Link]
-
Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PubMed Central. Available at: [Link]
-
Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7 - PubMed. Available at: [Link]
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Detection of Apoptosis by TUNEL Assay - G-Biosciences. Available at: [Link]
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Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold - PubMed. Available at: [Link]
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3D-QSAR modeling for imidazo[1,2-c]pyrimidin-5(6H)-one derivatives
Application Notes and Protocols
Topic: 3D-QSAR Modeling for Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives: A Guide to Predictive Model Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold is a privileged structure in medicinal chemistry, notably serving as a core for potent kinase inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2).[1][2] Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational technique used to elucidate the relationship between the three-dimensional properties of these molecules and their biological activity.[3][4] This application note provides a comprehensive, field-proven guide to developing robust and predictive 3D-QSAR models for this compound derivatives using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). We will detail the entire workflow, from dataset curation and molecular alignment to model generation, rigorous validation, and the interpretation of contour maps for rational drug design.
Introduction: The 'Why' and 'How' of 3D-QSAR
In the quest for novel therapeutics, understanding how subtle changes in a molecule's structure affect its potency is paramount. 3D-QSAR provides this understanding by correlating the biological activity of a set of compounds with their 3D molecular fields (e.g., steric and electrostatic).[5][6] Unlike 2D-QSAR, which relies on topological descriptors, 3D-QSAR considers the spatial arrangement of atoms, offering a more intuitive and visually interpretable model of the structure-activity relationship (SAR).
The central hypothesis of methods like CoMFA and CoMSIA is that differences in a target biological endpoint (like inhibitory activity) are primarily explained by changes in the shape and electronic properties of the ligands, assuming they all bind to the receptor in a similar orientation.[6] Therefore, the success of any 3D-QSAR study is critically dependent on the quality of the input data and, most importantly, the molecular alignment.[7]
This guide will walk through the essential steps to build a statistically sound model that can not only explain the SAR of existing compounds but also predict the activity of new, unsynthesized derivatives of the this compound class.
Part I: The Foundation - Dataset Curation and Preparation
Causality: The predictive power of a QSAR model is fundamentally limited by the quality of its input data. A well-curated dataset with consistent, high-quality biological activity data and structural diversity is non-negotiable.[3] Any noise or systemic bias in the data, such as combining results from different assay protocols, will compromise the model's integrity.[3]
Protocol 1: Dataset Assembly and Pre-processing
-
Data Collection:
-
Compile a series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) against a single target, such as CDK2.[1][2] Ensure all data were generated under uniform experimental conditions.[3]
-
A typical dataset for a robust model should contain at least 20-30 compounds.
-
-
Activity Data Conversion:
-
Convert the biological activity data into a logarithmic scale, typically pIC₅₀ (-log IC₅₀), where IC₅₀ is in molar units.
-
Rationale: This transformation linearizes the relationship between activity and the free energy of binding, which is a common assumption in QSAR studies. It also helps to normalize the data distribution.
-
-
Dataset Splitting:
-
Divide the full dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).
-
Rationale: The training set is used to build the model. The test set is held back and used for external validation to assess the model's ability to predict the activity of compounds it has never seen before, which is the ultimate test of a model's utility.[8][9] The selection should ensure that the test set compounds are structurally representative of the training set.
-
Part II: The Critical Step - Molecular Modeling and Alignment
Causality: The molecular alignment is the most sensitive and influential step in alignment-dependent 3D-QSAR.[7][10] A poor alignment introduces significant noise into the descriptor calculations, leading to a statistically weak and non-predictive model. The goal is to superimpose all molecules in a way that reflects their putative bioactive conformations at the receptor site.[3]
Protocol 2: 3D Structure Generation and Optimization
-
2D to 3D Conversion: Using molecular modeling software (e.g., SYBYL-X, Maestro, MOE), sketch the 2D structure of each compound and convert it to a 3D representation.
-
Charge Calculation: Assign partial atomic charges to all atoms. The Gasteiger-Marsili or MMFF94 charge schemes are commonly used starting points.[11]
-
Energy Minimization: Minimize the energy of each 3D structure using a molecular mechanics force field (e.g., Tripos or MMFF94).
-
Rationale: This process relieves any steric strain introduced during the 2D-to-3D conversion and finds a stable, low-energy conformation for each molecule.
-
Protocol 3: Molecular Alignment Workflow
-
Template Selection: Choose a template molecule for alignment. This is typically one of the most potent compounds in the dataset, as its conformation is likely to be a good approximation of the ideal bioactive state.[10]
-
Alignment Strategy: The most common and reliable method is substructure-based alignment.
-
Identify the common core scaffold: in this case, the This compound ring system.
-
Align all molecules in the training and test sets by fitting the atoms of this common core to the corresponding atoms of the template molecule.
-
-
Visual Inspection: Critically examine the resulting alignment. Ensure that the superposition is chemically sensible and that variable R-groups are oriented consistently across the series. An inconsistent alignment is a major red flag.
Part III: Generating the Models - CoMFA and CoMSIA
Causality: CoMFA and CoMSIA quantify the 3D properties of the aligned molecules by calculating interaction fields within a defined 3D grid. These field values become the descriptors that are correlated with biological activity.
-
Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between the molecules and a probe atom at each point in a 3D lattice.[3][5]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA calculates similarity indices for five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor. It uses a Gaussian function, which avoids the steep potential changes seen in CoMFA and often results in more interpretable contour maps.[10]
Protocol 4: Field Calculation and PLS Analysis
-
Grid Definition: Place the aligned molecular dataset within a 3D cubic lattice with a grid spacing of 1-2 Å. The grid should extend beyond the van der Waals radii of all molecules in every direction.
-
Field Calculation: In your chosen software, execute the CoMFA and CoMSIA calculations. This will generate a large table where rows correspond to molecules and columns correspond to the calculated energy or similarity index at each grid point.
-
Statistical Correlation: Use Partial Least Squares (PLS) regression to build the model.
-
Rationale: PLS is essential for 3D-QSAR because it can handle datasets with many more variables (grid points) than observations (molecules) and where variables are highly correlated, which is standard for molecular fields. PLS reduces the vast number of variables to a few key latent variables (components) that capture the most significant variance correlated with biological activity.
-
Caption: Overall workflow for 3D-QSAR model development.
Part IV: Ensuring Trustworthiness - Rigorous Model Validation
Causality: A model with a high degree of fit to the training data (high r²) is not necessarily predictive. It may be overfitted. Validation is the process of proving that the model has captured a real underlying relationship and is not a result of chance correlation.[8][9][12] It is the most critical step for establishing the trustworthiness of a QSAR model.[13][14]
Key Validation Metrics
-
Internal Validation (Cross-Validation):
-
Method: The most common technique is Leave-One-Out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once.[3]
-
Metric (q² or r²_cv): The cross-validated correlation coefficient. It measures the internal predictive ability of the model.
-
Trustworthiness Standard: A q² > 0.5 is generally considered indicative of a model with good internal predictivity.
-
-
External Validation:
-
Method: The model built using the entire training set is used to predict the pIC₅₀ values of the compounds in the external test set.[15]
-
Metric (r²_pred): The predictive r-squared is the squared correlation coefficient between the experimental and predicted activities for the test set.
-
Trustworthiness Standard: An r²_pred > 0.6 is a strong indicator of a robust model with excellent predictive power for new chemical entities.
-
Data Presentation: Model Statistical Summary
All quantitative results from the PLS analysis and validation should be summarized in a clear table.
| Parameter | Description | CoMFA Model | CoMSIA Model | Acceptance Criteria |
| q² (r²_cv) | LOO Cross-validation coefficient | 0.652 | 0.689 | > 0.5 |
| r² | Non-cross-validated coefficient (Goodness-of-fit) | 0.945 | 0.958 | > 0.6 |
| r²_pred | Predictive r² for the external test set | 0.781 | 0.805 | > 0.6 |
| Optimal Components | Number of PLS components in the final model | 5 | 6 | - |
| SEE (Standard Error) | Standard Error of Estimate | 0.211 | 0.195 | As low as possible |
| F-value | F-test statistic value | 152.4 | 168.7 | As high as possible |
| (Note: Values are hypothetical examples for a robust model.) |
Part V: Application - Interpreting Contour Maps for Drug Design
Causality: The true value of a 3D-QSAR model lies in its graphical output—the contour maps. These maps visualize the insights from the PLS model, showing which regions in 3D space are favorable or unfavorable for activity, thereby guiding the design of more potent molecules.[6][16]
How to Interpret Contour Maps
The contour maps are generated by multiplying the PLS coefficient values by the standard deviation of the corresponding field values at each grid point. They are typically displayed around the most active compound.
-
Steric Fields (Green and Yellow Contours):
-
Green: Indicates regions where bulky, sterically favorable groups are predicted to increase biological activity.
-
Yellow: Indicates regions where bulky groups are predicted to decrease activity due to steric hindrance.
-
-
Electrostatic Fields (Blue and Red Contours):
-
Blue: Indicates regions where electropositive (positively charged) groups are predicted to increase activity.
-
Red: Indicates regions where electronegative (negatively charged) groups are predicted to increase activity.
-
-
CoMSIA-Specific Fields:
-
Hydrophobic (e.g., Yellow/White): Yellow contours indicate regions where hydrophobic groups enhance activity; white contours show where hydrophilic groups are preferred.
-
H-Bond Donor (e.g., Cyan/Purple): Cyan contours show where H-bond donors are favorable; purple shows where they are unfavorable.
-
H-Bond Acceptor (e.g., Magenta/Orange): Magenta contours indicate favorable regions for H-bond acceptors; orange indicates unfavorable regions.
-
Caption: Interpreting 3D-QSAR contour maps for lead optimization.
Example Application: If a large green contour appears near a phenyl ring on the this compound scaffold, the model suggests that adding a bulky substituent (e.g., a tert-butyl or trifluoromethyl group) at that position on the ring could lead to a more potent compound. Conversely, if a red contour is located near a hydrogen atom, replacing it with an electronegative atom like fluorine or a carboxyl group might enhance activity.
Conclusion
This application note has outlined a robust, self-validating workflow for developing predictive 3D-QSAR models for this compound derivatives. By adhering to rigorous standards for data curation, molecular alignment, and statistical validation, researchers can build powerful computational tools. These models move beyond simple correlation and provide actionable, visually intuitive guidance for the rational design and optimization of next-generation inhibitors, ultimately saving time and resources in the drug discovery pipeline.
References
-
Neovarsity. (2024). Beginner's Guide to 3D-QSAR in Drug Design. Available at: [Link]
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Cresset Group. (2015). The three secrets to great 3D-QSAR: Alignment, alignment and alignment. Available at: [Link]
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Kryštof, V. et al. (2018). This compound as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring. Journal of Molecular Recognition. Available at: [Link]
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Kryštof, V. et al. (2021). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry. Available at: [Link]
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Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Available at: [Link]
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Chauhan, J.S. et al. (2014). QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR. PLOS ONE. Available at: [Link]
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Basicmedical Key. (2016). Validation of QSAR Models. Available at: [Link]
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Asati, V. et al. (2016). 3D-QSAR AND CONTOUR MAP ANALYSIS OF TARIQUIDAR ANALOGUES AS MULTIDRUG RESISTANCE PROTEIN-1 (MRP1) INHIBITORS. PMC. Available at: [Link]
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Golbraikh, A. & Tropsha, A. (2002). Beware of q2! Journal of Molecular Graphics and Modelling. Available at: [Link]
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Patel, H. et al. (2015). 3D-QSAR study of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors using various charge schemes. Medicinal Chemistry Research. Available at: [Link]
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Basicmedical Key. (2016). Introduction to 3D-QSAR. Available at: [Link]
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Profacgen. (n.d.). 3D-QSAR Service. Available at: [Link]
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Barakat, K. et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research. Available at: [Link]
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Der Pharma Chemica. (2011). Validation Method Used In Quantitative Structure Activity Relationship. Available at: [Link]
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Hassan, A.S. et al. (2014). Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. Molecules. Available at: [Link]
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Jamal, S. et al. (2014). CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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YouTube. (2018). Lecture 31 3D QSAR. Available at: [Link]
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Application Note: Unveiling Cellular Mechanisms of Action with Transmission Electron Microscopy
Introduction: Beyond the ‘What’ to the ‘How’
In the landscape of drug discovery and development, understanding a compound's efficacy is only the beginning. The critical question is how it works. Elucidating the mechanism of action (MOA) at the cellular and subcellular level is paramount for optimizing lead compounds, predicting off-target effects, and building a robust pipeline. Transmission Electron Microscopy (TEM) stands as a powerful tool in this endeavor, offering unparalleled resolution to visualize the intricate dance between a therapeutic agent and the cell.[1][2][3][4] Unlike techniques that provide population-level data, TEM offers a direct window into the ultrastructural changes within individual cells, revealing the precise location and morphological consequences of a drug's intervention.[1][5][6]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging TEM to investigate the mechanism of action. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring that each step is part of a self-validating system. From initial experimental design to final image analysis, this guide will provide the technical and theoretical framework for robust and insightful MOA studies.
The Power of Seeing: Why TEM for Mechanism of Action Studies?
The fundamental advantage of TEM lies in its ability to resolve structures at the nanometer scale, far surpassing the capabilities of light microscopy.[2][4][7][8] This high resolution allows for the direct visualization of:
-
Organelle Morphology: Assess drug-induced changes to the mitochondria, endoplasmic reticulum, Golgi apparatus, lysosomes, and nucleus.[9][10]
-
Subcellular Localization: Determine where a drug or nanoparticle accumulates within the cell, providing clues to its target.[1][5][11]
-
Cellular Processes: Observe phenomena such as apoptosis, necrosis, autophagy, and viral entry in exquisite detail.[12][13][14][15]
-
Macromolecular Interactions: With advanced techniques like immunogold labeling, pinpoint the location of specific proteins and their response to treatment.[16][17][18]
By providing this level of detail, TEM can validate findings from other assays and generate new hypotheses about a compound's MOA.
Experimental Design: Asking the Right Questions of Your Sample
A successful TEM study begins with a well-conceived experimental design. The choices made at this stage will dictate the quality and interpretability of the final data.
Key Considerations:
-
Controls are Critical: Always include untreated and vehicle-treated control groups to establish a baseline for normal cellular ultrastructure.
-
Time-Course and Dose-Response: Investigating multiple time points and concentrations of the therapeutic agent can reveal the dynamics of its effect.
-
Correlative Light and Electron Microscopy (CLEM): For heterogeneous cell populations or to locate rare events, CLEM can be invaluable. This technique involves first identifying a cell of interest using fluorescence microscopy and then examining the same cell with TEM.
Below is a generalized workflow for a TEM-based MOA study.
Caption: A generalized workflow for investigating the mechanism of action using TEM.
Core Protocols: A Guide to Preparing High-Quality Samples
The quality of a TEM image is fundamentally dependent on the quality of the sample preparation.[19][20][21][22] The goal is to preserve the cellular ultrastructure in a state that is as close to native as possible while allowing electrons to pass through the sample.
Protocol 1: Conventional Chemical Fixation for Cultured Cells
This protocol is a robust starting point for many cell-based MOA studies. The principle is to use chemical cross-linkers to stabilize cellular components.
Materials:
-
Phosphate Buffered Saline (PBS)
-
Primary Fixative: 2.5% Glutaraldehyde, 2% Paraformaldehyde in 0.1 M Sodium Cacodylate Buffer (pH 7.4)
-
Wash Buffer: 0.1 M Sodium Cacodylate Buffer (pH 7.4)
-
Secondary Fixative: 1% Osmium Tetroxide (OsO₄) in 0.1 M Sodium Cacodylate Buffer
-
Graded Ethanol Series (50%, 70%, 95%, 100%)
-
Propylene Oxide
-
Epoxy Resin (e.g., Embed-812)
-
Uranyl Acetate
-
Lead Citrate
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells on a suitable substrate (e.g., culture dish, coverslip). Treat with the compound of interest according to your experimental design.
-
Primary Fixation: Gently wash the cells with PBS. Aspirate the PBS and add the primary fixative. Incubate for 1-2 hours at room temperature.[23][24] Rationale: Glutaraldehyde is excellent for cross-linking proteins, preserving fine structural details. Paraformaldehyde penetrates tissues more rapidly.
-
Washing: Remove the primary fixative and wash the cells 3 times for 10 minutes each with the wash buffer.[23] Rationale: This step removes excess fixative that can interfere with subsequent steps.
-
Secondary Fixation: Add the secondary fixative and incubate for 1-2 hours at room temperature in a fume hood.[22][23] Rationale: Osmium tetroxide fixes lipids and acts as a heavy metal stain, increasing contrast in the final image.
-
Dehydration: Wash the cells with distilled water. Dehydrate the sample by incubating in a graded series of ethanol (e.g., 50%, 70%, 95% for 10 minutes each, followed by 2x15 minutes in 100% ethanol).[24][25] Rationale: Water must be removed as it is immiscible with the embedding resin.
-
Infiltration: Incubate the sample in a 1:1 mixture of propylene oxide and epoxy resin for at least 1 hour, followed by incubation in 100% epoxy resin overnight. Rationale: Propylene oxide acts as a transition solvent, facilitating the infiltration of the viscous resin into the cells.
-
Embedding and Polymerization: Place the cells in fresh epoxy resin in a labeled embedding mold. Polymerize in an oven at 60-70°C for 48 hours.[25]
-
Sectioning: Using an ultramicrotome, cut ultrathin sections (60-90 nm) of the embedded sample with a diamond knife. Float the sections onto a water bath and collect them on a TEM grid.[7]
-
Staining: Stain the sections with uranyl acetate and lead citrate to further enhance contrast.[22] Rationale: These heavy metal stains bind to different cellular components, increasing their electron density and making them more visible in the TEM.
Protocol 2: Immunogold Labeling for Protein Localization (Post-Embedding)
This technique allows for the precise localization of a specific protein of interest, which can be crucial for identifying a drug's target. The post-embedding method prioritizes ultrastructural preservation.[16][25]
Materials:
-
Fixative: 2% Paraformaldehyde, 0.5% Glutaraldehyde in 0.1 M Phosphate Buffer (pH 7.4)
-
LR White Resin
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS)
-
Primary Antibody (specific to the protein of interest)
-
Secondary Antibody conjugated to gold particles (e.g., 10 nm)
-
TBS
-
Distilled Water
Step-by-Step Methodology:
-
Fixation and Embedding: Fix and embed the sample as described in Protocol 1, but use LR White resin instead of epoxy resin.[17] Rationale: LR White is a hydrophilic acrylic resin that is more suitable for immunolabeling as it better preserves antigenicity.
-
Sectioning: Cut ultrathin sections and collect them on nickel grids.[17]
-
Blocking: Place the grids, section-side down, on a droplet of blocking buffer for 10-20 minutes.[17] Rationale: This step blocks non-specific binding sites for the antibodies.
-
Primary Antibody Incubation: Transfer the grids to a droplet of the primary antibody diluted in 1% BSA/TBS. Incubate for at least 3 hours at room temperature or overnight at 4°C.[17]
-
Washing: Wash the grids by transferring them through a series of droplets of 0.1% BSA/TBS (5 washes, 2 minutes each).[17]
-
Secondary Antibody Incubation: Transfer the grids to a droplet of the gold-conjugated secondary antibody diluted in TBS. Incubate for 1 hour at room temperature.[17] Rationale: The secondary antibody binds to the primary antibody, and the attached gold particle is electron-dense, appearing as a black dot in the TEM image.
-
Final Washing: Wash the grids by transferring them through a series of droplets of distilled water (5 washes, 2 minutes each).[17]
-
Staining and Imaging: Lightly stain with uranyl acetate and lead citrate (optional) and examine in the TEM.
Caption: The principle of indirect immunogold labeling for TEM.
Advanced Techniques: Cryo-TEM in Drug Discovery
Cryo-electron microscopy (cryo-EM) is revolutionizing structural biology and has significant applications in drug discovery.[26][27] This technique involves flash-freezing samples in their native, hydrated state, which avoids the potential artifacts of chemical fixation and dehydration.[7][22] For mechanism of action studies, cryo-electron tomography (cryo-ET), a sub-discipline of cryo-EM, can provide 3D reconstructions of cellular structures at nanometer resolution, offering unprecedented insights into a drug's effect on the cellular architecture.[5][20][28] Cryo-EM is particularly powerful for visualizing the interaction of drugs with large protein complexes and membrane proteins in a near-native state.[29][30]
Data Analysis and Interpretation: From Images to Insights
Qualitative Analysis:
This involves the careful observation and description of ultrastructural changes. Key features to look for include:
-
Apoptosis: Cell shrinkage, chromatin condensation (pyknosis), nuclear fragmentation (karyorrhexis), membrane blebbing, and the formation of apoptotic bodies. Organelles generally remain intact initially.[14][15]
-
Necrosis: Cell and organelle swelling, plasma membrane rupture, and leakage of cellular contents.[12][13][14]
-
Autophagy: Formation of double-membraned autophagosomes engulfing cytoplasmic content.
-
Mitochondrial Damage: Swelling, loss of cristae, and changes in mitochondrial density.[10]
Quantitative Analysis:
Morphometric analysis can provide quantitative data to support qualitative observations. Software such as ImageJ/Fiji can be used for these measurements.[9]
| Parameter | Description | Example Application |
| Organelle Count | Number of a specific organelle (e.g., mitochondria) per cell section. | Assessing mitochondrial proliferation or degradation. |
| Organelle Size/Area | The cross-sectional area of organelles. | Measuring mitochondrial swelling as an indicator of stress.[10] |
| Cristae Morphology | Quantification of the length and density of mitochondrial cristae. | Evaluating the impact of a drug on mitochondrial function.[9] |
| Immunogold Label Density | Number of gold particles per unit area over a specific cellular compartment. | Quantifying the translocation of a target protein after treatment. |
| ER-Mitochondria Contact | Measuring the length and frequency of contact sites between the ER and mitochondria. | Investigating disruptions in calcium homeostasis and lipid metabolism.[9] |
Conclusion: An Indispensable Tool for Modern Drug Discovery
Transmission electron microscopy provides a unique and powerful lens through which to investigate the mechanism of action of novel therapeutics.[1][3] By offering high-resolution visualization of drug-induced ultrastructural changes, TEM can confirm, clarify, and expand upon findings from other experimental approaches.[1][5] The detailed protocols and analytical frameworks presented in this application note provide a solid foundation for researchers to integrate TEM into their drug discovery workflows, ultimately leading to a deeper understanding of cellular biology and the development of more effective and safer medicines.
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cell cycle analysis in cancer cells treated with imidazo[1,2-c]pyrimidin-5(6H)-one
Comprehensive Cell Cycle Analysis in Cancer Cells Following Treatment with Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives
Introduction: Targeting the Engine of Cancer Proliferation
The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[1] Consequently, the machinery of the cell cycle, particularly cyclin-dependent kinases (CDKs), has become a prime target for therapeutic intervention.[2][3] Imidazo[1,2-c]pyrimidine derivatives have emerged as a promising class of small molecules with potent anti-cancer properties.[4][5] Specifically, compounds based on the this compound scaffold have been identified as inhibitors of CDK2, a key regulator of the G1/S phase transition, suggesting a direct mechanism for inducing cell cycle arrest.[6]
This application note provides a comprehensive guide for researchers investigating the effects of this compound and its derivatives on the cell cycle of cancer cells. We will delve into the scientific rationale, provide a detailed, field-proven protocol for cell culture, drug treatment, and subsequent cell cycle analysis using propidium iodide (PI) staining and flow cytometry, and offer insights into data interpretation.
Scientific Rationale and Causality
The Cell Cycle Checkpoints: Guardians of Genomic Integrity
The cell cycle is punctuated by several checkpoints, primarily at the G1/S and G2/M transitions, which ensure the fidelity of DNA replication and chromosome segregation.[7][8] In many cancers, these checkpoints are compromised, allowing for the propagation of genetic errors that drive tumor progression.[9] Therapeutic agents that can force a halt at these checkpoints can prevent cancer cells from dividing and may ultimately lead to programmed cell death (apoptosis).[3][9]
This compound: A Potential CDK Inhibitor
The imidazo[1,2-c]pyrimidine core structure has been explored for its kinase inhibitory activity.[6] Studies on related imidazo[1,2-a]pyridine and imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivatives have demonstrated their ability to induce cell cycle arrest, often at the S or G2/M phase, and trigger apoptosis in various cancer cell lines.[10][11][12][13] The specific this compound scaffold has been shown to bind to the ATP pocket of CDK2, inhibiting its activity.[6] This provides a strong mechanistic basis for its potential to arrest cells at the G1/S transition or in the S-phase.
Propidium Iodide (PI) and Flow Cytometry: Quantifying the Effect
To assess the impact of a compound on cell cycle distribution, flow cytometry with propidium iodide (PI) staining is the gold-standard method.[14][15] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[16][17] Because the amount of DNA in a cell doubles from the G1 phase to the G2/M phase, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[18][19] By analyzing a large population of cells, we can obtain a quantitative histogram that clearly distinguishes between cells in the G0/G1, S, and G2/M phases of the cell cycle.[18] To ensure specificity for DNA, treatment with RNase is crucial, as PI can also bind to double-stranded RNA.[16][20][21]
Experimental Design and Workflow
A logical workflow is essential for reproducible and interpretable results. The following diagram outlines the key stages of the experiment, from cell culture to data analysis.
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocols
PART 1: Cell Culture and Drug Treatment
This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer). All steps must be performed using aseptic techniques in a certified biosafety cabinet.[22][23]
Materials:
-
Human cancer cell line of choice
-
Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative (powder)
-
Vehicle (e.g., DMSO, sterile)[24]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.[22]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the this compound derivative in the appropriate vehicle (e.g., DMSO). Aliquot and store at -20°C or -80°C, protected from light.[24]
-
Determining Working Concentration (IC50): Before the cell cycle experiment, it is crucial to determine the half-maximal inhibitory concentration (IC50) of the compound on your chosen cell line using a cell viability assay (e.g., MTT, PrestoBlue). This establishes a biologically relevant concentration range for your experiment.[25]
-
Cell Seeding:
-
Trypsinize a sub-confluent flask of cells and neutralize with complete medium.
-
Count the cells and determine viability.
-
Seed 3 x 10^5 cells per well into 6-well plates with 2 mL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and entry into exponential growth.
-
-
Drug Treatment:
-
Prepare working dilutions of the compound in complete medium from your stock solution. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.[24]
-
Aspirate the medium from the wells and replace it with medium containing the desired concentrations of the compound (e.g., Vehicle Control, IC50, 2x IC50).
-
Incubate the plates for the desired time points (e.g., 24 and 48 hours). The duration should be sufficient for cells to complete at least one full cell cycle.[25][26]
-
PART 2: Cell Staining and Flow Cytometry Analysis
This protocol details the fixation and staining of cells with propidium iodide for DNA content analysis.[27][28]
Materials:
-
PBS (calcium and magnesium-free)
-
70% Ethanol, ice-cold
-
RNase A (DNase-free, 10 mg/mL stock)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes (5 mL)
Procedure:
-
Cell Harvesting:
-
For each time point and treatment condition, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells once with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize with 1 mL of the collected culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation (Critical Step):
-
Discard the supernatant carefully.
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[27][28]
-
Fix the cells for at least 1 hour at 4°C. (Note: Cells can be stored in 70% ethanol at 4°C for up to two weeks).[27]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. The fixed cell pellet will be less compact, so aspirate the ethanol carefully.
-
Wash the cell pellet twice with 2 mL of PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 400 µL of PBS.
-
Add 5 µL of RNase A stock solution (final concentration ~100 µg/mL).[27][29]
-
Add 400 µL of PI staining solution (final concentration ~25 µg/mL).
-
Incubate in the dark at room temperature for at least 30 minutes before analysis.[28][30]
-
Transfer the stained cell suspension to a flow cytometry tube, preferably through a 40 µm cell strainer to remove aggregates.
-
-
Flow Cytometry Acquisition:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the PI fluorescence signal in the appropriate detector (typically FL2 or FL3, ~617 nm).[17]
-
Use a low flow rate to ensure high-quality data.
-
Collect data for at least 10,000 events per sample.
-
Use pulse processing (e.g., pulse width vs. pulse area) to exclude doublets and aggregates from the analysis, which is crucial for accurate cell cycle modeling.[27]
-
Data Analysis and Interpretation
The output from the flow cytometer is a histogram of cell count versus fluorescence intensity. This data can be analyzed using specialized software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Expected Results:
A typical cell cycle histogram will show two distinct peaks and a region between them:
-
G0/G1 Peak: The first peak represents cells with a 2n DNA content.
-
S Phase: The region between the peaks represents cells actively synthesizing DNA (between 2n and 4n DNA content).
-
G2/M Peak: The second peak, at approximately twice the fluorescence intensity of the G1 peak, represents cells with a 4n DNA content.
Hypothetical Data Presentation:
The table below illustrates how to present the quantitative data from a cell cycle analysis experiment. In this hypothetical scenario, the this compound derivative induces a G1/S phase arrest.
| Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 24 Hours | ||||
| Vehicle Control (0.1% DMSO) | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 | 1.1 ± 0.3 |
| Compound (IC50) | 68.4 ± 2.5 | 15.1 ± 1.9 | 16.5 ± 2.0 | 2.5 ± 0.6 |
| Compound (2x IC50) | 75.1 ± 3.0 | 8.7 ± 1.2 | 16.2 ± 2.3 | 4.8 ± 1.1 |
| 48 Hours | ||||
| Vehicle Control (0.1% DMSO) | 54.8 ± 1.9 | 29.1 ± 2.0 | 16.1 ± 1.5 | 1.5 ± 0.4 |
| Compound (IC50) | 72.3 ± 2.8 | 10.2 ± 1.7 | 17.5 ± 2.1 | 8.9 ± 1.5 |
| Compound (2x IC50) | 78.9 ± 3.3 | 5.4 ± 0.9 | 15.7 ± 1.9 | 15.6 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
Cell Cycle Arrest: An accumulation of cells in a specific phase (e.g., an increase in the G0/G1 percentage) accompanied by a decrease in subsequent phases indicates a cell cycle block. In the hypothetical data, the compound causes a dose- and time-dependent increase in the G0/G1 population, suggesting a G1 arrest.
-
Sub-G1 Peak: The presence of a "Sub-G1" peak, representing events with less than 2n DNA content, is indicative of apoptotic cells with fragmented DNA. An increase in this population suggests the compound induces apoptosis following cell cycle arrest.
Visualizing the Cell Cycle and Compound Action
The following diagram illustrates the phases of the cell cycle and the potential point of intervention by a CDK2 inhibitor like the this compound derivative.
Caption: The cell cycle and the inhibitory action of the compound.
Conclusion and Future Directions
This application note provides a robust framework for analyzing the effects of this compound derivatives on the cancer cell cycle. The detailed protocols for cell culture, drug treatment, and flow cytometric analysis are designed to yield reliable and quantifiable data. The observed cell cycle arrest, likely at the G1/S transition, is consistent with the compound's known inhibitory activity against CDK2.[6]
Further investigations could involve:
-
Western Blot Analysis: To confirm the mechanism of action by probing for levels of key cell cycle proteins like Cyclin E, p21, p27, and the phosphorylation status of the Retinoblastoma (Rb) protein.
-
Apoptosis Assays: To further characterize the induction of cell death using methods like Annexin V/PI staining.
-
Combination Studies: To explore synergistic effects with other chemotherapeutic agents.
By employing these methodologies, researchers can effectively characterize the anti-proliferative effects of novel therapeutic compounds and elucidate their mechanisms of action, paving the way for further preclinical and clinical development.
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Application Notes & Protocols: In Silico ADMET and Drug-Likeness Prediction for Novel Imidazo[1,2-c]pyrimidine Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Early-Stage Profiling in Drug Discovery
The journey of a novel chemical entity from a "hit" to a marketable drug is fraught with challenges, with a significant percentage of candidates failing during preclinical and clinical trials due to unfavorable pharmacokinetic and safety profiles.[1] The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising heterocyclic system in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antioxidant and antibacterial properties.[2][3] However, to translate this potential into viable drug candidates, a thorough and early assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside their general "drug-likeness," is paramount.[4][5]
In silico (computational) ADMET prediction has become an indispensable tool in modern drug discovery.[6][7] By leveraging sophisticated machine learning models and extensive databases of experimental data, these computational methods allow for the rapid and cost-effective evaluation of a compound's potential behavior in the human body.[8][9] This early-stage profiling enables medicinal chemists to prioritize promising candidates, identify potential liabilities for optimization, and ultimately reduce the high attrition rates that plague the pharmaceutical industry.[10][11]
These application notes provide a comprehensive guide and a detailed protocol for conducting a robust in silico ADMET and drug-likeness assessment of novel imidazo[1,2-c]pyrimidine compounds. The focus is not merely on the procedural steps but on the scientific rationale behind each parameter and the interpretation of the predictive data to make informed decisions in the drug discovery pipeline.
Foundational Concepts: Understanding ADMET and Drug-Likeness
Before delving into the protocol, it is crucial to grasp the fundamental physicochemical and pharmacokinetic principles that govern a drug's success.[12][13] These properties are intricately linked and collectively determine the bioavailability and safety of a compound.[14]
Key ADMET Parameters:
-
Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves dissolution in the gastrointestinal tract and permeation across the intestinal epithelium.[10] Key predictors include water solubility, intestinal absorption, and Caco-2 cell permeability.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.[15] Important considerations include plasma protein binding (only the unbound fraction is pharmacologically active) and the ability to cross the blood-brain barrier (BBB).[5]
-
Metabolism: The biochemical transformation of a drug, primarily by cytochrome P450 (CYP) enzymes in the liver.[10] Metabolism can lead to the inactivation of the drug, the formation of active or toxic metabolites, and facilitates excretion. Predicting inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is critical to avoid drug-drug interactions.
-
Excretion: The elimination of the drug and its metabolites from the body, primarily through the kidneys (renal) or in the feces (biliary).[15]
-
Toxicity: The potential for a compound to cause adverse effects. In silico models can predict various toxicological endpoints, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization.[16][17]
Drug-Likeness Rules:
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug.[18] These are not rigid laws but rather guidelines based on the analysis of successful oral drugs.
-
Lipinski's Rule of Five: A widely used rule of thumb which states that poor absorption or permeation is more likely when a compound has more than one violation of the following: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (logP) not greater than 5.[19]
-
Ghose Filter, Veber's Rule, and Egan's Rule: These are additional filters that consider other properties like molar refractivity, number of atoms, rotatable bonds, and topological polar surface area (TPSA) to refine the assessment of oral bioavailability.[20][21]
In Silico ADMET and Drug-Likeness Prediction Workflow
The following diagram illustrates the general workflow for the in silico assessment of novel imidazo[1,2-c]pyrimidine compounds. This process begins with the generation of the chemical structure and culminates in a comprehensive data analysis to guide lead optimization.
Caption: Workflow for in silico ADMET and drug-likeness prediction.
Detailed Protocol for In Silico Assessment
This protocol outlines the step-by-step procedure for evaluating novel imidazo[1,2-c]pyrimidine compounds using freely available and widely recognized web-based tools: SwissADME and pkCSM.[22][23] The use of multiple tools is recommended to cross-validate predictions, as the accuracy of in silico models depends on the underlying algorithms and training datasets.[24]
Part 1: Preparation of Chemical Structures
-
Obtain SMILES Strings: For each novel imidazo[1,2-c]pyrimidine analog, generate its Simplified Molecular Input Line Entry System (SMILES) string. This can be done using chemical drawing software such as ChemDraw or MarvinSketch, or obtained from databases like PubChem if the compounds are known.
-
Causality: The SMILES format is a universal and computationally efficient way to represent a chemical structure, which is the required input for most in silico prediction tools.
-
Part 2: Prediction using SwissADME
-
Navigate to the SwissADME Web Server: Access the SwissADME tool, which provides a comprehensive suite of models for physicochemical properties, pharmacokinetics, and drug-likeness.[25][26]
-
Input SMILES: In the input field, paste the SMILES string of one or more imidazo[1,2-c]pyrimidine compounds (one per line).
-
Run the Prediction: Click the "Run" button to initiate the calculations. The server will process the input and generate a detailed report.
-
Data Collection: Systematically record the following key parameters from the SwissADME output for each compound:
-
Physicochemical Properties: Molecular Weight (MW), LogP (Consensus LogP), Water Solubility (ESOL), and Topological Polar Surface Area (TPSA).
-
Lipophilicity: Consensus LogP.
-
Water Solubility: LogS (ESOL).
-
Pharmacokinetics: GI absorption (High/Low), BBB permeant (Yes/No), P-gp substrate (Yes/No), and CYP inhibition (for isoforms 1A2, 2C9, 2C19, 2D6, 3A4).
-
Drug-Likeness: Violations of Lipinski's, Ghose's, Veber's, and Egan's rules.
-
Medicinal Chemistry: Bioavailability Score.
-
Trustworthiness: SwissADME provides a "Bioavailability Radar" for a quick visual assessment of drug-likeness.
-
Part 3: Prediction using pkCSM
-
Navigate to the pkCSM Web Server: Access the pkCSM tool, which utilizes graph-based signatures to predict a wide range of ADMET properties.[27][28]
-
Input SMILES: Select the "Predict" tab and paste the SMILES string of your compound into the designated area.
-
Initiate Prediction: Click the "Submit" button.
-
Data Collection: From the pkCSM output, record the following parameters, which complement the SwissADME data:
-
Absorption: Caco-2 Permeability (log Papp in 10^-6 cm/s).
-
Distribution: Volume of Distribution (VDss), Fraction Unbound (Fu).
-
Metabolism: Substrate or inhibitor predictions for CYP isoforms.
-
Excretion: Total Clearance (log CLtot).
-
Toxicity: AMES Toxicity, hERG I inhibitor, Hepatotoxicity, and Skin Sensitisation.
-
Trustworthiness: pkCSM models have been validated against experimental data, and the original publication provides performance metrics for each predictive model.[29]
-
Data Presentation and Interpretation
For a clear comparison and analysis, the predicted data for a series of hypothetical imidazo[1,2-c]pyrimidine analogs (IMP-001 to IMP-003) are summarized in the table below.
Table 1: Predicted ADMET and Drug-Likeness Properties of Imidazo[1,2-c]pyrimidine Analogs
| Property | Parameter | IMP-001 (Lead) | IMP-002 (Analog A) | IMP-003 (Analog B) | Favorable Range/Value |
| Physicochemical | Molecular Weight ( g/mol ) | 350.4 | 480.6 | 520.1 | < 500 |
| LogP (Consensus) | 2.5 | 4.8 | 5.5 | < 5 | |
| TPSA (Ų) | 85.2 | 110.5 | 145.3 | < 140 | |
| Solubility | Water Solubility (LogS) | -3.1 | -4.5 | -5.2 | > -4 |
| Absorption | GI Absorption | High | High | Low | High |
| Caco-2 Permeability | High | Moderate | Low | High | |
| Distribution | BBB Permeant | No | No | No | Target Dependent |
| P-gp Substrate | No | Yes | Yes | No | |
| Metabolism | CYP2D6 Inhibitor | No | Yes | Yes | No |
| CYP3A4 Inhibitor | No | No | Yes | No | |
| Toxicity | AMES Mutagenicity | No | No | No | No |
| hERG I Inhibitor | No | No | Yes | No | |
| Drug-Likeness | Lipinski Violations | 0 | 0 | 2 | 0 or 1 |
| Bioavailability Score | 0.55 | 0.55 | 0.17 | 0.55 |
Interpreting the Results:
-
IMP-001 (Lead Compound): This compound exhibits a very favorable profile. It has good predicted oral absorption, is not a substrate for the P-glycoprotein efflux pump, and shows no predicted inhibition of major CYP enzymes or toxicity flags. It adheres to Lipinski's rule of five and has a good bioavailability score. This compound represents a strong starting point for further in vitro testing.
-
IMP-002 (Analog A): While still compliant with Lipinski's rule, this analog shows some potential liabilities. Its higher LogP suggests increased lipophilicity, which can sometimes lead to lower solubility and increased metabolic clearance. The prediction as a P-gp substrate and a CYP2D6 inhibitor are red flags that could indicate potential issues with bioavailability and drug-drug interactions, respectively.
-
IMP-003 (Analog B): This analog has a poor predicted profile. It violates two of Lipinski's rules (MW > 500 and LogP > 5), has low predicted GI absorption and solubility, and is flagged for potential cardiotoxicity (hERG inhibition) and multiple CYP inhibitions. This compound would likely be deprioritized for further development without significant structural modification.
Key Interrelationships of ADMET Properties
The various ADMET properties are not independent but are often interconnected. For example, high lipophilicity (LogP) can improve membrane permeability but may also increase metabolic liability and toxicity. The following diagram illustrates some of these critical relationships.
Caption: Interrelationships between key ADMET properties.
Conclusion and Future Directions
The application of in silico ADMET and drug-likeness prediction is a critical, data-driven approach in modern drug discovery.[30][31] By integrating these predictive models early in the design-test-analyze cycle, researchers can efficiently triage novel imidazo[1,2-c]pyrimidine compounds, focusing resources on those with the highest probability of success.[32] It is crucial to remember that these are predictive models and not a substitute for experimental validation.[33] Promising candidates identified through this in silico screening protocol should be prioritized for in vitro assays (e.g., solubility, metabolic stability in liver microsomes, and Caco-2 permeability assays) to confirm the computational predictions and further guide the lead optimization process.[5]
References
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Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
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- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- SpringerLink. (n.d.).
- PubMed. (1976). Imidazo(1,2-c)pyrimidine nucleosides.
- Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
- DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- ResearchGate. (n.d.). Predictive ADMET studies, the challenges and the opportunities | Request PDF.
- IJARBS. (n.d.). Drug Discovery and ADMET process: A Review.
- IAPC Journals. (n.d.). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development.
- wisdomlib. (n.d.). Physicochemical properties of drug: Significance and symbolism.
- SteerOn Research. (2025).
- PubMed Central. (n.d.).
- ACS Publications. (n.d.). Imidazo[1,2-c]pyrimidine nucleosides.
- AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions.
- PubMed Central. (n.d.). In silico toxicology protocols.
- Symeres. (n.d.). Computational Chemistry Drug Discovery Expertise.
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- PubMed Central. (n.d.). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
- Apollo. (n.d.).
- SlideShare. (2023). lipinski rule of five.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- VLS3D.COM. (n.d.). ADMET predictions.
- ResearchGate. (n.d.). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents | Request PDF.
- ResearchGate. (n.d.). (PDF) Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents.
- ACS Publications. (n.d.).
- OUCI. (n.d.). Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges.
- ResearchGate. (n.d.). (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
- Taylor & Francis Online. (2020). Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in dru.
- Oxford Academic. (2022).
- YouTube. (2020). How to use SwissADME?.
- Aurlide. (n.d.).
- YouTube. (2023).
- Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide.
- Expasy. (n.d.).
- Biosig Lab. (n.d.). pkCSM.
- YouTube. (n.d.). SwissADME.
- Wikipedia. (n.d.). Lipinski's rule of five.
- In silico toxicology methods in drug safety assessment. (n.d.).
- MDPI. (2024). Beyond the Arbitrariness of Drug-Likeness Rules: Rough Set Theory and Decision Rules in the Service of Drug Design.
- Chemical Review and Letters. (n.d.).
- The Royal Society of Chemistry. (n.d.). Chapter 2: In Silico Tools for Toxicity Prediction.
- NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
- ResearchGate. (n.d.).
- Interpretation-ADMElab. (n.d.).
- PubMed Central. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[1,2-c]pyrimidin-5(6H)-one Synthesis
Welcome to the technical support center for the synthesis and optimization of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. As a core heterocyclic motif in medicinal chemistry, particularly for developing kinase inhibitors, achieving high-purity, high-yield synthesis is paramount.[1][2] This guide, structured in a question-and-answer format, addresses common challenges encountered in the lab, providing troubleshooting strategies and in-depth explanations to enhance your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
A1: The this compound core is accessible through several robust synthetic strategies, with the choice often depending on the desired substitution pattern and available starting materials. Key approaches include:
-
Condensation from Cytosine Derivatives: A prevalent method involves the reaction of a substituted cytosine, such as 5-iodocytosine, with an α-haloketone (e.g., chloroacetaldehyde or bromoacetophenone).[3][4][5] This approach builds the imidazole ring onto the existing pyrimidinone structure.
-
Tandem Cyclization Reactions: More advanced methods utilize tandem or domino reactions. For instance, a palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) can construct the fused heterocyclic system from readily available amines and aldehydes, offering an efficient and atom-economical pathway.[6]
-
[4+1] Cycloaddition: This modern approach provides a versatile route to the scaffold, allowing for three points of diversity, which is particularly valuable for library synthesis in drug discovery.[7]
-
Recyclization of Imides: The reaction of 2-aminoimidazole with N-substituted maleimides or itaconimides can proceed via a Michael addition followed by a tandem recyclization to form the imidazo[1,2-a]pyrimidine core.[8]
Q2: Why is my reaction yield consistently low even when following a literature procedure?
A2: Low yield is a multifaceted issue that can stem from several factors beyond the written protocol. Common culprits include:
-
Reagent Purity and Stability: Starting materials, especially aminopyrimidines and aldehydes, can degrade upon storage. Ensure the purity of your reagents through appropriate analytical techniques (NMR, LC-MS) before starting the reaction.[9]
-
Atmospheric Conditions: Many cyclization and cross-coupling reactions are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents.[9]
-
Sub-optimal Reaction Temperature: The optimal temperature can be highly substrate-dependent. A temperature too low may lead to incomplete conversion, while a temperature too high can cause decomposition of reactants or products and promote side reactions.[10]
-
Inefficient Mixing: In heterogeneous reactions (e.g., those involving a solid-supported catalyst or base), inefficient stirring can lead to poor reaction rates and localized concentration gradients, resulting in lower yields.
Q3: I'm observing an unexpected Dimroth-type rearrangement. What causes this and how can it be prevented?
A3: The Dimroth rearrangement is a known phenomenon in pyrimidine chemistry involving the ring-opening of the heterocyclic system followed by re-cyclization to form an isomer. In the context of imidazo[1,2-c]pyrimidines, this can be triggered by reaction conditions, particularly when using certain alkylating agents or bases.[1] To mitigate this:
-
Control of pH and Basicity: Avoid excessively harsh basic conditions. Screen alternative, non-nucleophilic bases (e.g., DBU vs. NaH) or use a weaker base in combination with a more reactive electrophile.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures can provide the activation energy needed for the rearrangement pathway.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of intermediates that may lead to rearrangement. Experiment with aprotic solvents like dioxane, THF, or DMF.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during the synthesis.
Issue 1: Low or No Conversion of Starting Materials
You monitor the reaction by TLC or LC-MS and see a significant amount of unreacted starting material, even after the prescribed reaction time.
| Possible Cause | Underlying Rationale & Explanation | Recommended Troubleshooting Action |
| Inactive Catalyst | For cross-coupling reactions (e.g., Suzuki, CDC), the palladium catalyst may be oxidized (Pd(0) to Pd(II)) or "poisoned" by impurities (e.g., sulfur compounds). For acid-catalyzed cyclizations, the acid may be neutralized or insufficient.[10] | For Pd Catalysis: Use fresh catalyst, ensure anaerobic conditions, and consider adding a phosphine ligand to stabilize the active species.[6] For Acid Catalysis: Add a fresh aliquot of the acid catalyst. Ensure all reagents and solvents are free from basic impurities. |
| Insufficient Temperature | The reaction may have a high activation energy that is not being overcome at the current temperature. This is common with sterically hindered substrates.[10] | Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation versus decomposition by TLC/LC-MS. Consider switching to a higher-boiling solvent if necessary. |
| Poor Reagent Solubility | If one of the reactants has low solubility in the chosen solvent, its effective concentration in the solution is too low to drive the reaction forward. | Try a different solvent or a solvent mixture with higher solubilizing power. For example, if the reaction is sluggish in dioxane, consider DMF or NMP. Gentle heating can also improve solubility.[8] |
Issue 2: Formation of Multiple Byproducts and Purification Difficulties
Your crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, making isolation of the desired product challenging.
| Possible Cause | Underlying Rationale & Explanation | Recommended Troubleshooting Action |
| Competing Reaction Pathways | The reaction conditions may allow for alternative cyclization or condensation pathways. For example, in reactions involving 2-aminoimidazole, Michael addition can compete with other nucleophilic attacks, leading to different heterocyclic cores.[8] | Modify Order of Addition: Add the most reactive reagent slowly and at a lower temperature to control the initial reaction step. Change Catalyst: A different Lewis or Brønsted acid can favor one pathway over another.[9] Lower Temperature: Reducing the reaction temperature often increases the selectivity of the desired pathway.[10] |
| Polymerization/Decomposition | Aldehyd starting materials, particularly electron-rich or unhindered ones, can self-condense or polymerize under acidic or basic conditions. The product itself may be unstable under the reaction or workup conditions.[10] | Slow Addition: Add the aldehyde dropwise to the heated reaction mixture to keep its instantaneous concentration low. Stability Test: Before full-scale workup, take a small aliquot of the reaction mixture and subject it to the planned workup conditions (e.g., aqueous acid/base wash) to check for product degradation on TLC.[11] |
| Insoluble Intermediates | An intermediate in the reaction pathway may precipitate from the solution, preventing it from reacting further to form the final product and complicating the crude mixture.[10] | Use a solvent system that can solubilize all expected intermediates. If a precipitate is unavoidable, analyze it separately to identify its structure and understand where the reaction is stalling. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting a low-yielding this compound synthesis.
Caption: A systematic workflow for diagnosing and resolving low-yield issues.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 8-Iodothis compound (A Key Intermediate)
This protocol is adapted from a common route used for subsequent functionalization via cross-coupling reactions.[3]
Materials:
-
5-Iodocytosine (1.0 equiv)
-
Chloroacetaldehyde (50% wt. solution in water, 1.5 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-iodocytosine (1.0 equiv) and DMF to create a slurry (approx. 0.2 M concentration).
-
Add sodium bicarbonate (2.0 equiv) to the mixture.
-
Slowly add the chloroacetaldehyde solution (1.5 equiv) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., Dichloromethane:Methanol 9:1) or LC-MS until the 5-iodocytosine spot has disappeared.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMF used).
-
A precipitate should form. Stir the slurry in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol or diethyl ether.
-
Dry the solid under vacuum to yield the crude 8-iodothis compound, which can be used for the next step or purified further by recrystallization if necessary.
Protocol 2: HPLC Method for Reaction Monitoring
Monitoring the reaction is critical for optimization. A generic reverse-phase HPLC method is provided below.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Sample Prep | Dilute a ~5 µL aliquot of the reaction mixture in 1 mL of Acetonitrile/Water (1:1). |
Section 4: Advanced Optimization & Mechanistic Insights
Understanding the Core Reaction Mechanism
A deeper understanding of the reaction mechanism is key to rational optimization. Let's consider the cyclization of a 2-aminopyrimidine with an α-halocarbonyl.
Caption: General mechanism for imidazo[1,2-c]pyrimidine formation.
Causality Explained:
-
Step 1 (Sₙ2 Alkylation): The exocyclic amino group of the pyrimidine acts as a nucleophile, displacing the halide on the α-haloketone. The rate of this step is influenced by the nucleophilicity of the amine and the leaving group ability of the halide (I > Br > Cl).
-
Step 2 (Cyclization): This is often the rate-limiting step. An intramolecular nucleophilic attack from the ring nitrogen onto the ketone's carbonyl carbon forms a five-membered ring intermediate. This step can be facilitated by a base, which deprotonates the newly formed ammonium salt, or hindered by bulky substituents near the reacting centers. This is a classic example of a 5-Endo-Trig cyclization, which is favored according to Baldwin's rules for ring closure.[12]
-
Step 3 (Dehydration): The resulting hemiaminal intermediate readily eliminates a molecule of water, often promoted by heat or catalytic acid, to form the aromatic imidazole ring and yield the final product.
By understanding these steps, you can make informed decisions. For example, if the reaction stalls, the issue could be a slow cyclization step (Step 2). In this case, switching to a more polar solvent to stabilize the charged transition state or using a stronger, non-nucleophilic base could improve the yield.
References
-
Jansa, P., et al. (2021). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. ResearchGate. Available at: [Link][3][13]
-
Boukhallout, F. E., et al. (2025). Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available at: [Link][4]
-
Solomyannyi, R., et al. (2020). In vitro anti-BK polyomavirus activity of imidazo[1,2-c]pyrimidine and pyrimido[1,6 a]pyrimidine derivatives. ResearchGate. Available at: [Link][14]
-
Mohammed, A. M. A. (2025). Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available at: [Link][5]
-
Teulade, J.C., et al. (1978). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available at: [Link][15]
-
Umkehrer, M., et al. (2007). Expeditious Synthesis of Imidazo[1,2-c]pyrimidines via a [4 + 1]-Cycloaddition. ResearchGate. Available at: [Link][7]
-
Maltsev, A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link][8]
-
Reddy, T. R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link][6]
-
Jansa, P., et al. (2021). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. Available at: [Link][1]
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Gucký, T., et al. (2018). This compound as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring. PubMed. Available at: [Link][2]
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link][11]
-
Chemistry LibreTexts (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Available at: [Link][12]
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- 15. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
Technical Support Center: Purification of Imidazo[1,2-c]pyrimidine Derivatives
Welcome to the technical support center for the purification of imidazo[1,2-c]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important class of N-heterocyclic compounds. The imidazo[1,2-c]pyrimidine scaffold is a key structural motif in many biologically active molecules, making its efficient purification a critical step in discovery and development.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome purification hurdles and achieve high purity for your target compounds.
I. Troubleshooting Guide: Navigating Common Purification Roadblocks
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Chromatography Challenges
Question 1: I'm observing poor separation and significant peak tailing during flash column chromatography of my imidazo[1,2-c]pyrimidine derivative. What are the likely causes and how can I resolve this?
Answer: Poor separation and peak tailing in flash chromatography are common issues that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inappropriate Solvent System: The polarity of your eluent is critical for achieving good separation.
-
Causality: If the eluent is too polar, your compound will travel with the solvent front, resulting in a low Rf value on a TLC plate and co-elution with other nonpolar impurities. Conversely, if the eluent is not polar enough, the compound will have a very low Rf and may not elute from the column at all, or will elute very slowly, leading to broad, tailing peaks.
-
Troubleshooting Steps:
-
TLC Optimization: The ideal Rf value for your target compound on a TLC plate is between 0.2 and 0.4 for optimal separation on a column.[7]
-
Solvent System Adjustment: For many imidazo[1,2-c]pyrimidine derivatives, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.[8] If you observe a low Rf, gradually increase the proportion of the polar solvent. If the Rf is too high, decrease the polar component. For highly polar derivatives, adding a small amount of methanol to the eluent can be effective.
-
Consider Alternative Solvents: Sometimes, a complete change of solvent system is necessary. For example, dichloromethane/methanol or toluene/acetone systems can offer different selectivity.
-
-
-
Compound Interaction with Silica Gel: The acidic nature of standard silica gel can sometimes lead to interactions with basic nitrogen atoms in the imidazo[1,2-c]pyrimidine core, causing peak tailing.
-
Causality: The lone pairs of electrons on the nitrogen atoms can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to strong adsorption and slow, uneven elution.
-
Troubleshooting Steps:
-
Basification of the Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your eluent. This will neutralize the acidic sites on the silica gel and minimize unwanted interactions.
-
Use of Deactivated Silica: Consider using a deactivated silica gel, such as one treated with a base, or an alternative stationary phase like alumina (basic or neutral).[9]
-
2D-TLC Stability Test: To check if your compound is degrading on silica, spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see any spots that are not on the diagonal, it indicates decomposition.[9]
-
-
-
Column Packing and Loading Issues: Improperly packed columns or incorrect sample loading can significantly impact separation efficiency.
-
Causality: Channels or cracks in the silica bed create pathways for the solvent and sample to travel through unevenly, leading to band broadening and poor separation. Overloading the column with too much crude material will exceed the separation capacity of the stationary phase.
-
Troubleshooting Steps:
-
Proper Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
-
Dry Loading: If your compound has limited solubility in the eluent, consider dry loading.[7] This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.
-
-
Question 2: My imidazo[1,2-c]pyrimidine derivative is highly polar and remains at the baseline of the TLC plate even with 100% ethyl acetate. How can I purify it?
Answer: Purifying highly polar compounds presents a unique set of challenges. Here are several strategies to consider:
-
Utilize a More Polar Mobile Phase:
-
Causality: Ethyl acetate may not be sufficiently polar to compete with the stationary phase for binding to your highly polar compound.
-
Troubleshooting Steps:
-
Introduce a Stronger Polar Solvent: Gradually add methanol to your ethyl acetate or dichloromethane eluent. A gradient of 0-10% methanol is often effective. Be mindful that high concentrations of methanol can sometimes dissolve the silica gel.
-
Ammonia in Methanol: For basic compounds, using a pre-mixed solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as the polar component of your mobile phase can be very effective at improving peak shape and elution.
-
-
-
Reverse-Phase Chromatography:
-
Causality: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is ideal for purifying polar compounds that interact too strongly with normal-phase silica.
-
Troubleshooting Steps:
-
Select a Suitable Column and Solvent System: Choose a C18 column and start with a high percentage of water in your mobile phase, gradually increasing the organic solvent (acetonitrile or methanol) to elute your compound.
-
Use of Modifiers: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a base (e.g., 0.1% ammonia or diethylamine) to the mobile phase can improve peak shape by ensuring the compound is in a single protonation state.
-
-
Crystallization and Recrystallization Issues
Question 3: My imidazo[1,2-c]pyrimidine derivative "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.[10]
-
Causality: The solute's solubility decreases so rapidly upon cooling that the molecules do not have sufficient time to orient themselves into a crystal lattice, instead aggregating as an amorphous oil. The presence of impurities can also hinder crystallization.
-
Troubleshooting Steps:
-
Re-dissolve and Slow Cooling: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool much more slowly.[10] You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[10][11] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[10][11]
-
Change the Solvent System: Your chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. Sometimes, adding a small amount of a "non-solvent" (a solvent in which your compound is poorly soluble) to a near-saturated solution can induce crystallization.
-
Pre-purification: If impurities are suspected to be the cause, perform a quick preliminary purification, such as passing the crude material through a small plug of silica, before attempting recrystallization.[10]
-
Question 4: I have a very low recovery after recrystallization. How can I improve my yield?
Answer: Low recovery is often a sign that too much solvent was used or the compound has significant solubility in the cold solvent.[10][11]
-
Causality: The goal of recrystallization is to dissolve the compound in a minimal amount of hot solvent. Using an excessive amount will result in a significant portion of the compound remaining dissolved in the mother liquor even after cooling.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[10] Add the solvent in small portions to the heated solid until it just dissolves.
-
Cool Thoroughly: Ensure the solution is cooled to a low enough temperature to maximize precipitation. Using an ice bath after the solution has reached room temperature is standard practice.
-
Recover from Mother Liquor: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by evaporating a portion of the solvent and cooling the concentrated solution again to obtain a second crop of crystals.[10] Note that this second crop may be less pure than the first.
-
Change of Solvent: If your compound is still too soluble in the chosen solvent even when cold, you will need to find a different solvent in which it is less soluble at low temperatures.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of imidazo[1,2-c]pyrimidine derivatives?
A1: The nature of impurities will depend on the specific synthetic route. However, common impurities include unreacted starting materials (e.g., the aminopyrimidine and the α-halocarbonyl compound), regioisomers if the pyrimidine ring is unsymmetrically substituted, and byproducts from side reactions. For instance, if the reaction is carried out in an alcohol solvent at elevated temperatures, you might see byproducts resulting from the solvent's participation in the reaction.[12] It is also possible to have polymeric materials or tars, especially if the reaction is not well-controlled.
Q2: Are there any stability concerns I should be aware of when purifying imidazo[1,2-c]pyrimidine derivatives?
A2: While the imidazo[1,2-c]pyrimidine core is generally stable, some derivatives can be sensitive to certain conditions.[13] As mentioned earlier, basic nitrogen heterocycles can interact with or even decompose on acidic silica gel.[7][9] Some derivatives may also be sensitive to strong acids or bases, or high temperatures. It is always a good practice to monitor for potential degradation during purification using techniques like TLC or LC-MS.[14]
Q3: How do I choose between flash chromatography and recrystallization for my primary purification step?
A3: The choice depends on the properties of your compound and the impurities present.[10]
-
Recrystallization is generally preferred for solid compounds that are thermally stable and when there is a significant difference in solubility between your desired compound and the impurities in a particular solvent. It is often a more scalable and cost-effective method for obtaining highly pure crystalline material.
-
Flash chromatography is more versatile and can be used to separate compounds with very similar properties, as well as oils and solids. It is particularly useful when you have a complex mixture of impurities or when a suitable recrystallization solvent cannot be found.
Often, a combination of both techniques is employed: an initial purification by flash chromatography to remove the bulk of the impurities, followed by recrystallization to obtain the final product in high purity.
III. Experimental Protocols & Workflows
Protocol 1: Optimized Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of a moderately polar imidazo[1,2-c]pyrimidine derivative.
-
Solvent System Selection:
-
Develop a solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf of 0.2-0.4 for the target compound.
-
If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the solvent system.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry Loading: For compounds with poor solubility, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent completely and then carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and begin elution, collecting fractions.
-
You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution, as determined by your TLC analysis.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Troubleshooting Purification
The following diagram illustrates a logical workflow for troubleshooting common purification challenges.
Sources
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Aqueous Solubility of Imidazo[1,2-c]pyrimidin-5(6H)-one Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the aqueous solubility of imidazo[1,2-c]pyrimidin-5(6H)-one compounds. Our goal is to provide you with the causal logic behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility of the this compound scaffold.
Q1: Why do compounds from the this compound series often exhibit poor aqueous solubility?
A1: The this compound core is a fused heterocyclic system that is relatively planar and possesses a moderate calculated LogP (XLogP3-AA of the parent structure is ~1.1).[1] This structural rigidity and hydrophobicity contribute to strong crystal lattice energy, where the energy required to break apart the solid crystal is greater than the energy released from solvating the individual molecule in water.[2] These factors—high crystal packing forces and insufficient favorable interactions with water—are the primary drivers of poor aqueous solubility for this class of compounds.[2][3]
Q2: What is the difference between kinetic and thermodynamic solubility, and which should I measure first?
A2: It is crucial to understand the distinction as they provide different insights.[4]
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[5] This is a high-throughput screening assay, ideal for the early stages of drug discovery (e.g., lead identification) to quickly flag potential solubility issues.[6][7]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate (often for 24 hours or more) until the concentration of the dissolved drug is constant.[6][7] This "shake-flask" method is more time-consuming but provides the definitive solubility value needed for later-stage development and formulation.[6]
Recommendation: Start with a kinetic solubility assay for initial screening of multiple analogs.[7] For promising leads, always confirm with a thermodynamic solubility measurement, as kinetic assays can overestimate solubility due to the formation of metastable amorphous precipitates.[5][8]
Q3: My compound is degrading in the dissolution media during solubility testing. How can I troubleshoot this?
A3: Drug degradation during solubility assays can lead to erroneously low measured concentrations.[9][10]
-
pH-Related Instability: First, assess the chemical stability of your compound across a range of pH values. The imidazo[1,2-c]pyrimidine core may be susceptible to hydrolysis at extreme pHs. Select a buffer system where the compound is stable for the duration of the experiment.[10]
-
Oxidation: If the molecule has oxidatively labile sites, consider de-gassing the buffer with nitrogen or argon before the experiment and performing the assay under an inert atmosphere.
-
Impurity-Catalyzed Degradation: Ensure high purity of your compound. Also, be aware that some excipients or impurities in the dissolution media (e.g., in surfactants) can accelerate degradation.[9][10]
-
Analytical Method: Use a stability-indicating analytical method, such as HPLC-UV, that can separate the parent compound from its degradants. This ensures you are only quantifying the intact drug.
Section 2: Troubleshooting Guide - Strategic Approaches to Solubility Enhancement
If you have confirmed poor solubility, the next step is to select an enhancement strategy. This decision is often guided by the stage of development and the intended application of the compound.
Caption: Workflow for Thermodynamic Solubility Measurement.
Methodology:
-
Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Compound: Add an excess amount of the solid compound to a glass vial containing a known volume of the buffer. A visual excess of solid material must be present at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (>10,000 g) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Analysis: Quantify the concentration of the dissolved drug using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a stock solution of the compound (e.g., in DMSO).
References
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. Available from: [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility . PubMed Central. Available from: [Link]
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Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects . National Institutes of Health (PMC). Available from: [Link]
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Cosolvent . Wikipedia. Available from: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . ResearchGate. Available from: [Link]
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Improving Solubility with Amorphous Solid Dispersions . Pharmaceutical Technology. Available from: [Link]
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Cyclodextrin complexes: Perspective from drug delivery and formulation . PubMed. Available from: [Link]
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Kinetic versus thermodynamic solubility temptations and risks . Ovid. Available from: [Link]
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Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs . ResearchGate. Available from: [Link]
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Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques . The Pharma Innovation. Available from: [Link]
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Co-solvency and anti-solvent method for the solubility enhancement . LinkedIn. Available from: [Link]
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Solubilization Using Cosolvent Approach . Taylor & Francis eBooks. Available from: [Link]
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Feature article: Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties . Serán Bioscience. Available from: [Link]
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Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery . National Institutes of Health (PMC). Available from: [Link]
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Is prodrug design an approach to increase water solubility? . PubMed. Available from: [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility . ResearchGate. Available from: [Link]
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Impact of pKa on Excipients Selection in Drug Formulation Development . LinkedIn. Available from: [Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory . Shandong IRO Chelating Chemical Co., Ltd.. Available from: [Link]
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Drug Dissolution Enhancement by Salt Formation: Current Prospects . Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs . PubMed. Available from: [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility . OUCI. Available from: [Link]
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What is pKa and how is it used in drug development? . Pion Inc.. Available from: [Link]
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Why salt formation of weak acid increases the drug solubility? . ResearchGate. Available from: [Link]
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Comparison of kinetic solubility with equilibrium solubility (μM) of... . ResearchGate. Available from: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability . MDPI. Available from: [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . American Pharmaceutical Review. Available from: [Link]
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Imidazo(1,2-c)pyrimidine . PubChem. Available from: [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms . Pharmaceutical Technology. Available from: [Link]
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Improvement in aqueous solubility achieved via small molecular changes . PubMed. Available from: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . ACS Publications. Available from: [Link]
-
New Imidazo[1,2- c ]pyrimidin-5(6 H )-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity . ResearchGate. Available from: [Link]
-
Synthesis and biological activity of new this compound, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents . ResearchGate. Available from: [Link]
-
Innovative medicinal chemistry strategies for enhancing drug solubility . ResearchGate. Available from: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry . PubMed Central. Available from: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective . American Pharmaceutical Review. Available from: [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability . Int J Pharm Chem Anal. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility . Longdom Publishing. Available from: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents . MDPI. Available from: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Dissolution Method Troubleshooting . BioPharm International. Available from: [Link]
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Technical Support Center: Strategies to Improve Oral Bioavailability of Imidazo[1,2-c]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the enhancement of oral bioavailability for imidazo[1,2-c]pyrimidine inhibitors. The content herein is structured to offer not just protocols, but the underlying scientific rationale to empower your experimental design and interpretation.
Troubleshooting Guide
This section addresses specific experimental hurdles in a question-and-answer format, providing a logical framework for problem-solving.
Question 1: My imidazo[1,2-c]pyrimidine inhibitor shows high in vitro potency but poor in vivo efficacy after oral administration. Where do I begin my investigation?
This is a common and multifaceted challenge in drug development. The discrepancy between in vitro potency and in vivo efficacy for an orally administered drug points to poor oral bioavailability. Oral bioavailability is the fraction of the administered drug that reaches systemic circulation unchanged and is influenced by a series of sequential barriers.[1][2][3] A systematic investigation should begin by dissecting these potential barriers.
The primary factors limiting oral bioavailability can be summarized by the acronym "ADME": Absorption, Distribution, Metabolism, and Excretion. For oral delivery, the initial absorption phase is critical and can be broken down into:
-
Dissolution: The drug must dissolve in the gastrointestinal (GI) fluids.
-
Permeability: The dissolved drug must pass through the intestinal epithelial membrane.[4]
-
First-Pass Metabolism: The drug must survive metabolic enzymes in the gut wall and liver before reaching systemic circulation.[5][6]
A logical workflow to diagnose the root cause is essential.
Step 1: Diagnose Solubility and Dissolution Issues
Imidazo[1,2-c]pyrimidine scaffolds are often aromatic and planar, which can lead to high crystallinity and poor aqueous solubility.[7] Since a drug must be in solution to be absorbed, this is the first parameter to investigate.[8][9]
Experimental Protocol: Kinetic Solubility Assessment in Biorelevant Media
-
Prepare Media: Prepare Simulated Gastric Fluid (SGF, pH ~1.2) and Simulated Intestinal Fluid (SIF, pH ~6.8).[4]
-
Stock Solution: Create a high-concentration stock solution of your inhibitor in DMSO (e.g., 10 mM).
-
Incubation: Add a small volume of the DMSO stock to the SGF and SIF to achieve a target concentration (e.g., 200 µM). The final DMSO concentration should be kept low (<1%) to avoid co-solvency effects.
-
Equilibration: Incubate the samples at 37°C with agitation for a set period (e.g., 2 and 24 hours) to assess both kinetic and thermodynamic solubility.
-
Separation: Separate any undissolved precipitate by centrifugation or filtration.
-
Quantification: Analyze the concentration of the inhibitor remaining in the supernatant using a suitable analytical method like LC-MS/MS or HPLC-UV.
Interpreting the Results:
-
Low Solubility (<10 µM in SIF): This is a primary absorption barrier. Your compound likely falls into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[10]
-
pH-Dependent Solubility: Many kinase inhibitors, which are often weakly basic, exhibit higher solubility in the acidic SGF than in the more neutral SIF.[11][12] A significant drop in solubility from SGF to SIF can lead to precipitation in the small intestine, severely limiting absorption.
Step 2: Diagnose Permeability and Efflux Problems
If the compound is sufficiently soluble but still shows poor bioavailability, the next barrier is its ability to cross the intestinal wall.[13][14] This is governed by passive diffusion and interaction with membrane transporters. Efflux transporters, such as P-glycoprotein (P-gp), BCRP, and MRP2, actively pump drugs out of the intestinal cells and back into the lumen, reducing net absorption.[15][16][17]
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that is considered the gold standard for predicting intestinal drug absorption in vitro.[4][18]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated monolayer with tight junctions.
-
Assay Setup: The assay measures permeability in two directions:
-
Apical (A) to Basolateral (B): Mimics absorption from the gut lumen into the blood.
-
Basolateral (B) to Apical (A): Measures efflux back into the gut lumen.
-
-
Execution:
-
Add the test compound to either the apical or basolateral chamber.
-
Incubate at 37°C.
-
Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: Analyze the compound concentration in the samples by LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated for both directions.
-
Papp (A→B) and Papp (B→A).
-
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
Interpreting the Results:
-
High Permeability: A Papp (A→B) > 10 x 10-6 cm/s generally indicates good passive permeability.
-
High Efflux: An Efflux Ratio > 2 is a strong indicator that the compound is a substrate of efflux transporters like P-gp. This is a common issue for kinase inhibitors and can be a major cause of low bioavailability.
Question 2: My inhibitor is a substrate for P-glycoprotein (High Efflux Ratio). What are my options?
Identifying P-gp efflux is a critical step. Now, you must devise a strategy to overcome it. There are two primary paths: formulation-based and medicinal chemistry-based.
Option 1: Formulation Strategies
Certain pharmaceutical excipients can inhibit P-gp. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance absorption by presenting the drug in a solubilized state and by incorporating surfactants that modulate transporter activity.[8][10]
Option 2: Medicinal Chemistry (Structural Modification)
This involves modifying the molecule to reduce its affinity for the transporter.
-
Reduce Hydrogen Bond Donors (HBDs): There is a strong correlation between the number of HBDs and P-gp substrate potential. Reducing HBD count is a key strategy.[19]
-
Increase Molecular Flexibility/Introduce 3D Shape: P-gp tends to recognize rigid, planar molecules. Introducing rotatable bonds or bulky groups that disrupt planarity can reduce recognition.
-
Mask Recognition Sites: Strategically add polar groups or methyl groups to block the specific interactions between your compound and the transporter binding site.
Option 3: Prodrug Approach
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[20][21][22] This can be used to temporarily mask the structural features recognized by efflux transporters.
Question 3: My compound has poor solubility. Which formulation strategy is most suitable for imidazo[1,2-c]pyrimidines?
For poorly soluble (BCS Class II/IV) compounds, several formulation strategies can significantly enhance oral bioavailability.[23][24] The choice depends on the compound's specific physicochemical properties.
| Formulation Strategy | Mechanism of Action | Best Suited For | Key Considerations |
| Amorphous Solid Dispersion (ASD) [11][24] | The drug is molecularly dispersed in a polymer matrix, preventing crystallization and maintaining a supersaturated state in the GI tract.[12] | Thermally stable compounds that can be processed with polymers (e.g., via spray drying or hot-melt extrusion). | Polymer selection is critical. Physical stability of the amorphous form must be ensured. |
| Particle Size Reduction (Nanosizing) [8][25] | Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[8] | Compounds where dissolution rate is the limiting factor. | May not be sufficient for compounds with extremely low intrinsic solubility. |
| Lipid-Based Formulations (e.g., SEDDS) [10][26][27] | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids.[9] | Lipophilic compounds (high LogP). Can also help overcome efflux.[28] | Requires careful selection of excipients to ensure good emulsification and avoid drug precipitation. |
| Nanotechnology Approaches [25][29][30] | Encapsulating the drug in nanocarriers like polymeric nanoparticles or liposomes can improve solubility, protect from degradation, and facilitate transport across the intestinal epithelium.[31] | Potent compounds where complex formulations are justified. Can be used for targeted delivery. | More complex manufacturing and characterization compared to other methods. |
For many kinase inhibitors, including imidazo[1,2-c]pyrimidines, Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations are often the most effective and widely used strategies.[11][26][28]
Experimental Protocol: Benchtop ASD Preparation (Solvent Evaporation)
-
Solubilization: Dissolve the inhibitor and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).
-
Evaporation: Evaporate the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum to remove residual solvent.
-
Milling: Scrape the resulting solid and mill it into a fine powder.
-
Characterization: Confirm the amorphous nature of the drug using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Dissolution Testing: Perform dissolution tests in SIF to compare the performance of the ASD against the crystalline drug. You should observe a significant increase in both the rate and extent of dissolution, often achieving a "spring and parachute" effect of supersaturation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms limiting the oral bioavailability of imidazo[1,2-c]pyrimidine derivatives?
The primary limitations stem from three main areas:
-
Poor Aqueous Solubility: As a class, these heterocyclic compounds are often lipophilic and planar, leading to low solubility in the aqueous environment of the GI tract. This is frequently the rate-limiting step for absorption.[8][9]
-
Extensive First-Pass Metabolism: The imidazo[1,2-c]pyrimidine core and its substituents can be susceptible to metabolism by Cytochrome P450 (CYP) enzymes, particularly in the gut wall and liver.[6][17] This metabolic degradation occurs before the drug can reach systemic circulation, reducing the bioavailable fraction.[5][32]
-
Efflux Transporter Recognition: Many kinase inhibitors are recognized by and are substrates for efflux transporters like P-glycoprotein (P-gp).[15] This active pumping of the drug out of intestinal cells severely restricts net absorption.[17]
Q2: How do I choose between a PAMPA and a Caco-2 assay for permeability screening?
The choice depends on the stage of your research and the specific question you are asking.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures permeability across an artificial lipid membrane.
-
Pros: High-throughput, low cost, excellent for predicting passive transcellular permeability .
-
Cons: Does not account for active transport (uptake or efflux) or paracellular (between cells) transport.
-
Best Use: Early-stage screening to quickly rank compounds based on their ability to passively diffuse across a membrane.
-
-
Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of Caco-2 cells.
-
Pros: Considered the in vitro gold standard. It models passive diffusion, paracellular transport, and, most importantly, active efflux and uptake because the cells express relevant transporters.[4][18]
-
Cons: Lower throughput, more expensive, and requires a longer culture period (21 days).
-
Best Use: Later-stage characterization to get a more complete picture of intestinal permeability, especially to diagnose active efflux.
-
Q3: What is "First-Pass Metabolism" and how can I assess it in vitro?
First-pass metabolism refers to the metabolic breakdown of a drug in the liver and gut wall after oral absorption but before it reaches the systemic circulation.[5][6] It is a major cause of low oral bioavailability.[32]
You can assess this using in vitro metabolic stability assays:
-
Liver Microsome Stability Assay: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.
-
Incubate your inhibitor with liver microsomes (from human, rat, mouse, etc.) and the necessary cofactor (NADPH).
-
Take samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction (e.g., with cold acetonitrile).
-
Analyze the concentration of the remaining parent drug by LC-MS/MS.
-
The rate of disappearance is used to calculate parameters like in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
-
Intestinal S9/Microsome Stability Assay: Similar to the liver assay but uses subcellular fractions from intestinal tissue to specifically assess gut-wall metabolism.[17]
A compound that is rapidly depleted in these assays (short t1/2) is likely to undergo extensive first-pass metabolism in vivo.
Q4: When is a prodrug strategy the right choice?
A prodrug strategy should be considered when fundamental molecular liabilities cannot be overcome by formulation alone.[33] It is a significant undertaking that requires substantial medicinal chemistry effort.[20][22] Key scenarios for considering a prodrug approach include:
-
Extremely Poor Solubility: When even advanced formulations like ASDs fail to provide adequate exposure, a highly soluble prodrug (e.g., a phosphate or amino acid prodrug) can be designed to dramatically improve solubility.[21][34]
-
High Presystemic Metabolism: If the molecule has a metabolic "soft spot" that leads to rapid first-pass clearance, a prodrug can temporarily mask that site, allowing the molecule to be absorbed intact before releasing the active drug.
-
High P-gp Efflux: As discussed in the troubleshooting guide, a prodrug can alter the physicochemical properties of the parent drug to avoid recognition by efflux transporters.[20]
The decision to pursue a prodrug strategy involves weighing the potential for success against the required resources in synthesis, characterization, and evaluation.[22]
References
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- Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. (2024). Hilaris Publisher.
- Promising strategies for improving oral bioavailability of poor w
- Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis.
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- nano-delivery systems for enhancing oral bioavailability of drugs. (n.d.). ResearchGate.
- Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2010). Walsh Medical Media.
- An overview on oral drug delivery via nano-based formulations. (2018). Pharmaceutical and Biomedical Research.
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- Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015). PubMed.
- The Role of Intestinal Efflux Transporters In Drug Absorption. (n.d.). Sigma-Aldrich.
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. (n.d.). Semantic Scholar.
- In vivo methods for drug absorption. (n.d.). Consensus.
- Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. (n.d.). Life Science Leader.
- Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formul
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. (n.d.). PMC.
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- Intestinal efflux transporters and drug absorption. (2008). PubMed.
- Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2025). Google Scholar.
- Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formul
- In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives. (2025). Request PDF.
- The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions. (2023). Research and Reviews.
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). MDPI.
- Nanoparticle tools for maximizing oral drug delivery. (2025). PMC - PubMed Central.
- gut metabolism & efflux transporters. (2021). YouTube.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). MDPI.
- drug solubility & membrane permeability assays. (2021). YouTube.
- Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (n.d.). Request PDF.
- Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). PubMed.
- Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group.
- Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (n.d.). Journal of Medicinal Chemistry.
- Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. (n.d.). PubMed.
- Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. (2008). PubMed.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PMC - NIH.
- In Vitro Permeability Assay. (n.d.). Creative Bioarray.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). PMC - PubMed Central.
- 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). PubMed.
- First-pass effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
- (PDF) First-Pass Metabolism and Its Effect on Bioavailability. (2025).
- First Pass Metabolism. (2023). YouTube.
- Affecting Intestinal First Pass Metabolism Processes of Orally Administered Drugs by Pharmaceutical Methodology: The Cannabinoids Paradigm. (n.d.). Cannabinoids Research.
- Study of First-Pass Metabolism and its Uses. (n.d.). Walsh Medical Media.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central.
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- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). Royal Society of Chemistry.
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Technical Support Center: Lead Optimization of the Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffold
Welcome to the technical support center for researchers engaged in the lead optimization of the promising imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the development of potent and selective therapeutic agents based on this core. Drawing from extensive literature and established methodologies, this resource aims to function as a dedicated application scientist at your bench.
The this compound scaffold has emerged as a versatile and valuable core in medicinal chemistry, particularly for the development of kinase inhibitors targeting enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk).[1] Its rigid, fused-ring structure provides a solid foundation for building highly specific molecular interactions, yet its optimization is not without challenges. This guide is structured into two main parts: a Troubleshooting Guide formatted to address specific experimental failures in a question-and-answer format, and a Frequently Asked Questions (FAQs) section to cover broader strategic considerations.
Part 1: Troubleshooting Guide
This section addresses common experimental hurdles. Each entry presents a problem, explores the underlying causes, and provides actionable solutions and detailed protocols.
Issue 1: High Potency in Biochemical Assays, but Poor Activity in Cell-Based Assays
Q: My compound shows a potent IC50 in an enzymatic assay (e.g., CDK2/Cyclin E), but its effective concentration (EC50) in a cellular anti-proliferative assay is orders of magnitude weaker. What are the likely causes and how can I troubleshoot this?
A: This is a classic and frequent challenge in drug discovery, often pointing to issues beyond direct target engagement. The discrepancy between biochemical potency and cellular activity can be systematically dissected by investigating several factors related to the compound's ability to reach and interact with its target in a complex cellular environment.
Causality & Recommended Workflow:
A compound's journey from the cell culture media to its intracellular target is fraught with obstacles. Poor cell permeability, active removal by efflux pumps, high protein binding in the media, or rapid intracellular metabolism can all prevent the compound from reaching the necessary concentration at the target site. The following workflow, illustrated in the diagram below, provides a systematic approach to diagnosing the issue.
Caption: Troubleshooting workflow for biochemical vs. cellular potency.
Experimental Protocols:
-
Assess Permeability (Caco-2 Assay): The Caco-2 cell monolayer assay is the gold standard for predicting intestinal permeability and identifying substrates of efflux transporters.[2][3]
-
Objective: To measure the apparent permeability coefficient (Papp) of the compound in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Method:
-
Seed Caco-2 cells on a permeable filter support (e.g., Transwell® plates) and culture for 21-25 days until a confluent, differentiated monolayer is formed.
-
Verify monolayer integrity using Transepithelial Electrical Resistance (TEER) measurements.
-
Prepare a dosing solution of your compound in transport buffer.
-
For A-to-B assessment, add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
For B-to-A assessment, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
-
Data Interpretation:
-
High Permeability: Papp (A-to-B) > 5 x 10⁻⁶ cm/s.
-
Low Permeability: Papp (A-to-B) < 2 x 10⁻⁶ cm/s.
-
Potential Efflux: An efflux ratio [Papp (B-to-A) / Papp (A-to-B)] > 2 suggests the compound is a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4]
-
-
Issue 2: Compound Has Poor Aqueous Solubility
Q: My lyophilized this compound derivative is difficult to dissolve in aqueous assay buffers, leading to inconsistent results and precipitation. What are the best practices for solubilizing these compounds?
A: Poor aqueous solubility is a very common characteristic of kinase inhibitors, which often possess flat, aromatic, and lipophilic structures necessary for fitting into the ATP-binding pocket.[5][6] Inconsistent solubilization is a major source of experimental irreproducibility.
Causality & Recommended Workflow:
The primary issue is that the concentration of the compound required for the assay exceeds its thermodynamic solubility limit in the final aqueous buffer. The standard practice is to first create a high-concentration stock in an organic solvent, followed by careful dilution.
Caption: Key modification points on the this compound core.
Q2: What is the recommended starting point for a biochemical assay to screen for inhibitors of a target kinase (e.g., CDK2 or Syk)?
A2: A robust and widely used method is a luminescence-based assay that measures ATP consumption, such as the ADP-Glo™ Kinase Assay. [1][7][8]This format is sensitive, has a high dynamic range, and is amenable to high-throughput screening.
Protocol Outline: ADP-Glo™ Kinase Assay [8]
-
Reagent Preparation: Dilute the kinase, peptide substrate, ATP, and test compounds in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, add:
-
1 µL of test compound (or DMSO vehicle control).
-
2 µL of kinase solution.
-
2 µL of substrate/ATP mixture to start the reaction.
-
-
Incubation: Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
Detection: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Q3: How can I directly measure the binding affinity of my compound to its target kinase?
A3: Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of the binding interaction in a single experiment. [9]It directly measures the heat released or absorbed when the compound binds to the kinase, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). [9][10] ITC Experimental Summary [10]
-
Principle: A solution of the compound (in the syringe) is titrated into a solution of the target kinase (in the sample cell). The instrument measures the minute heat changes that occur with each injection.
-
Sample Preparation:
-
Prepare a solution of the kinase (e.g., 20 µM) in ITC buffer.
-
Prepare a solution of the compound (e.g., 200 µM) in the exact same buffer, including a matched concentration of DMSO, to minimize heats of dilution.
-
Thoroughly degas both solutions.
-
-
Data Analysis: The raw data (a series of heat spikes) is integrated and fitted to a binding model to extract the thermodynamic parameters. ITC is considered the gold standard for characterizing binding affinity as it is a label-free, in-solution technique. [9]
References
-
Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-60. [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs Website. [Link]
-
Scott, K. A., et al. (2017). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 60(22), 9037-9059. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs Website. [Link]
-
Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter Website. [Link]
-
Admescope. (2024). Fast turnaround early ADME in vitro screening available! Admescope Website. [Link]
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Jansa, J., et al. (2018). This compound as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring. Journal of Molecular Recognition, 31(9), e2720. [Link]
-
NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG Website. [Link]
-
Al-Ghaban, F. A., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(6), 734. [Link]
-
Taylor & Francis Online. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Drug Delivery Science and Technology. [Link]
-
Jansa, J., et al. (2021). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309. [Link]
-
Yeung, K.-S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2096-2114. [Link]
-
Paulekuhn, G. S., et al. (2016). Inherent formulation issues of kinase inhibitors. Expert Opinion on Drug Discovery, 11(10), 935-946. [Link]
-
Semantic Scholar. (n.d.). Strategies to improve oral drug bioavailability. Semantic Scholar. [Link]
-
BPS Bioscience. (n.d.). CDK2 Assay Kit. BPS Bioscience Website. [Link]
-
Yeung, K.-S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2096-2114. [Link]
-
ResearchGate. (2024). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]
-
Broo, A., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4467-4476. [Link]
-
Mehranpour, M. J., et al. (2013). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Iranian Journal of Pharmaceutical Research, 12(1), 111-119. [Link]
-
Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Cambridge MedChem Consulting Website. [Link]
-
Streu, K. R., et al. (2018). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Organic Letters, 20(10), 2892-2895. [Link]
-
Burnouf, D., et al. (2012). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 467. [Link]
-
Loftsson, T., et al. (2016). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. International Journal of Pharmaceutics, 502(1-2), 10-18. [Link]
-
Garen, C. R., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 893. [Link]
-
Manevski, N., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994. [Link]
-
Williams, H. D., et al. (2019). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 16(1), 327-340. [Link]
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- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Imidazo[1,2-c]pyrimidin-5(6H)-one Kinase Inhibitors
Last Updated: 2026-01-05
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the off-target effects of imidazo[1,2-c]pyrimidin-5(6H)-one-based kinase inhibitors. Here, we synthesize technical guidance with field-proven insights to help you navigate the complexities of kinase inhibitor selectivity and ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of this compound inhibitors.
Q1: What are the likely off-target kinases for the this compound scaffold?
A1: While the specific off-target profile depends heavily on the substitutions at various positions of the pyrimidine ring, broad kinome scanning of related scaffolds often reveals promiscuity within certain kinase families.[1][2] For example, a probe based on a related scaffold, ML315, which targets CLK and DYRK family kinases, also showed activity against members of the CK1, STE, and AGC families.[6] It is crucial to perform comprehensive profiling, as even structurally similar inhibitors can have vastly different selectivity profiles.[7]
Q2: My inhibitor is potent in a biochemical assay but shows weak or no effect in my cell-based assay. What could be the issue?
A2: This is a common and multifaceted problem. Potential causes include:
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Poor Cell Permeability: The physicochemical properties of your compound may prevent it from efficiently crossing the cell membrane.
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High Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations near the Km of the kinase, but intracellular ATP levels are typically much higher (1-5 mM).[8] This high concentration of the natural substrate can outcompete your inhibitor, leading to a significant drop in apparent potency.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Inhibitor Instability: The compound may be rapidly metabolized or degraded within the cellular environment.[9]
Q3: How do I distinguish a true on-target phenotype from an off-target effect?
A3: This is a critical validation step. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor that targets the same kinase but has a different chemical scaffold.[9] If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.
-
Perform a Rescue Experiment: If possible, introduce a version of your target kinase that is mutated to be resistant to your inhibitor. If the phenotype is reversed, it's a strong indicator of on-target action.[9]
-
Knockdown/Knockout the Target: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. The resulting phenotype should mimic the effect of your inhibitor.[10]
-
Confirm Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is physically binding to the intended target in intact cells.[11][12]
Q4: What is the first step I should take to characterize the selectivity of my new inhibitor?
A4: The gold standard is to perform a broad kinase selectivity screen. Several commercial services offer panels that test your compound against hundreds of kinases (e.g., KINOMEscan™, Eurofins KinaseProfiler™).[8][13] This provides a global view of your inhibitor's activity across the kinome and is the most effective way to identify potential off-targets early in your research.[14]
Section 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered during inhibitor characterization.
Guide 1: Unexpected Cellular Toxicity or Phenotype
-
Problem: You observe a cellular effect (e.g., apoptosis, cell cycle arrest) that is inconsistent with the known biology of your intended target kinase.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action & Rationale |
| Potent Off-Target Inhibition | Solution: Perform a broad kinome selectivity screen to identify unintended targets.[13] Rationale: The observed phenotype may be the result of inhibiting a different kinase or multiple kinases that play a role in the observed pathway.[4] |
| Non-Kinase Off-Targets | Solution: Consider screening against a panel of non-kinase targets, such as GPCRs or ion channels, especially if the phenotype is difficult to explain by kinase inhibition alone.[15] Rationale: Some kinase inhibitor scaffolds have been shown to bind to other protein families. For instance, the BCR-ABL inhibitor imatinib is also known to inhibit the oxidoreductase NQO2.[5][15] |
| Compound-Specific Toxicity | Solution: Synthesize a structurally related but inactive analog of your compound. This analog should not inhibit the primary target or the suspected off-target. If the toxicity persists with the inactive analog, it may be due to a feature of the chemical scaffold itself, independent of kinase inhibition. Rationale: This control helps to decouple the pharmacological effect from non-specific chemical toxicity. |
Guide 2: Interpreting Kinome Scan Data
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Problem: You have received data from a kinome-wide selectivity screen and are unsure how to interpret the results and prioritize next steps.
-
Data Interpretation & Action Plan:
Workflow for Kinome Scan Data Analysis
Caption: Workflow for analyzing kinome scan data.
-
Initial Triage: Focus on kinases that are strongly inhibited (e.g., >65-90% inhibition at the screening concentration). Your primary target should be at the top of this list.[6]
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Prioritize Biologically: From the list of potential off-targets, prioritize those that are expressed in your cellular system and are known to be involved in pathways that could confound your results.
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Quantify Potency: Determine the IC50 or Kd values for your primary target and a handful of the most concerning off-targets. This quantitative data is essential for understanding the selectivity window.
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Confirm in a Cellular Context: Use orthogonal methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages both the intended target and the identified off-targets in intact cells.[11][16]
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential experiments to validate target engagement and selectivity.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method for verifying that an inhibitor binds to its target in a cellular environment.[11] The principle is that ligand binding increases the thermal stability of the target protein.[11][17]
Experimental Workflow
Sources
- 1. This compound as a novel core of cyclin-dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
Technical Support Center: Overcoming Drug Resistance in Cancer Cells with Imidazo[1,2-c]pyrimidine Analogs
Welcome to the technical support center for researchers investigating the potential of imidazo[1,2-c]pyrimidine analogs in overcoming drug resistance in cancer. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts. Our goal is to equip you with the necessary information to navigate the complexities of your experiments and accelerate your path to discovery.
Introduction to Imidazo[1,2-c]pyrimidines and Drug Resistance
Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often leading to treatment failure.[1] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[2] The imidazo[1,2-c]pyrimidine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry due to its diverse biological activities.[3] Analogs of this scaffold are being explored for their potential to circumvent drug resistance, either by directly inhibiting cancer cell growth or by modulating resistance mechanisms.[3][4]
This guide will focus on the practical aspects of working with these compounds in a research setting, addressing common challenges and providing a framework for robust experimental design.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during your experiments with imidazo[1,2-c]pyrimidine analogs.
Compound Handling and Preparation
Q1: My imidazo[1,2-c]pyrimidine analog shows poor solubility in aqueous buffers. How can I address this?
A1: Poor aqueous solubility is a common challenge with heterocyclic small molecules.
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Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in your cell culture medium is non-toxic, typically below 0.5%.[5]
-
Solubility Testing: Before starting your experiments, perform a simple solubility test. Prepare the highest intended concentration of your compound in the final assay buffer and visually inspect for any precipitation after a short incubation under assay conditions.
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Formulation Strategies: For in vivo studies, consider formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems.
Q2: I am observing inconsistent results between experiments. What are the likely sources of variability?
A2: Inconsistent results can stem from several factors. A systematic approach to identifying the source of variability is crucial.
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Compound Stability: Ensure your compound is stable under your experimental conditions. Avoid repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase. Cells at high passage numbers can exhibit altered phenotypes and drug sensitivities.[5]
-
Assay Parameters: Standardize all assay parameters, including incubation times, reagent concentrations, and washing steps. Automation of liquid handling can significantly reduce variability.[5]
Mechanism of Action and Target Validation
Q3: How can I determine if my imidazo[1,2-c]pyrimidine analog is overcoming drug resistance by inhibiting P-glycoprotein (ABCB1)?
A3: Several experimental approaches can be used to investigate the role of your compound as a P-gp inhibitor.
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Drug Accumulation Assays: Use a fluorescent P-gp substrate, such as Rhodamine 123 or doxorubicin, to measure intracellular drug accumulation in resistant cells. An effective P-gp inhibitor will increase the intracellular fluorescence.
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Efflux Assays: Pre-load resistant cells with a fluorescent P-gp substrate and then monitor its efflux over time in the presence and absence of your compound. A P-gp inhibitor will reduce the rate of efflux.
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ATPase Activity Assays: P-gp utilizes ATP hydrolysis to pump out substrates. Some inhibitors can modulate this activity. Commercially available kits can measure the effect of your compound on P-gp's ATPase activity.[6]
-
Competition Assays: Use a radiolabeled P-gp substrate to perform binding competition assays to determine if your compound directly competes for the same binding site.
Q4: My compound shows cytotoxicity in both drug-sensitive and drug-resistant cell lines. How do I interpret this?
A4: This observation suggests that your compound may have a direct cytotoxic effect independent of or in addition to its ability to reverse resistance.
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Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) for your compound in both sensitive (parental) and resistant cell lines. A significantly lower IC50 in the resistant line when co-administered with a known chemotherapeutic agent would suggest a resistance-reversing effect.
-
Mechanism of Cell Death: Investigate the mechanism of cell death induced by your compound alone. Assays for apoptosis (e.g., Annexin V/PI staining, caspase activation) and cell cycle analysis can provide valuable insights.[7]
-
Target Deconvolution: Your compound might be acting on a different target that is crucial for the survival of both cell types.
Experimental Design and Data Interpretation
Q5: I am not observing a synergistic effect when combining my imidazo[1,2-c]pyrimidine analog with a standard chemotherapeutic. What could be the reason?
A5: The absence of synergy can be due to several factors.
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Inappropriate Concentrations: Ensure you are using a range of concentrations for both your compound and the chemotherapeutic agent that are relevant to their individual potencies. A checkerboard assay design is recommended to explore a wide range of concentration combinations.
-
Mechanism of Resistance: The resistant cell line you are using may not primarily rely on the mechanism targeted by your compound. For example, if your compound inhibits P-gp, but the cells have developed resistance through an alternative mechanism (e.g., target mutation, altered DNA repair), you may not observe synergy.
-
Timing of Administration: The timing of drug administration can be critical. Consider sequential versus simultaneous administration of the compounds.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes the gradual dose-escalation method to develop a drug-resistant cell line.
1. Determine the Initial IC50: a. Culture the parental (drug-sensitive) cancer cell line of interest. b. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of concentrations of the chemotherapeutic agent to which you want to induce resistance (e.g., Paclitaxel, Doxorubicin). c. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
2. Initial Drug Exposure: a. Culture the parental cells in a medium containing a low concentration of the chemotherapeutic agent (e.g., the IC10 or IC20). b. Monitor the cells for signs of stress and death. Initially, a significant portion of the cell population may die. c. Continue to culture the surviving cells, changing the medium with the fresh drug-containing medium every 2-3 days.
3. Gradual Dose Escalation: a. Once the cells have adapted and are proliferating at a near-normal rate, passage them and increase the concentration of the drug in the culture medium (e.g., by 1.5 to 2-fold). b. Repeat this process of adaptation and dose escalation. This process can take several months. c. It is advisable to cryopreserve cells at each stage of increased resistance.
4. Characterization of the Resistant Cell Line: a. Once a desired level of resistance is achieved (e.g., 10 to 20-fold increase in IC50 compared to the parental line), perform a full dose-response curve to determine the new IC50. b. Characterize the resistance mechanism, for example, by measuring the expression levels of ABC transporters like P-glycoprotein via qPCR or Western blotting.
Protocol 2: Rhodamine 123 Accumulation Assay for P-glycoprotein Inhibition
This assay measures the ability of your imidazo[1,2-c]pyrimidine analog to inhibit the efflux of the fluorescent P-gp substrate Rhodamine 123.
1. Cell Seeding: a. Seed the drug-resistant (P-gp overexpressing) and parental (sensitive) cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
2. Compound Incubation: a. The next day, wash the cells with pre-warmed PBS. b. Add media containing a range of concentrations of your imidazo[1,2-c]pyrimidine analog or a known P-gp inhibitor (e.g., Verapamil) as a positive control. Include a vehicle control (e.g., DMSO). c. Incubate for 1 hour at 37°C.
3. Rhodamine 123 Addition: a. Add Rhodamine 123 to each well at a final concentration of 1-5 µM. b. Incubate for another 60-90 minutes at 37°C, protected from light.
4. Measurement: a. Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123. b. Add 100 µL of PBS to each well. c. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
5. Data Analysis: a. Subtract the background fluorescence from wells with no cells. b. Normalize the fluorescence of treated cells to the vehicle control. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.
Part 3: Data Presentation and Visualization
Table 1: Hypothetical IC50 Values of an Imidazo[1,2-c]pyrimidine Analog (Cpd-X)
| Cell Line | Treatment | IC50 (µM) |
| Parental (Drug-Sensitive) | Chemotherapeutic | 0.05 |
| Parental (Drug-Sensitive) | Cpd-X | 5.2 |
| Resistant (P-gp Overexpressing) | Chemotherapeutic | 2.5 |
| Resistant (P-gp Overexpressing) | Cpd-X | 4.8 |
| Resistant (P-gp Overexpressing) | Chemotherapeutic + 1 µM Cpd-X | 0.2 |
This table illustrates how to present data to demonstrate the resistance-reversing activity of a hypothetical imidazo[1,2-c]pyrimidine analog.
Diagrams
Caption: Experimental workflow for the development of imidazo[1,2-c]pyrimidine analogs.
Caption: Inhibition of P-gp mediated drug efflux by an imidazo[1,2-c]pyrimidine analog.
References
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available from: [Link]
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Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. Available from: [Link]
-
Tantawy, E. S., et al. (2023). Construction design of the target imidazo[1,2-c]pyrimidines. ResearchGate. Available from: [Link]
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El-Sayed, N. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Indian Chemical Society, 100(11), 101193. Available from: [Link]
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Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18. Available from: [Link]
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A. Kamal, et al. (2021). Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents. Advanced Insanitary and Industrial Pharmaceutical Researches, 2(2), 107-130. Available from: [Link]
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Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PubMed. Available from: [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available from: [Link]
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Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available from: [Link]
-
Gurdal, E. E., et al. (2018). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 181-193. Available from: [Link]
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Chen, L., et al. (2018). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry, 66(4), 2804-2831. Available from: [Link]
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Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. ResearchGate. Available from: [Link]
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Ikejiri, K., et al. (2019). Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs. Pharmaceutics, 11(12), 634. Available from: [Link]
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Volm, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. International Journal of Medical Sciences, 8(3), 239-247. Available from: [Link]
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Wang, Y., et al. (2023). Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. PubMed. Available from: [Link]
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Shityakov, S., & Förster, C. (2014). In silico structure-based screening of versatile P-glycoprotein inhibitors using polynomial empirical scoring functions. Advanced and Applied Bio-Bioinformatics, 1, 1-10. Available from: [Link]
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Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. Available from: [Link]
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De la Torre, P., et al. (2020). Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. Molecules, 25(23), 5642. Available from: [Link]
-
Wang, Y., et al. (2018). Exploration of 1,2,3-triazole-pyrimidine hybrids as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 143, 1929-1939. Available from: [Link]
-
van der Veldt, A. A. M., et al. (2021). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. British Journal of Clinical Pharmacology, 87(9), 3466-3476. Available from: [Link]
-
Robers, M. B., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Chemical Biology, 12(8), 2039-2047. Available from: [Link]
-
Limtrakul, P., et al. (2019). Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. Molecules, 24(21), 3949. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression [mdpi.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Imidazo[1,2-c]pyrimidin-5(6H)-one Molecular Docking Simulations
Welcome to the technical support center for molecular docking simulations focused on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during in silico experiments. Here, we provide in-depth, experience-driven solutions and protocols to ensure the scientific integrity and reliability of your docking results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues that arise during the setup and execution of molecular docking simulations.
Q1: My docking score for the this compound derivative is very poor (e.g., close to zero or positive), but I expect it to bind. What could be the primary reason?
A1: A poor docking score, especially when a favorable interaction is anticipated, often points to issues with the initial setup of either the ligand or the receptor, rather than a true lack of binding affinity. The most common culprits are:
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Incorrect Ligand Protonation and Tautomeric State: The this compound core has multiple nitrogen atoms that can be protonated. The specific protonation state and tautomeric form can significantly impact the molecule's ability to form key hydrogen bonds within the active site. Ensure that the protonation state is appropriate for a physiological pH (typically ~7.4).
-
Suboptimal Ligand Conformation: If the input 3D structure of your ligand is in a high-energy conformation, the docking algorithm may struggle to find a favorable binding pose. It is crucial to perform a thorough conformational search or use a low-energy starting structure.
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Inadequate Receptor Preparation: Issues such as missing atoms (especially hydrogens), incorrect assignment of atom types, or the presence of crystallographic water molecules that are not essential for binding can obstruct the ligand from fitting into the binding pocket.[1][2][3]
Q2: I have multiple docking poses for my compound with very similar scores. How do I decide which one is the most likely binding mode?
A2: It is common to obtain multiple binding poses with similar docking scores. To discern the most plausible pose, consider the following:
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Cluster Analysis: Group the poses based on their root-mean-square deviation (RMSD). A large cluster of similar poses suggests a conformationally stable binding mode.[4]
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Visual Inspection of Interactions: The best pose is not always the one with the absolute best score.[5] Visually inspect the top-ranked poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) with the receptor's active site residues.[4][6][7] The most credible pose is often the one that forms chemically sensible and stable interactions.
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Comparison with Known Binders: If there are known co-crystalized ligands or inhibitors for your target, compare the interaction patterns of your docked poses with those of the known binders. A similar interaction profile lends confidence to your predicted pose.[7]
Q3: The docking software fails to generate parameters for the this compound scaffold. How can I resolve this?
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on resolving more complex issues that require a deeper level of intervention.
Problem: The docking simulation produces physically unrealistic ligand conformations or fails due to missing force field parameters for the this compound core.
Causality: The accuracy of a molecular docking simulation is heavily dependent on the quality of the force field used to describe the potential energy of the system.[16][17][18][19] For novel molecules, the absence of accurate parameters can lead to incorrect energy calculations and, consequently, unreliable results.
Workflow Diagram: Ligand Parameterization
Caption: Workflow for generating accurate ligand force field parameters.
Step-by-Step Protocol: Using Antechamber (AmberTools)
-
Prepare the Initial Ligand Structure:
-
Start with a 3D structure of your this compound derivative in a common format like .mol2 or .pdb.
-
Ensure the initial geometry is reasonable. You can use a tool like Avogadro for initial geometry optimization.
-
-
Perform Quantum Mechanical (QM) Calculations:
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Use a QM software package (e.g., Gaussian, GAMESS) to perform a geometry optimization and calculate the electrostatic potential (ESP). This is crucial for deriving accurate partial charges.
-
A common level of theory for this purpose is Hartree-Fock with a 6-31G* basis set (HF/6-31G*).
-
-
Run Antechamber:
-
Use the antechamber command to process the QM output file. You will need to specify the input file format, the desired output format for the force field parameters, the net charge of your molecule, and the charge derivation method (e.g., RESP).
-
Example command: antechamber -i ligand_qm.log -fi gout -o ligand.mol2 -fo mol2 -c resp -nc 0
-
-
Check for Missing Parameters:
-
After running antechamber, use the parmchk2 utility to check if all necessary bond, angle, and dihedral parameters are present in the General Amber Force Field (GAFF).
-
Example command: parmchk2 -i ligand.mol2 -f mol2 -o ligand.frcmod
-
If missing parameters are found, parmchk2 will generate a .frcmod file containing suitable analogs from GAFF.
-
-
Generate Topology and Coordinate Files:
-
Use tleap (the Amber topology and coordinate file builder) to load the GAFF force field, the generated .mol2 file, and the .frcmod file to create the final topology (.prmtop) and coordinate (.inpcrd) files for your ligand.
-
Problem: Inconsistent docking results or failure of the ligand to bind to the known active site.
Causality: The receptor structure obtained from the Protein Data Bank (PDB) is often not immediately ready for docking. It may contain experimental artifacts, missing atoms, or non-essential molecules that can interfere with the simulation.[2][20]
Workflow Diagram: Receptor Preparation
Caption: Step-by-step workflow for preparing a receptor for docking.
Step-by-Step Protocol: Using AutoDockTools (ADT)
-
Load the Receptor:
-
Open AutoDockTools and load your receptor PDB file.
-
-
Clean the Structure:
-
Delete Water Molecules: Go to Edit > Delete Water.[1]
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Remove Co-crystallized Ligands and Ions: Select and delete any molecules that are not part of the protein or essential for its structure/function.
-
-
Add Hydrogens:
-
Go to Edit > Hydrogens > Add. Choose the appropriate option for adding hydrogens (e.g., polar only or all hydrogens).
-
-
Assign Charges:
-
Go to Edit > Charges > Add Kollman Charges. This will add partial charges to the protein atoms.
-
-
Assign Atom Types:
-
Go to Edit > Atoms > Assign AD4 type. This assigns AutoDock-specific atom types.
-
-
Save the Prepared Receptor:
-
Save the prepared receptor in the .pdbqt format, which is required by AutoDock Vina.
-
Problem: Lack of confidence in the predictive power of the docking results.
Causality: A docking protocol must be validated to ensure that it can accurately reproduce known binding modes before it is used to predict the binding of novel compounds.[21][22][23]
Workflow Diagram: Docking Protocol Validation
Caption: Validation workflow for a molecular docking protocol.
Step-by-Step Protocol: Redocking Experiment
-
Obtain a Co-crystal Structure:
-
From the PDB, obtain a high-resolution crystal structure of your target protein in complex with a known ligand that is structurally similar to your this compound series, if possible.
-
-
Prepare the Receptor and Native Ligand:
-
Separate the native ligand from the receptor.
-
Prepare the receptor as described in Guide 2.
-
Prepare the native ligand (e.g., assign charges, define rotatable bonds).
-
-
Define the Binding Site:
-
Define the docking grid box around the known binding site of the native ligand.
-
-
Perform Redocking:
-
Dock the native ligand back into the prepared receptor using your chosen docking software and parameters.
-
-
Analyze the Results:
-
Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose.
-
Calculate the root-mean-square deviation (RMSD) between the two poses.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode.[4][24][22][25]
-
III. Data Presentation and Interpretation
Table 1: Interpreting Docking Scores and Metrics
| Metric | Good Value | Interpretation | Common Pitfalls |
| Binding Affinity/Score | More Negative (e.g., < -6 kcal/mol) | A lower (more negative) score generally indicates a stronger predicted binding affinity.[4][25] | Scores are not absolute binding energies and should be used for relative ranking.[7][26] Different software packages use different scoring functions, so scores are not directly comparable.[7] |
| RMSD (for redocking) | < 2.0 Å | A low RMSD indicates that the docking pose closely resembles the experimentally determined (crystallographic) pose, validating the docking protocol.[4][24][25] | A high RMSD suggests that the docking protocol is unable to reproduce the known binding mode and needs refinement. |
| Ligand Efficiency (LE) | > 0.3 | A measure of binding affinity per heavy atom. It helps to normalize for ligand size, preventing bias towards larger molecules. | Can be misleading for very small fragments. |
| Key Interactions | Presence of expected H-bonds, hydrophobic contacts, etc. | The formation of interactions with key active site residues known to be important for binding provides confidence in the docked pose.[4] | The number of interactions does not always correlate with a better docking score.[6] The quality and nature of the interactions are more important. |
References
-
Interpreting and analyzing molecular docking results. (2024). ResearchGate. [Link]
-
Preparing the Receptor Files for Molecular Docking. (2023). The Inercial Blog. [Link]
-
Amber 10 Tutorial: Antechamber & Leap for Parameter Files. (n.d.). Studylib. [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2021). YouTube. [Link]
-
How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]
-
Force fields for small molecules. (2017). PMC. [Link]
-
CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. (2017). SciSpace. [Link]
-
Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. [Link]
-
How can I validate a docking protocol? (2015). ResearchGate. [Link]
-
Receptor Preparation for Docking. (n.d.). Spoken Tutorial. [Link]
-
AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. (2021). YouTube. [Link]
-
New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. (2019). ResearchGate. [Link]
-
The scoring of poses in protein-protein docking: current capabilities and future directions. (2015). BMC Bioinformatics. [Link]
-
Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021). Baker Lab. [Link]
-
Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (2020). Frontiers in Molecular Biosciences. [Link]
-
7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. (2018). Ray Kurzweil. [Link]
-
Force Fields. (n.d.). ScotCHEM. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PMC. [Link]
-
Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. (2021). Journal of Chemical Theory and Computation. [Link]
-
Preparing the protein and ligand for docking. (n.d.). ScotCHEM. [Link]
-
Molecular Docking Challenges and Limitations. (2015). IGI Global. [Link]
-
ANTECHAMBER | Modeling a drug compound using antechamber and the Generalized Amber Force Field. (2020). YouTube. [Link]
-
Molecular Docking in Drug Discovery: Strengths, Shortcomings, and the Way Forward. (2024). Optibrium. [Link]
-
Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]
-
antechamber. (n.d.). Amber MD. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (2006). Journal of Chemical Information and Modeling. [Link]
-
A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Japanese Amber Tutorials. (n.d.). Amber MD. [Link]
-
CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application. (2016). PMC. [Link]
-
Challenges in Docking: Mini Review. (2016). JSciMed Central. [Link]
-
Challenges in Docking: Mini Review. (2016). JSciMed Central. [Link]
-
Protein-Ligand Docking In Vina (Part-1) How to Prepare Receptor File. (2022). YouTube. [Link]
-
How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. (2024). GROMACS forums. [Link]
-
I have a basic question about analyzing Docking Score values in a docking study for choosing the best pose. (2013). ResearchGate. [Link]
-
Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. (2016). PMC. [Link]
-
IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. (2023). ResearchGate. [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. [Link]
-
Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (2022). PMC. [Link]
-
Rescoring ligand docking poses. (2012). Semantic Scholar. [Link]
-
CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. (2023). Journal of Chemical Information and Modeling. [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2023). MDPI. [Link]
-
How do you parameterize ligands for CHARM FF? (2018). ResearchGate. [Link]
-
Problem Solver this compound Fast Dispatch. (2024). Chemical Synthesis. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
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Technical Support Center: Refining Quantum Mechanical Scoring for Binding Mode Prediction
Welcome to the technical support center for advanced computational drug discovery. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of quantum mechanics (QM) to achieve higher accuracy in predicting protein-ligand binding modes and affinities. As computational methods become increasingly integral to the discovery pipeline, the refinement of scoring functions using QM and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches has emerged as a critical step for improving predictive power over classical methods.[1]
This document moves beyond standard protocols to address the nuanced challenges and specific issues encountered during experimental setup and execution. It is structured as a series of frequently asked questions and troubleshooting guides, grounded in both theoretical principles and practical, field-proven insights.
Part 1: Frequently Asked Questions - Foundational Concepts
This section addresses common questions regarding the application and theory of QM-based scoring.
Q1: Why are classical scoring functions often insufficient, necessitating the use of QM methods?
A1: Classical scoring functions, which are the engines of most molecular docking programs, rely on molecular mechanics (MM) force fields.[2] These force fields use simplified, empirical potentials to estimate interaction energies. While computationally efficient, they have inherent limitations:
-
Fixed Charges: MM force fields use a fixed point-charge model, which cannot accurately describe complex electrostatic phenomena like charge transfer and polarization.[3][4] These effects are crucial in many protein-ligand interactions, especially those involving metal ions or highly polar systems.[1][5]
-
Lack of Electronic Detail: They do not explicitly model electrons, preventing them from capturing quantum effects that can significantly influence binding energetics.
-
Parameterization Issues: Their accuracy is highly dependent on the quality and applicability of their parameters, which may not be available or well-calibrated for novel chemical scaffolds.[2]
QM methods, by solving approximations of the Schrödinger equation, provide a much more physically rigorous description of the electronic structure. This allows for an accurate representation of electrostatic interactions, polarization, and charge transfer, leading to more reliable predictions of binding modes and affinities.[1][5][6]
Q2: What is QM/MM and when should I use it over a full QM calculation?
A2: A QM/MM calculation is a hybrid approach where a chemically active or important region of the system (e.g., the ligand and key active site residues) is treated with quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is treated with molecular mechanics.[7]
The rationale is to balance computational cost with accuracy. A full QM calculation on an entire protein-ligand complex is computationally prohibitive for all but the smallest systems.[3] The QM/MM approach focuses computational resources on the region where electronic effects are most important—the binding interface—while still accounting for the structural and electrostatic influence of the larger environment at a lower computational cost.[8] You should always opt for QM/MM when studying enzymatic reactions or ligand binding in a large biomolecular system.
Q3: What is the difference between semi-empirical QM and ab initio/DFT methods for scoring?
A3: The primary difference lies in the level of theory and computational expense.
-
Ab initio and Density Functional Theory (DFT): These are first-principles methods. DFT is particularly popular as it offers a good balance of accuracy and cost for large systems.[8] However, DFT calculations can still be computationally demanding, often taking many hours to days for a single protein-ligand complex.
-
Semi-Empirical QM (SQM): These methods, such as PM7 or GFN2-xTB, simplify the QM calculations by incorporating parameters derived from experimental or high-level computational data.[6][9] This makes them orders of magnitude faster than DFT, often providing results in minutes.[10]
The choice depends on your project's needs. For high-throughput virtual screening or initial pose refinement, the speed of SQM methods is highly advantageous.[9] For detailed mechanistic studies or when very high accuracy is required for a small number of high-priority compounds, DFT-based QM/MM is the more appropriate choice.[8]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter and provides actionable solutions.
Issue 1: My QM/MM scores show poor correlation with experimental binding affinities.
This is a multifaceted problem often stemming from several sources. A systematic check is required.
-
Root Cause A: Inappropriate QM Region Size. The definition of the QM region is one of the most critical parameters in a QM/MM calculation.[11] A region that is too small may fail to capture essential interactions, while an overly large one increases computational cost without necessarily improving accuracy.
-
Solution: Perform a convergence analysis. Start with a minimal QM region (e.g., just the ligand) and systematically expand it by including residues within increasing distance shells (e.g., 3 Å, 5 Å, 7 Å).[12][13] Calculate the property of interest (e.g., interaction energy) for each size. The optimal QM region is the point at which this property converges and no longer changes significantly with the inclusion of more residues.[7][8] Studies have shown that for enzymatic reactions, this can require 500-600 atoms to reach convergence.[13]
-
Self-Validation Check: Plot the calculated binding energy against the number of atoms in the QM region. A stable plateau in the plot indicates convergence.
-
-
Root Cause B: Neglect of Conformational Sampling and Dynamics. A single, static structure (like a docked pose) is not representative of the dynamic nature of a protein-ligand complex. Calculating a QM/MM score on a single, potentially flawed, starting geometry is a common source of error.
-
Solution: Refine the initial docked pose with molecular dynamics (MD) simulations before performing the final QM/MM scoring.[14] A short MD simulation (even a few nanoseconds) allows the complex to relax, water molecules to reorient, and side chains to adjust, leading to a more realistic ensemble of structures.[15] The final QM/MM energy should be calculated on a representative structure from the simulation (e.g., a cluster centroid) or averaged over several snapshots.[15]
-
-
Root Cause C: Inadequate Treatment of Solvation. The energy of desolvating the ligand and parts of the binding site upon complex formation is a major component of the binding free energy. Implicit solvation models used in many QM calculations can sometimes be insufficient.
-
Solution: Ensure your scoring function includes a robust term for solvation free energy.[5][6] For MM-based calculations, methods like MM/PBSA and MM/GBSA attempt to account for this, though they have their own limitations.[2][16] Explicitly including a few key water molecules in the QM region, especially those that mediate protein-ligand interactions, can significantly improve accuracy.
-
Logical Diagram: Troubleshooting Poor Score Correlation
This diagram outlines the decision-making process for diagnosing poor correlation between QM scores and experimental data.
Caption: A workflow integrating MD and QM/MM for pose refinement.
-
Start with Docked Pose: Begin with the top-ranked binding pose from your molecular docking software.
-
Classical MD Simulation: Embed the complex in a periodic box of explicit solvent and ions. Perform a short (e.g., 5-10 ns) MD simulation using a standard force field. This step is crucial for allowing the ligand and protein side chains to relax from a potentially high-energy docked conformation. [14][15]3. Extract Representative Structure: Cluster the trajectory from the MD simulation and extract the centroid structure of the most populated cluster. This structure represents the most stable conformational state observed during the simulation.
-
Define QM Region: Using the representative structure, apply Protocol 1 to determine the optimal QM region.
-
QM/MM Optimization: Perform a geometry optimization of the ligand and active site residues within the defined QM region, while the MM atoms remain fixed or harmonically restrained.
-
Calculate Final Score: Compute the final QM/MM interaction energy. This refined score is more likely to correlate well with experimental data than the initial docking score or a score from a static QM/MM calculation. This approach has been shown to improve discrimination between true binders and decoys. [14]
References
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Selecting QM atoms — (GROMACS+)CP2K QM/MM Best Practice Guide documentation. (n.d.). BioExcel. Retrieved January 5, 2026, from [Link]
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Overview and summary — Best Practices in QM/MM Simulation of Biomolecular Systems documentation. (n.d.). BioExcel. Retrieved January 5, 2026, from [Link]
-
Raha, K., & Merz, K. M. (2005). Large-scale validation of a quantum mechanics based scoring function: predicting the binding affinity and the binding mode of a diverse set of protein-ligand complexes. Journal of Medicinal Chemistry, 48(14), 4558–4575. [Link]
-
Raha, K., & Merz, K. M. (2005). Large-Scale Validation of a Quantum Mechanics Based Scoring Function: Predicting the Binding Affinity and the Binding Mode of a Diverse Set of Protein−Ligand Complexes. Journal of Medicinal Chemistry, 48(14), 4558-4575. [Link]
-
Götze, T. D., & Head-Gordon, T. (2016). How Large Should the QM Region Be in QM/MM Calculations? The Case of Catechol O-Methyltransferase. The Journal of Physical Chemistry B, 120(18), 4235–4245. [Link]
-
Götze, T. D., & Head-Gordon, T. (2016). How Large Should the QM Region Be in QM/MM Calculations? The Case of Catechol O-Methyltransferase. The Journal of Physical Chemistry B, 120(18), 4235-4245. [Link]
-
Kromm, F., & Kästner, J. (2021). Systematic QM Region Construction in QM/MM Calculations Based on Uncertainty Quantification. ChemRxiv. [Link]
-
Genheden, S., & Ryde, U. (2015). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. Expert Opinion on Drug Discovery, 10(5), 449-461. [Link]
-
He, X., & Merz, K. M. (2005). Assessment of Semiempirical Quantum Mechanical Methods for the Evaluation of Protein Structures. Journal of Chemical Information and Modeling, 45(5), 1367–1376. [Link]
-
Peng, D., et al. (2025). Refining Ligand Poses in RNA/Ligand Complexes of Pharmaceutical Relevance: A Perspective by QM/MM Simulations and NMR Measurements. The Journal of Physical Chemistry Letters. [Link]
-
The Quantum Insider. (2025). Researchers Target Quantum Advantage in Binding Energy Calculations. Insider Brief. [Link]
-
Raha, K., & Merz, K. M. (2005). Large-Scale Validation of a Quantum Mechanics Based Scoring Function: Predicting the Binding Affinity and the Binding Mode of a Diverse Set of Protein−Ligand Complexes. Journal of Medicinal Chemistry. [Link]
-
Stepanova, A. V., et al. (2022). Assessing How Residual Errors of Scoring Functions Correlate to Ligand Structural Features. Molecules, 27(23), 8413. [Link]
-
Sirimulla, S., et al. (2013). Correlation between Performance of QM/MM Docking and Simple Classification of Binding Sites. Journal of Chemical Information and Modeling, 53(9), 2265-2276. [Link]
-
Santos, L. H. S., et al. (2017). Quantum-Mechanics Methodologies in Drug Discovery: Applications of Docking and Scoring in Lead Optimization. Current Drug Targets, 18(14), 1634–1643. [Link]
-
Götze, T. D., & Head-Gordon, T. (2018). Quick-and-Easy Validation of Protein-Ligand Binding Models Using Fragment-Based Semiempirical Quantum Chemistry. Journal of Chemical Theory and Computation, 14(10), 5486–5497. [Link]
-
Ghasemi, S. A., et al. (2015). Machine Learning of Parameters for Accurate Semiempirical Quantum Chemical Calculations. The Journal of Physical Chemistry Letters, 6(8), 1374–1379. [Link]
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Stewart, E. L., et al. (2003). Quantum Mechanics/Molecular Mechanics Strategies for Docking Pose Refinement: Distinguishing between Binders and Decoys in Cytochrome c Peroxidase. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 361(1808), 1647–1659. [Link]
-
Dubecký, M., et al. (2020). SQM2.20: Semiempirical quantum-mechanical scoring function yields DFT-quality protein–ligand binding affinity predictions in minutes. Journal of Chemical Information and Modeling, 60(8), 3848-3852. [Link]
-
Friedrich, N.-O., et al. (2024). Combining de novo molecular design with semiempirical protein–ligand binding free energy calculation. Communications Chemistry, 7(1), 1-10. [Link]
-
Řezáč, J., & Hobza, P. (2011). A Combination of Docking, QM/MM Methods, and MD Simulation for Binding Affinity Estimation of Metalloprotein Ligands. Journal of Chemical Theory and Computation, 7(5), 1559–1567. [Link]
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Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Molecular Informatics, 31(2-3), 114–122. [Link]
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Technical Support Center: Navigating the Pharmacokinetic Challenges of Imidazo[1,2-c]pyrimidine Leads
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-c]pyrimidine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you overcome the common pharmacokinetic hurdles associated with this promising class of compounds. Our goal is to empower you with the knowledge to rationally design and optimize your molecules for improved in vivo performance.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns that arise during the development of imidazo[1,2-c]pyrimidine-based drug candidates.
Q1: My imidazo[1,2-c]pyrimidine lead shows excellent in vitro potency but has poor oral bioavailability in my animal model. What are the likely causes?
A: Poor oral bioavailability for this scaffold is a frequent challenge and can stem from several factors. The most common culprits are:
-
Poor Aqueous Solubility: The planar, aromatic nature of the imidazo[1,2-c]pyrimidine core can lead to low solubility in gastrointestinal fluids, limiting the amount of compound available for absorption.
-
High First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation. Key metabolic enzymes to investigate are aldehyde oxidase (AO) and cytochrome P450s (CYPs).
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, thereby reducing its net absorption.
Q2: I'm observing rapid clearance of my compound in vivo. Which metabolic pathways are most likely responsible for the instability of the imidazo[1,2-c]pyrimidine scaffold?
A: The imidazo[1,2-c]pyrimidine ring system is particularly susceptible to metabolism by two key enzyme families:
-
Aldehyde Oxidase (AO): This cytosolic enzyme is known to metabolize azaheterocycles. The electron-deficient nature of the pyrimidine ring makes it a prime target for AO-mediated oxidation.
-
Cytochrome P450 (CYP) Enzymes: These enzymes, primarily located in the liver, can mediate a variety of oxidative transformations on the imidazo[1,2-c]pyrimidine core and its substituents. CYP3A4 is a common contributor to the metabolism of many nitrogen-containing heterocyclic drugs.[1][2][3][4]
Q3: What are the initial "go-to" experiments to diagnose the cause of my compound's poor pharmacokinetic (PK) properties?
A: A systematic in vitro assessment is the best starting point. We recommend the following tiered approach:
-
Aqueous Solubility Assessment: Perform a kinetic solubility assay to get a rapid assessment of your compound's solubility.
-
Metabolic Stability Assessment:
-
Liver Microsomes (with and without NADPH): This will give you an initial indication of CYP-mediated metabolism.
-
Liver S9 Fraction (with and without NADPH): The S9 fraction contains both microsomal (CYP) and cytosolic (e.g., AO) enzymes, providing a more comprehensive picture of hepatic metabolism.
-
Hepatocytes: This is the "gold standard" in vitro system as it contains a full complement of metabolic enzymes and transporters.
-
-
Permeability and Efflux Assessment: A Caco-2 permeability assay is invaluable for determining a compound's ability to cross the intestinal barrier and for identifying potential P-gp substrates.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific experimental challenges.
Guide 1: Troubleshooting High In Vitro Clearance
You've run your metabolic stability assays and the results indicate your imidazo[1,2-c]pyrimidine lead is rapidly metabolized. Here's how to dissect the problem and find a solution.
1.1. Pinpointing the Culprit: AO vs. CYP Metabolism
The first step is to determine which enzyme family is the primary driver of clearance.
-
Rationale: Imidazo[1,2-a]pyrimidines, which are structurally very similar to imidazo[1,2-c]pyrimidines, are known to be rapidly metabolized by aldehyde oxidase (AO).[5][6][7][8] Distinguishing between AO and CYP-mediated metabolism is critical for devising an effective mitigation strategy.
-
Experimental Workflow:
Caption: Workflow to differentiate between AO and CYP metabolism.
1.2. Mitigating Aldehyde Oxidase (AO) Metabolism
If AO is identified as the primary metabolic pathway, the following strategies, guided by structure-activity relationships (SAR), can be employed.
-
Strategy 1: Blocking the Metabolic "Soft Spot"
-
Causality: AO often hydroxylates electron-deficient carbons on the heterocyclic ring. The most probable site of AO oxidation on the imidazo[1,2-a]pyrimidine scaffold was identified as the C7 position.[5][7][8] By substituting this position with a small, electron-withdrawing group, you can block this metabolic route.
-
Example Modifications: Introducing a fluorine or chlorine atom at the likely site of metabolism can be effective.
-
-
Strategy 2: Modulating Electronic Properties
-
Causality: The susceptibility of the ring system to AO-mediated oxidation is related to its electron density. Introducing electron-donating groups can decrease the electrophilicity of the ring and thus reduce its affinity for AO.
-
Example Modifications: Adding small alkyl or methoxy groups to the ring system.
-
-
Strategy 3: Bioisosteric Replacement
| Parent Scaffold | Bioisosteric Replacement | Rationale |
| Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | The C-F bond mimics the electronic properties of the N-8 atom, but is not a substrate for AO.[10][11] |
1.3. Mitigating Cytochrome P450 (CYP) Metabolism
If CYP enzymes are the main contributors to clearance, a different set of strategies is required.
-
Strategy 1: Identify the "Soft Spot"
-
Causality: CYP-mediated metabolism often occurs at sterically accessible and electron-rich positions. Identifying the primary site of metabolism is key to targeted modification.
-
Experimental Approach: Incubate your compound with human liver microsomes and use LC-MS/MS to identify the major metabolites. The mass shift will indicate the type of metabolic transformation (e.g., +16 Da for hydroxylation).
-
-
Strategy 2: Block or Modify the "Soft Spot"
-
Causality: Once the metabolic hot spot is identified, you can make structural modifications to block or reduce the rate of metabolism at that position.
-
Example Modifications:
-
Steric Hindrance: Introduce a bulky group near the metabolic site to prevent the enzyme from accessing it.
-
Electronic Modification: Replace a hydrogen atom with a fluorine atom at the site of hydroxylation. The strong C-F bond is much less susceptible to cleavage by CYPs.
-
Metabolic Switching: Introduce an alternative, "softer" metabolic site that, when modified, leads to a less detrimental effect on the overall PK profile.
-
-
-
Strategy 3: Identify the Responsible CYP Isozyme(s)
-
Causality: Knowing which specific CYP isozyme (e.g., CYP3A4, CYP2D6) is responsible for the metabolism of your compound can help in predicting potential drug-drug interactions.[1][2][3][4]
-
Experimental Approach: Use a panel of recombinant human CYP enzymes or a panel of specific chemical inhibitors for each major CYP isozyme in your microsomal incubation.
-
Guide 2: Troubleshooting Poor Aqueous Solubility
Low solubility is a common issue with planar, aromatic scaffolds like imidazo[1,2-c]pyrimidine. Here are some strategies to improve it.
2.1. Structural Modification Strategies
-
Strategy 1: Introduce Ionizable Groups
-
Causality: Adding a basic or acidic functional group allows for the formation of salts, which are generally more soluble than the neutral parent compound.
-
Example Modifications: Incorporate a basic amine (e.g., piperidine, morpholine) or an acidic group (e.g., carboxylic acid).
-
-
Strategy 2: Disrupt Planarity and Symmetry
-
Causality: High crystal lattice energy, which contributes to poor solubility, is often a result of planar and symmetrical molecular structures. Introducing substituents that disrupt this planarity can improve solubility.
-
Example Modifications: Add a spirocyclic moiety or a bulky, non-planar substituent.
-
-
Strategy 3: Add Polar Functional Groups
-
Causality: Increasing the polarity of the molecule can improve its interaction with water, thereby enhancing solubility.
-
Example Modifications: Introduce hydroxyl, amide, or sulfone groups.
-
2.2. Formulation Strategies for Preclinical Studies
For in vivo studies, formulation can be a powerful tool to overcome solubility limitations without immediate structural changes to your lead compound.[12][13][14]
| Formulation Strategy | Description | When to Use |
| pH Adjustment | For ionizable compounds, using a buffered solution at a pH where the compound is ionized can significantly increase solubility. | For compounds with a pKa in a physiologically relevant range. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., PEG400, propylene glycol) can increase the solubility of lipophilic compounds. | A common first-line approach for many poorly soluble compounds. |
| Lipid-Based Formulations | Formulating the compound in lipids, oils, or surfactants can create self-emulsifying drug delivery systems (SEDDS) that improve solubilization in the GI tract.[12][13] | For lipophilic compounds that are amenable to dissolution in a lipid vehicle. |
| Amorphous Solid Dispersions | Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and enhance the dissolution rate. | For crystalline compounds with high melting points. |
| Particle Size Reduction | Micronization or nanonization increases the surface area of the compound, which can lead to a faster dissolution rate.[12] | For compounds where the dissolution rate is the limiting factor for absorption. |
Guide 3: Investigating Low Permeability and High Efflux
If your compound has good solubility and metabolic stability but still shows poor oral absorption, the issue may lie in its ability to cross the intestinal wall.
3.1. Interpreting Caco-2 Assay Results
The Caco-2 permeability assay provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Low Papp (<1 x 10⁻⁶ cm/s): Indicates poor passive permeability.
-
High Efflux Ratio (>2): Suggests the compound is a substrate for an efflux transporter, most commonly P-gp. A computational study has suggested that some imidazo[1,2-a]pyrimidine derivatives may be P-gp substrates and inhibitors.[15]
3.2. Strategies to Mitigate High Efflux
-
Structural Modifications:
-
Masking Transporter Recognition Sites: Make subtle structural changes to reduce the compound's affinity for the efflux transporter. This often involves modulating the number and location of hydrogen bond donors and acceptors.
-
Increasing Lipophilicity: In some cases, increasing the lipophilicity of a compound can enhance its passive diffusion and reduce the impact of efflux. However, this must be balanced against potential increases in metabolic clearance.
-
-
Formulation with Efflux Inhibitors: For preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, zosuquidar) can be used to confirm that P-gp-mediated efflux is the cause of poor absorption.
III. Experimental Protocols
This section provides standardized protocols for the key in vitro assays mentioned in this guide.
Protocol 1: Aldehyde Oxidase (AO) Metabolic Stability Assay
-
Objective: To determine the in vitro metabolic stability of a test compound in the presence of aldehyde oxidase.
-
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human liver cytosol (HLC)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Positive control substrate (e.g., phthalazine)
-
AO inhibitor (e.g., hydralazine)
-
Acetonitrile with internal standard for reaction termination
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing HLC in potassium phosphate buffer.
-
Add the test compound to the reaction mixture to a final concentration of 1 µM.
-
For inhibitor experiments, pre-incubate the HLC with the AO inhibitor for 15 minutes before adding the test compound.
-
Initiate the reaction by incubating the plate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Kinetic Aqueous Solubility Assay
-
Objective: To rapidly determine the kinetic solubility of a test compound.
-
Materials:
-
Test compound (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
96-well UV-transparent plates
-
Plate reader
-
-
Procedure:
-
Add the test compound from the DMSO stock to the PBS in a 96-well plate to a final concentration of 200 µM.
-
Shake the plate at room temperature for 2 hours.
-
Filter the samples through the 96-well filter plate into a clean 96-well UV-transparent plate.
-
Prepare a standard curve of the test compound in DMSO/PBS.
-
Measure the UV absorbance of the filtered samples and the standards using a plate reader at the compound's λmax.
-
Calculate the concentration of the dissolved compound in the filtered samples using the standard curve. This value represents the kinetic solubility.
-
Protocol 3: Caco-2 Permeability and Efflux Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of a test compound.
-
Materials:
-
Caco-2 cells cultured on Transwell inserts for 21 days
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the test compound in HBSS to the apical (donor) side. At various time points, take samples from the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Permeability: Add the test compound in HBSS to the basolateral (donor) side. At various time points, take samples from the apical (receiver) side.
-
At the end of the experiment, measure the concentration of the test compound in all samples by LC-MS/MS.
-
Measure the concentration of Lucifer yellow to ensure the integrity of the cell monolayer.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
-
IV. Visualization & Data Presentation
Visual tools and structured data are essential for interpreting experimental results and guiding medicinal chemistry efforts.
Logical Flow for Troubleshooting Poor Oral Bioavailability
Sources
- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drive.uqu.edu.sa [drive.uqu.edu.sa]
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- 7. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
- 10. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Ascendancy of Imidazo[1,2-c]pyrimidin-5(6H)-one: A Comparative Analysis Against Established Kinase Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity remains a paramount objective. The imidazo[1,2-c]pyrimidin-5(6H)-one core has recently emerged as a promising framework, particularly for the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This guide provides a comprehensive comparative analysis of this compound derivatives against a panel of established kinase inhibitors, offering field-proven insights and detailed experimental methodologies to empower researchers in their pursuit of next-generation cancer therapeutics.
Introduction: The Rationale for Targeting CDK2 and the Emergence of a Novel Scaffold
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in orchestrating the eukaryotic cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] CDK2, in complex with its regulatory partners cyclin E and cyclin A, is instrumental in the G1/S phase transition and the initiation of DNA replication.[3] Its aberrant activation can lead to uncontrolled cell proliferation, a fundamental characteristic of cancer.[4]
While several CDK inhibitors have reached clinical use, the quest for compounds with improved selectivity and potency continues. The this compound scaffold has been identified as a novel core for the development of potent CDK2 inhibitors.[2] This guide will delve into the comparative efficacy of this novel class of inhibitors, juxtaposing their performance with well-established drugs such as Palbociclib, Ribociclib, Abemaciclib, Roscovitine, and Dinaciclib.
Biochemical Potency: A Head-to-Head Comparison
The cornerstone of evaluating any kinase inhibitor lies in its biochemical potency, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor. The following table summarizes the reported IC50 values of a lead this compound derivative against CDK2/cyclin E, in comparison to other notable kinase inhibitors.
| Kinase Inhibitor | Target Kinase | IC50 (µM) | Reference |
| This compound (Compound 3b) | CDK2/cyclin E | 0.8 | |
| Roscovitine (Seliciclib) | CDK2/cyclin E | 0.7 | [5] |
| Dinaciclib | CDK2 | 0.001 | [6] |
| Palbociclib | CDK4/cyclin D1 | 0.011 | [7] |
| CDK6/cyclin D3 | 0.015 | ||
| CDK2/cyclin E | >10 | ||
| Ribociclib | CDK4/cyclin D1 | 0.01 | |
| CDK6/cyclin D3 | 0.039 | ||
| CDK2/cyclin E | >10 | ||
| Abemaciclib | CDK4/cyclin D1 | 0.002 | |
| CDK6/cyclin D3 | 0.01 | ||
| CDK2/cyclin A | 0.065 |
Expert Analysis: The data reveals that the lead this compound derivative (compound 3b) exhibits potent, sub-micromolar inhibition of CDK2/cyclin E, with an IC50 of 0.8 µM. This potency is comparable to the well-established CDK inhibitor, Roscovitine. While pan-CDK inhibitors like Dinaciclib display significantly higher potency against CDK2, they often suffer from off-target effects due to their broad activity.[2] Notably, the clinically approved CDK4/6 inhibitors, Palbociclib and Ribociclib, show minimal activity against CDK2, highlighting their distinct selectivity profile. Abemaciclib, while primarily a CDK4/6 inhibitor, does exhibit some activity against CDK2. The this compound scaffold, therefore, presents a promising starting point for the development of selective CDK2 inhibitors.
Structural Insights: The Binding Mode of this compound in the CDK2 ATP Pocket
The co-crystal structure of compound 3b in complex with CDK2 provides invaluable insights into its mechanism of action. The this compound core nestles into the ATP-binding pocket, forming a critical hydrogen bond with the hinge region residue Leu83. This interaction is a hallmark of many ATP-competitive kinase inhibitors. The specific substitutions on the scaffold can be further optimized to enhance interactions with other residues in the active site, thereby improving potency and selectivity.
Cellular Activity: From Enzyme Inhibition to Anti-proliferative Effects
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate the inhibitor's ability to penetrate cells and exert a biological effect. The cytotoxic activity of this compound derivatives has been assessed in various cancer cell lines.
Experimental Workflow: Assessing Cellular Viability
The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of kinase inhibitors using a cell-based assay.
Caption: Workflow for determining the IC50 of a kinase inhibitor in a cell-based viability assay.
Studies have shown that certain this compound derivatives exhibit low cytotoxicity against leukemia cell lines, which is consistent with their high selectivity towards CDK2. This is a desirable characteristic, as it suggests a wider therapeutic window and potentially fewer off-target toxicities.
Mechanism of Action and Signaling Pathways
This compound derivatives, by inhibiting CDK2, directly impact the cell cycle machinery. The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition and how its inhibition can lead to cell cycle arrest.
Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.
By inhibiting the Cyclin E/CDK2 complex, this compound compounds prevent the phosphorylation of key substrates required for DNA replication, ultimately leading to cell cycle arrest at the G1/S checkpoint.
Selectivity and Off-Target Effects
A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target to minimize off-target effects and associated toxicities. While pan-CDK inhibitors can be potent, their lack of specificity often leads to a narrow therapeutic window. The this compound scaffold has shown promise for high selectivity towards CDK2. However, comprehensive kinase profiling against a broad panel of kinases is essential to fully characterize its selectivity and identify any potential off-target liabilities. It is important to note that even highly selective inhibitors can have unexpected off-target effects, and thorough preclinical evaluation is crucial.
Experimental Protocols
For researchers aiming to validate and expand upon these findings, detailed and robust experimental protocols are indispensable.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to determine the IC50 of an inhibitor against CDK2.
Materials:
-
Recombinant CDK2/cyclin E enzyme
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of CDK2/cyclin E enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the anti-proliferative effect of inhibitors on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Data Acquisition and Analysis:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a significant addition to the armamentarium of kinase inhibitor discovery. Its derivatives have demonstrated potent and selective inhibition of CDK2, a key driver of cell cycle progression in cancer. This guide has provided a comparative analysis of this novel scaffold against established kinase inhibitors, highlighting its competitive biochemical potency and promising cellular activity.
Future research should focus on optimizing the substitutions on the this compound core to further enhance potency and selectivity. Comprehensive kinase profiling and in vivo efficacy studies in relevant cancer models will be crucial to validate its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct these critical next steps, paving the way for the potential clinical development of this exciting new class of kinase inhibitors.
References
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Practical Guidance for Ribociclib and Abemaciclib in the Adjuvant Setting. (2024, January 1). YouTube. Retrieved from [Link]
- Kim, S., Loo, A., Chopra, R., Caponigro, G., Huang, A., Vora, S., ... & Schlegel, R. (2015). Ribociclib (LEE011) is a potent and selective inhibitor of CDK4/6 in vitro and in vivo. Clinical Cancer Research, 21(11), 2550–2560.
- van de Loosdrecht, A. A., Beelen, R. H., Ossenkoppele, G. J., Broekhoven, M. G., & Langenhuijsen, M. M. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from cell lines and patients with acute myeloid leukemia. Journal of immunological methods, 174(1-2), 311–320.
- Herrera-Abreu, M. T., Palafox, M., Asghar, U., Rivas, M. A., Cimas, F. J., ... & Turner, N. C. (2016). Early adaptation and acquired resistance to CDK4/6 inhibition in estrogen receptor-positive breast cancer. Cancer research, 76(8), 2301–2313.
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- Jansa, J., Jorda, R., Škerlová, J., Pachl, P., Peřina, M., Řezníčková, E., ... & Kryštof, V. (2021). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European journal of medicinal chemistry, 216, 113309.
- Lin, A., Vitner, E., & Salgia, R. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Parry, D., Guzi, T., Shanahan, F., Davis, N., Lam, M. H., ... & Fisher, S. M. (2010). Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular cancer therapeutics, 9(8), 2344–2353.
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- Jansa, J., Šírová, M., & Kryštof, V. (2018). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. Molecules (Basel, Switzerland), 23(4), 833.
- Peyressatre, M., Prével, C., Pellerano, M., & Morris, M. C. (2015). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Cancers, 7(4), 2447–2461.
- Spring, L. M., Zangardi, M. L., & Bardia, A. (2017). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical advances in hematology & oncology : H&O, 15(8), 612–619.
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BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). 5L2T: The X-ray co-crystal structure of human CDK6 and Ribociclib. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
- Grellet, S., Tavecchio, M., & Kearsey, S. E. (2024). The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling. Journal of Experimental & Clinical Cancer Research, 43(1), 1-18.
- Rzymski, T., & Mikula, M. (2019). Roscovitine in cancer and other diseases. Postepy higieny i medycyny doswiadczalnej (Online), 73, 468-483.
- Lee, S., Kim, S., Park, C., Kim, H., & Kim, T. M. (2020). Abemaciclib, A Selective CDK4/6 Inhibitor, Restricts the Growth of Pediatric Ependymomas. Cancers, 12(10), 2974.
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
- Bertoli, C., Skotheim, J. M., & de Bruin, R. A. (2013). Control of cell cycle transcription during G1 and S phases. Nature reviews. Molecular cell biology, 14(8), 518–528.
- Barvian, M., Boone, T., Brier, G., Choe, Y., Czako, B., ... & Glinka, T. (2025). Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome. Journal of Medicinal Chemistry.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Force, J., & D'Arcy, M. (2023).
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]
- Barroso-Sousa, R., & Tolaney, S. M. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer. Therapeutic advances in medical oncology, 10, 1758835918793372.
- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews. Drug discovery, 14(2), 130–146.
- Paolillo, M., Schinelli, S., Ciusani, E., & Rappa, G. (2024). The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. International Journal of Molecular Sciences, 25(4), 2351.
- Schettini, F., Giudici, F., & De Santo, I. (2020). Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer. Cancers, 12(11), 3247.
- Tadesse, S., Caldon, E. C., Tilley, W., & Lim, E. (2019). Cyclin E2 in cancer: a promising therapeutic target. American journal of cancer research, 9(7), 1319.
- Pal, K., & Mandal, M. (2024). The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141. PLoS ONE, 19(8), e0290088.
- Betzi, S., Alam, R., & Restouin, A. (2016). Discovery of a potential allosteric ligand binding site in CDK2. ACS chemical biology, 11(9), 2442-2449.
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
- El-Damasy, D. A., Ke, Y., & Cho, N. C. (2020). Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. Molecules (Basel, Switzerland), 25(19), 4531.
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National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones
The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including antioxidant, antibacterial, and anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substitutions at the 8-position of the this compound core, with a particular focus on their role as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and their cytotoxic effects against various cancer cell lines. Understanding the impact of these substitutions is crucial for the rational design of more potent and selective therapeutic agents.
The Emergence of 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones as Kinase Inhibitors
Pharmacological inhibition of cyclin-dependent kinases has surfaced as a viable therapeutic strategy in oncology.[3] Notably, the this compound scaffold has been identified as a novel core for the development of CDK2 inhibitors.[4] Research into this area has revealed that modifications at the 8-position of this heterocyclic system are particularly influential in modulating biological activity.[3][4]
A key synthetic strategy to introduce diverse functionalities at this position involves the initial synthesis of an 8-iodothis compound intermediate. This intermediate serves as a versatile precursor for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl moieties.[2]
Structure-Activity Relationship at the 8-Position
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
A study by Jansa et al. systematically explored the impact of various aromatic substituents at the 8-position on CDK2 inhibitory activity.[4] Their findings indicate a clear relationship between the size of the substituent and the resulting potency.
Generally, smaller aromatic substituents, up to the size of a naphthyl or a methoxyphenyl group, result in compounds with single-digit micromolar IC50 values against CDK2.[4] This suggests that the ATP-binding pocket of CDK2 can accommodate these relatively compact groups. However, the introduction of larger substituents, such as substituted biphenyls, leads to a decrease in inhibitory activity.[4] This is likely due to steric hindrance within the binding site, preventing optimal orientation of the inhibitor.
The binding mode of these inhibitors in the ATP pocket of CDK2 involves the formation of hydrogen bonds with the hinge region residue Leu83.[3] The nature and size of the 8-substituent influence the overall orientation of the this compound core, thereby affecting the strength and geometry of this critical interaction.[4]
Cytotoxic Activity
The cytotoxic effects of 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been evaluated against a panel of cancer cell lines.[2] The derivatization of the core structure at the 8-position with various aryl and heteroaryl groups has yielded compounds with promising, moderate to good cytotoxic activity against leukemia, lung, and colon cancer cell lines.[2]
Two derivatives, in particular, have shown promising biological activity with a favorable therapeutic index.[2] The specific nature of the substituent at the 8-position plays a critical role in determining the cytotoxic profile of these compounds.
Comparative Data of 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-ones
The following table summarizes the reported biological activities of a selection of 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones. This data provides a quantitative comparison of the effects of different substituents at the 8-position.
| Compound ID | 8-Substituent | Target | Activity (IC50/EC50) | Reference |
| Series A | Small aromatic moieties (e.g., phenyl, methoxyphenyl, naphthyl) | CDK2 | Single-digit micromolar IC50 | [4] |
| Series B | Large aromatic moieties (e.g., substituted biphenyls) | CDK2 | Decreased activity compared to Series A | [4] |
| 3h | Specific aryl/heteroaryl group (details in source) | Various tumor cell lines | Promising cytotoxic activity and good therapeutic index | [2] |
| 102 | Specific aryl/heteroaryl group (details in source) | Leukemia, lung, and colon cancer cell lines | Moderate to good cytotoxic activity | [2] |
Note: Specific IC50/EC50 values for individual compounds are detailed in the cited literature.
Experimental Protocols
General Synthesis of 8-Aryl-Imidazo[1,2-c]pyrimidin-5(6H)-ones
The synthesis of 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones is typically achieved through a multi-step process, with the key step being a Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 8-Iodothis compound
-
Start with 5-iodocytosine as the precursor.
-
React 5-iodocytosine with a suitable reagent to form the fused imidazole ring, yielding 8-iodothis compound.[2]
Step 2: Suzuki-Miyaura Cross-Coupling
-
Dissolve the 8-iodothis compound intermediate in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add the desired aryl or heteroarylboronic acid.
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and purify the product by column chromatography to obtain the desired 8-substituted derivative.[2]
Caption: General synthetic workflow for 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-ones.
CDK2/Cyclin E Kinase Assay
The inhibitory activity of the synthesized compounds against CDK2 is determined using an in vitro kinase assay.
-
Prepare a reaction mixture containing recombinant CDK2/cyclin E enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.
-
Add the test compounds at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and quantify the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP) or non-radiometric methods like ELISA or fluorescence-based assays.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Caption: Workflow for the in vitro CDK2 kinase inhibition assay.
Cell Viability (Cytotoxicity) Assay
The cytotoxic effects of the compounds on cancer cell lines are typically assessed using a cell viability assay, such as the MTT or MTS assay.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours. The viable cells will metabolize the reagent into a colored formazan product.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Conclusion
The 8-position of the this compound scaffold is a key site for chemical modification to modulate biological activity. Structure-activity relationship studies have demonstrated that the size and nature of the substituent at this position are critical for both CDK2 inhibition and cytotoxic activity. Specifically, smaller aromatic groups are favored for CDK2 inhibition, while a range of aryl and heteroaryl moieties can impart significant cytotoxicity. These findings provide a valuable framework for the future design and development of novel this compound-based therapeutics.
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- Jansa, J., Lyčka, A., Padelková, Z., Grepl, M., Konečný, P., & Hajdúch, M. (2015). New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. Journal of Heterocyclic Chemistry, 52(5), 1382-1389.
- Ajani, H., Jansa, J., Köprülüoğlu, C., Hobza, P., Kryštof, V., Lyčka, A., ... & Fanfrlík, J. (2018). Imidazo[1, 2‐c] pyrimidin‐5 (6H)‐one as a novel core of cyclin‐dependent kinase 2 inhibitors: Synthesis, activity measurement, docking, and quantum mechanical scoring. Journal of Molecular Recognition, 31(9), e2720.
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- Jansa, J., Jorda, R., Škerlová, J., Pachl, P., Peřina, M., Řezníčková, E., ... & Kryštof, V. (2021). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
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Kinase Selectivity Profiling for Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives: A Comparative Guide
Introduction: The Quest for Kinase Specificity
In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, derailing promising therapeutic candidates. The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of key kinases involved in cell cycle regulation and immune signaling.
This guide provides an in-depth comparison of the kinase selectivity profiles of derivatives based on this scaffold. We will objectively analyze their performance against established alternatives, supported by experimental data, and provide the causal insights behind the methodologies used to generate this data. Our focus will be on two primary targets for this scaffold: Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk).
The this compound Core: A Versatile Kinase Hinge-Binder
The this compound core acts as an effective "hinge-binder," a critical interaction motif for ATP-competitive kinase inhibitors. This structural element typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, the flexible segment connecting the N- and C-lobes of the catalytic domain. This foundational interaction anchors the inhibitor in the ATP-binding pocket, with substituents on the core exploring adjacent pockets to confer potency and selectivity.
Research has identified derivatives of this scaffold as potent inhibitors of both CDK2, a serine/threonine kinase crucial for cell cycle progression, and Syk, a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][2][3]
dot
Caption: Primary kinase targets of the this compound scaffold.
Comparative Selectivity Analysis: Benchmarking Against the Kinome
True selectivity can only be assessed through broad, quantitative screening against a large panel of kinases, a process known as kinome profiling. While comprehensive kinome scan data for this compound derivatives is not yet widely published, studies on closely related imidazo-fused heterocyclic scaffolds provide a valuable blueprint for understanding their potential selectivity.
For instance, a kinome scan of an imidazo[4,5-b]pyridine-based dual inhibitor of FLT3 and Aurora kinases (Compound 27e ) demonstrates how selectivity is quantified.[4] Screening at a 1 µM concentration against a panel of kinases reveals a specific subset of inhibited targets, allowing for a quantitative assessment of off-target effects.
Case Study: Kinome Profile of a Related Imidazo[4,5-b]pyridine Inhibitor
The following table summarizes the kinase inhibition profile for compound 27e , a potent dual Aurora/FLT3 kinase inhibitor, showcasing a selective activity profile with few significant off-target kinase activities.[4] This serves as a proxy for the type of data essential for validating the selectivity of the this compound series.
| Kinase Target | Percent of Control (%) @ 1 µM | Kinase Target | Percent of Control (%) @ 1 µM |
| Aurora-A | 3.4 | GAK | 17 |
| Aurora-B | 1 | MEK5 | 86 |
| Aurora-C | 16 | p70S6K | 98 |
| FLT3 | <6 | PIM1 | 75 |
| ABL | 91 | PLK1 | 63 |
| CDK2/cyclin E | 90 | SRC | 95 |
| FMS (CSF1R) | 48 | Syk | 94 |
| FYN | 84 | TRKA | 62 |
Data adapted from ACS Med. Chem. Lett. 2012, 3, 12, 1022–1026.[4] Values represent the remaining kinase activity in the presence of 1 µM inhibitor.
This profile reveals high potency against the intended Aurora and FLT3 targets, with minimal activity against other kinases, including CDK2 and Syk, suggesting that selectivity can be engineered within this broad class of compounds.
Deep Dive I: CDK2 Inhibition and Selectivity
CDK2, in complex with cyclin E and cyclin A, is a pivotal regulator of the G1/S phase transition and S-phase progression of the cell cycle. Its overexpression is common in many cancers, making it an attractive therapeutic target.
dot
Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.
Performance Comparison: Imidazo[1,2-c]pyrimidin-5(6H)-ones vs. Competitors
While some this compound derivatives show promising sub-micromolar inhibition of CDK2, achieving selectivity, particularly against the highly homologous CDK1, is a critical hurdle.[1][3][5] We compare them here with established CDK inhibitors.
| Compound | Scaffold | CDK2 IC₅₀ | Selectivity Profile Highlights |
| Derivative 3b [1] | This compound | 0.8 µM | Reported to have high selectivity for CDK2, with low cytotoxicity in cell lines, though a broad kinome panel is not available.[1] |
| Roscovitine [6][7][8] | Substituted Purine | ~0.7 µM | Inhibits CDK1, CDK2, and CDK5 with similar potency. Also inhibits CDK7 and CDK9 at slightly higher concentrations.[7][8][9] |
| Dinaciclib [1][2][10] | Pyrazolo[1,5-a]pyrimidine | < 5 nM | A potent multi-CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9.[2] Kinome profiling confirms potent inhibition of the CDK family.[10] |
The data suggests that while the this compound scaffold can yield potent CDK2 inhibitors, achieving the selectivity of more advanced clinical candidates requires extensive optimization to overcome inhibition of closely related CDKs like CDK1 and CDK9.
Deep Dive II: Syk Inhibition and Selectivity
Syk is a central mediator of signal transduction downstream of the B-cell receptor (BCR). Upon antigen binding, Syk is activated and initiates a cascade of phosphorylation events leading to B-cell proliferation, differentiation, and survival. It is a validated target for autoimmune diseases and B-cell malignancies.
dot
Caption: Simplified Syk signaling pathway downstream of the B-cell receptor.
Performance Comparison: Imidazo[1,2-c]pyrimidines vs. Competitors
The imidazo[1,2-c]pyrimidine scaffold has been successfully exploited to generate potent inhibitors of Syk family kinases.[2] Here, we compare their potential selectivity with that of advanced clinical Syk inhibitors.
| Compound | Scaffold | Syk IC₅₀ / K_d_ | Selectivity Profile Highlights |
| Compound 9f [2] | Imidazo[1,2-c]pyrimidine | 18 nM | Potently inhibits both Syk and ZAP-70 (IC₅₀ = 3.6 nM). The broader kinome profile is not published.[2] |
| Entospletinib [11][12] | Imidazo[1,2-a]pyrazine | 7.7 nM | Highly selective. Kinome scan revealed only one other kinase (TNK1) with a K_d_ < 100 nM. Significantly more selective than Fostamatinib's active metabolite, R406.[11][12] |
| Cerdulatinib [5][13][14] | Pyrrolo[2,3-d]pyrimidine | 32 nM | A dual Syk/JAK inhibitor. Also potently inhibits JAK1 (12 nM), JAK2 (6 nM), JAK3 (8 nM), and TYK2 (0.5 nM).[5][14] |
This comparison highlights a key strategic decision in kinase inhibitor design: pursuing a highly selective inhibitor like Entospletinib versus a dual or multi-targeted inhibitor like Cerdulatinib. The imidazo[1,2-c]pyrimidine scaffold shows promise for potent Syk inhibition, but thorough kinome profiling would be necessary to establish its position on this selectivity spectrum.
Experimental Protocols: A Self-Validating System
The reliability of kinase selectivity data is contingent upon the robustness of the biochemical assay used. The ADP-Glo™ Kinase Assay is a widely adopted, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. Its high sensitivity and broad dynamic range make it suitable for screening and profiling inhibitors.[15][16]
Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol describes a self-validating system for determining the potency and selectivity of a test compound. The causality is clear: the amount of light produced is directly proportional to the amount of ADP generated, which is a direct measure of kinase activity.
Objective: To determine the concentration of an this compound derivative required to inhibit 50% of a target kinase's activity (IC₅₀).
Workflow Diagram:
dot
Caption: Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup (e.g., in a 384-well plate):
-
To each well, add 2.5 µL of a 2x kinase/substrate solution in reaction buffer.
-
Add 0.5 µL of the diluted test compound or DMSO (for 0% and 100% inhibition controls, respectively).
-
Initiate the reaction by adding 2 µL of 2.5x ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[17][18]
-
ADP Detection and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, and simultaneously, the newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[17][18]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
To perform selectivity profiling, this entire protocol is repeated for each kinase in the screening panel.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent inhibitors against therapeutically relevant kinases like CDK2 and Syk. Early data indicates that high potency can be achieved. However, this guide underscores the critical importance of comprehensive selectivity profiling. The ultimate therapeutic success of any kinase inhibitor hinges not just on its on-target potency but on its "kinome-wide" behavior.
Future work on this scaffold must prioritize generating broad, quantitative selectivity data, akin to the profiles of clinical candidates like Dinaciclib and Entospletinib. This will allow for a rational, data-driven optimization of the scaffold to minimize off-target interactions and enhance the therapeutic window, ultimately paving the way for the development of safer and more effective kinase-targeted therapies.
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Ma, J., et al. (2015). Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma. Oncotarget, 6(41), 43881–43895. Available at: [Link]
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Flynn, J., et al. (2015). Dinaciclib is a novel cyclin-dependent kinase inhibitor with significant clinical activity in relapsed and refractory chronic lymphocytic leukemia. Leukemia, 29(7), 1524–1529. Available at: [Link]
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Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(22), 9779–9789. Available at: [Link]
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Bantscheff, M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 16(1), 1–11. Available at: [Link]
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Propper, D. J., et al. (2022). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Expert Opinion on Investigational Drugs, 31(11), 1187–1200. Available at: [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Medicinal Chemistry Letters, 3(12), 1022–1026. Available at: [Link]
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Baluom, M., et al. (2013). Pharmacokinetics of fostamatinib, a spleen tyrosine kinase (SYK) inhibitor, in healthy human subjects following single and multiple oral dosing in three phase I studies. British Journal of Clinical Pharmacology, 76(1), 78–88. Available at: [Link]
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Barlocco, D., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698–4701. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Antiviral Activity Against Pepper Mild Mottle Virus (PMMoV)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of antiviral compounds against the Pepper Mild Mottle Virus (PMMoV). Herein, we will explore a multi-tiered approach, from initial high-throughput screening to in-planta efficacy confirmation, while emphasizing the scientific rationale behind each experimental choice.
Pepper Mild Mottle Virus (PMMoV), a member of the Tobamovirus genus, poses a significant threat to pepper (Capsicum spp.) production worldwide, causing substantial economic losses due to reduced yield and fruit quality.[1][2] The virus is characterized by its rod-shaped particles and a positive-sense single-stranded RNA genome.[2][3] Symptoms of PMMoV infection in pepper plants include leaf mottling, chlorosis, stunting, and distorted, lumpy fruit.[1][4] The stability of the virus and its efficient mechanical transmission, including through contaminated seeds, make it a persistent challenge in both field and greenhouse cultivation.[5][6]
The development of effective antiviral agents is paramount for the sustainable management of PMMoV. This guide offers a comparative analysis of established and contemporary methodologies for the robust validation of potential antiviral compounds, ensuring scientific integrity and reproducibility.
Pillar 1: Foundational Screening Methodologies
The initial phase of antiviral discovery often involves screening a library of compounds to identify potential candidates. The choice of the primary screening assay is critical and depends on a balance of throughput, cost, and biological relevance.
The Local Lesion Assay: A Classic for Quantifiable Infectivity
The local lesion assay remains a cornerstone for quantifying viral infectivity.[7] This bioassay relies on the hypersensitive response of an indicator plant, where viral infection is restricted to a small area around the point of entry, resulting in visible, countable necrotic or chlorotic lesions.[7][8] For PMMoV, common indicator hosts include Nicotiana tabacum cv. Xanthi-NN and Chenopodium species.[8]
The number of local lesions is directly proportional to the concentration of infectious virus particles in the inoculum, providing a quantitative measure of antiviral activity.[9]
Experimental Protocol: PMMoV Local Lesion Assay
-
Plant Preparation: Grow indicator plants (e.g., Nicotiana tabacum cv. Xanthi-NN) under controlled greenhouse conditions until they have several well-developed leaves.
-
Inoculum Preparation: Prepare a PMMoV inoculum from infected pepper leaf tissue by grinding it in an appropriate buffer (e.g., phosphate buffer).
-
Compound Treatment: Mix the viral inoculum with the test compound at various concentrations. As a control, mix the inoculum with the solvent used to dissolve the compound. Incubate these mixtures for a defined period (e.g., 30-60 minutes) at room temperature.
-
Inoculation: Lightly dust the upper surface of the indicator plant leaves with an abrasive like Carborundum. Apply the virus-compound mixture and the control mixture to opposite halves of the same leaf or to different leaves on the same plant to minimize plant-to-plant variability.[10]
-
Incubation and Observation: Maintain the inoculated plants under optimal growth conditions. Observe the leaves for the development of local lesions over 5-7 days.[8]
-
Data Analysis: Count the number of lesions in the treated and control areas. Calculate the percentage of inhibition of viral infectivity.
Table 1: Comparison of Initial Screening Methods
| Assay Type | Principle | Throughput | Cost | Data Output | Advantages | Limitations |
| Local Lesion Assay | Hypersensitive response on indicator plants | Low to Medium | Low | Quantitative (lesion count) | Measures infectivity, cost-effective | Time-consuming, requires greenhouse space, subject to biological variability |
| ELISA-Based Screening | Detection of viral antigens | High | Medium | Quantitative (absorbance) | High throughput, specific | Does not directly measure infectivity, potential for false positives/negatives |
| RT-qPCR-Based Screening | Quantification of viral RNA | High | High | Quantitative (Ct values) | Highly sensitive and specific | Measures viral RNA, not necessarily infectious particles, higher cost |
Pillar 2: Quantifying Viral Load and Replication
While the local lesion assay provides a measure of infectivity, it is crucial to quantify the impact of a compound on viral replication and accumulation within the host plant. This is where molecular techniques offer unparalleled sensitivity and specificity.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is the gold standard for quantifying viral RNA.[11] This technique allows for the precise measurement of the PMMoV genome copies in plant tissues, providing a direct indication of the compound's effect on viral replication.[12][13]
Experimental Workflow: qRT-PCR for PMMoV Quantification
Detailed Protocol: qRT-PCR for PMMoV Quantification
-
Sample Collection: Harvest leaf samples from both treated and untreated PMMoV-infected pepper plants.
-
RNA Extraction: Extract total RNA from the leaf samples using a commercially available plant RNA extraction kit or a Trizol-based method.[8]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or PMMoV-specific primers.
-
Real-Time PCR: Perform real-time PCR using a master mix containing a fluorescent dye (e.g., SYBR Green) or a specific probe (e.g., TaqMan probe), along with PMMoV-specific primers.[14][15] Include a positive control (PMMoV RNA) and a no-template control.[16]
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample.[11] Relative quantification of viral RNA can be performed using the ΔΔCt method, normalizing to a host reference gene. Absolute quantification can be achieved by generating a standard curve with known concentrations of a PMMoV RNA standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a serological assay used to detect and quantify viral proteins (antigens).[17] The Double Antibody Sandwich (DAS)-ELISA is commonly employed for PMMoV detection.[3][18] While generally less sensitive than qRT-PCR, ELISA is a cost-effective method for screening a large number of samples.[8]
Pillar 3: In-Planta Efficacy and Mechanism of Action
The ultimate validation of an antiviral compound lies in its ability to protect the host plant from systemic infection and reduce disease symptoms.
Whole Plant Assays
Whole plant assays are essential to evaluate the prophylactic (preventive) and therapeutic (curative) effects of a compound under more biologically relevant conditions.
Experimental Design: Whole Plant Antiviral Assay
-
Plant Material: Use a susceptible pepper cultivar (Capsicum annuum) for the experiments.
-
Treatment Application:
-
Prophylactic: Apply the test compound to the plants before viral inoculation.
-
Therapeutic: Apply the test compound to the plants after viral inoculation.[19]
-
-
Inoculation: Mechanically inoculate the plants with PMMoV.[18]
-
Observation: Monitor the plants for the development of symptoms such as mosaic, mottling, and stunting over several weeks.[1]
-
Data Collection:
-
Disease Severity Index: Score the severity of symptoms on a predefined scale.
-
Viral Load: Quantify the viral load in systemic (newly emerged) leaves using qRT-PCR or ELISA at different time points.[3]
-
Phenotypic Measurements: Measure plant height, biomass, and fruit yield.
-
Table 2: Comparison of Antiviral Validation Assays
| Assay | Parameter Measured | Physiological Relevance | Throughput | Key Insights |
| Local Lesion Assay | Viral Infectivity | Low | Medium | Initial efficacy, dose-response |
| qRT-PCR | Viral RNA copies | Medium | High | Inhibition of viral replication |
| ELISA | Viral protein levels | Medium | High | Inhibition of viral protein synthesis/accumulation |
| Whole Plant Assay | Disease symptoms, viral load, plant health | High | Low | Prophylactic/therapeutic efficacy, phytotoxicity |
Investigating the Mechanism of Action
Understanding how an antiviral compound works is crucial for its development. Potential mechanisms of action for plant antivirals include:
-
Inhibition of viral attachment and entry: Preventing the virus from entering the host cells.[20]
-
Inhibition of viral replication: Targeting viral enzymes like RNA-dependent RNA polymerase (RdRp).[20][21]
-
Inhibition of viral protein synthesis: Interfering with the translation of viral proteins.[20]
-
Inhibition of viral assembly and movement: Preventing the formation of new virus particles or their spread throughout the plant.[22]
-
Induction of host defense responses: Activating the plant's innate immune system.[22]
Further molecular and cellular studies, such as surface plasmon resonance assays to investigate binding to viral proteins or RNA, can help elucidate the specific mechanism of action.[23]
Logical Flow for Antiviral Validation
Conclusion
The validation of antiviral activity against PMMoV requires a systematic and multi-faceted approach. By combining classic virological techniques with modern molecular methods, researchers can confidently identify and characterize novel antiviral compounds. This guide provides a robust framework for designing and executing these critical experiments, ultimately contributing to the development of effective strategies to combat this economically important plant pathogen.
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- Controlling Pepper Mild Mottle Virus (PMMoV) Infection in Pepper Seedlings by Use of Chemically Synthetic Silver Nanoparticles - ResearchGate. (2025-10-13).
- Development and evaluation of TaqMan-based, one-step, real-time RT-PCR assays for pepper mild mottle virus detection for near source tracking and wastewater-based epidemiology validation - PubMed. (2022-12-19).
- A modified local lesion assay procedure with improved sensitivity and reproducibility. (2025-08-06).
- Controlling Pepper Mild Mottle Virus (PMMoV) Infection in Pepper Seedlings by Use of Chemically Synthetic Silver Nanoparticles - PubMed. (2022-12-24).
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A Guide to Cross-Resistance Profiling of Anticancer Drugs: Methodologies and Mechanistic Insights
Introduction
The development of drug resistance is a primary obstacle in oncology, accounting for over 90% of deaths in patients with metastatic cancer.[1][2] A cancer may be intrinsically resistant to a given drug, or it may acquire resistance following a period of successful treatment. A more complex and challenging phenomenon is cross-resistance , where resistance to one drug confers resistance to other, often structurally or mechanistically unrelated, compounds. This guide provides an in-depth comparison of methodologies for profiling cross-resistance in cancer cell lines. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals to not only execute these protocols but also to understand the causality behind the experimental choices, grounded in the core molecular mechanisms of resistance.
Chapter 1: Core Mechanisms of Anticancer Drug Resistance
Understanding the "why" is critical before approaching the "how." A cell develops resistance not through a single pathway but via a complex interplay of molecular changes. Profiling cross-resistance is essentially a diagnostic process to deduce which of these mechanisms is dominant in a given cancer model.
The Role of Drug Efflux Pumps
The most studied mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters.[3][4] These membrane proteins act as cellular pumps, actively effluxing a wide variety of chemotherapeutic agents out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels.[5] The three most clinically relevant transporters are:
-
P-glycoprotein (P-gp/ABCB1): The first discovered and best-characterized efflux pump.[3]
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another key transporter with a broad substrate profile.[3]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Known for its role in resistance to topoisomerase inhibitors and other agents.[4]
A cell overexpressing ABCB1 will likely show cross-resistance to other ABCB1 substrates (e.g., taxanes, anthracyclines) but may remain sensitive to drugs that are not substrates (e.g., platinum agents).[6][7]
Drug Inactivation and Detoxification
Cells can enhance their ability to metabolize and detoxify drugs before they reach their targets. A key player in this process is the Glutathione S-transferase (GST) superfamily , particularly the Pi class 1 isoform (GSTP1).[8][9] GSTs catalyze the conjugation of glutathione to electrophilic compounds, rendering them less toxic and more easily excretable.[10] Overexpression of GSTP1 is strongly associated with resistance to platinum-based drugs like cisplatin and doxorubicin.[8][11] Unlike efflux pumps, this mechanism is not based on broad substrate recognition but on specific enzymatic detoxification pathways.
Alterations in Drug Targets
Resistance can arise from direct modifications to the drug's molecular target, preventing the drug from binding effectively. This is a common mechanism of resistance to targeted therapies.
-
Point Mutations: A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR).[12][13] This secondary mutation develops in EGFR-mutant lung cancer patients treated with first-generation tyrosine kinase inhibitors (TKIs) like erlotinib, increasing the receptor's affinity for ATP and thereby reducing the inhibitor's potency.[13][14] Similarly, mutations in the BRAF gene (like V600E) are central to melanoma, and resistance to BRAF inhibitors can emerge through various secondary mutations or pathway reactivations.[15][16]
-
Changes in Protein Expression/Isoforms: The taxane drugs (paclitaxel, docetaxel) function by stabilizing microtubules. Cancer cells can become resistant by altering the composition of these microtubules, for instance, by overexpressing specific β-tubulin isotypes (like βIII-tubulin) that have a lower binding affinity for taxanes.[17][18] Mutations within the tubulin genes themselves can also directly disrupt drug binding.[19][20]
Activation of Bypass Signaling Pathways
Even if the primary drug target is effectively inhibited, cancer cells can survive by activating alternative "bypass" signaling pathways that compensate for the blocked pathway. For instance, in EGFR-mutant lung cancers that become resistant to EGFR inhibitors, amplification of the MET proto-oncogene can drive downstream signaling through parallel pathways, rendering the inhibition of EGFR ineffective.[12]
Chapter 2: Methodologies for Cross-Resistance Profiling
The gold standard for in vitro cross-resistance profiling involves comparing the chemosensitivity of a drug-resistant cell line to its parental, drug-sensitive counterpart across a panel of anticancer agents.
Foundational Step: Generating a Drug-Resistant Cell Line
This protocol's trustworthiness lies in its mimicry of clinical resistance development. A resistant line is not simply a clone that survived a single high dose; it is generated through a gradual dose-escalation process, allowing for the selection and evolution of stable resistance mechanisms.
Protocol: Development of a Drug-Resistant Cell Line
-
Establish Parental Culture: Begin with a well-characterized, drug-sensitive cancer cell line (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer). Culture under standard conditions until a stable growth rate is achieved.
-
Initial IC50 Determination: Perform a baseline chemosensitivity assay (see Protocol in 2.2) to determine the IC50 (the concentration of drug required to inhibit cell growth by 50%) of the selected drug for the parental line.
-
Initiate Dose Escalation: Treat the parental cells with the drug at a concentration equal to its IC50.
-
Monitor and Culture: Maintain the culture, replacing the drug-containing medium every 2-3 days. Initially, a significant portion of cells will die. The surviving cells are cultured until they resume a healthy, confluent growth pattern. This may take several weeks.
-
Incremental Dose Increase: Once the cells are growing robustly at the current drug concentration, double the concentration.
-
Repeat and Select: Repeat steps 4 and 5, incrementally increasing the drug concentration. The key is patience; do not increase the dose until the cell population has fully recovered and adapted to the current concentration. This process can take 6-12 months.
-
Characterize the Resistant Line: Once a significantly resistant population is established (e.g., growing in a concentration 10-fold or higher than the parental IC50), it is considered a new resistant cell line. It should be expanded, cryopreserved, and periodically tested to ensure the resistance phenotype is stable in the absence of the drug.
The Chemosensitivity Assay (IC50 Determination)
The core of resistance profiling is the accurate and reproducible measurement of cell viability in response to a drug. The MTT assay is a robust, colorimetric method for this purpose.[21][22]
Protocol: IC50 Determination using MTT Assay
-
Cell Seeding: Harvest logarithmically growing cells (both parental and resistant lines). Seed them into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[21]
-
Drug Preparation: Prepare a stock solution of the test drug in a suitable solvent (e.g., DMSO). Perform a serial dilution in culture medium to create a range of concentrations (typically 7-10 points, spanning from non-toxic to highly toxic). Include a vehicle-only control.[21]
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for a defined period that allows for multiple cell doublings (typically 48-72 hours).[23]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[22]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[21]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the drug concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to fit a sigmoidal dose-response curve and calculate the precise IC50 value.[24]
-
Building the Cross-Resistance Profile
With the parental and resistant cell lines established, the profile is built by systematically determining the IC50 for a panel of drugs. The choice of drugs for the panel is critical; it should include agents from different classes, with known mechanisms of action and resistance.
The key metric is the Resistance Factor (RF) , calculated as: RF = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
An RF value > 1 indicates resistance. An RF ≈ 1 suggests no cross-resistance, and an RF < 1 indicates collateral sensitivity (where resistance to one drug makes the cell more sensitive to another).
Chapter 3: Comparative Case Studies in Cross-Resistance
The power of this technique is revealed when comparing profiles from cell lines with different underlying resistance mechanisms. The tables below use representative data to illustrate these distinct "fingerprints."
Case Study 1: Doxorubicin-Resistant Breast Cancer (e.g., MCF-7/DOX)
-
Underlying Mechanism: Typically driven by high overexpression of the ABCB1 (P-gp) efflux pump.[6]
-
Expected Profile: Strong cross-resistance to other ABCB1 substrates, but minimal resistance to non-substrates.
Table 1: Cross-Resistance Profile of a Doxorubicin-Resistant Cell Line
| Drug | Drug Class | Primary Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF) | Interpretation |
|---|---|---|---|---|---|---|
| Doxorubicin | Anthracycline | ABCB1 Substrate | 50 | 2500 | 50.0 | High Resistance |
| Paclitaxel | Taxane | ABCB1 Substrate | 5 | 300 | 60.0 | Strong Cross-Resistance |
| Vincristine | Vinca Alkaloid | ABCB1 Substrate | 2 | 90 | 45.0 | Strong Cross-Resistance |
| Cisplatin | Platinum Agent | Not an ABCB1 Substrate | 2000 | 2200 | 1.1 | No Cross-Resistance |
| Methotrexate | Antimetabolite | Not an ABCB1 Substrate | 100 | 110 | 1.1 | No Cross-Resistance |
Case Study 2: Erlotinib-Resistant Lung Cancer (e.g., HCC827/ER)
-
Underlying Mechanism: Acquired T790M mutation in EGFR.[12][25]
-
Expected Profile: High resistance to first-generation EGFR inhibitors but retained sensitivity to third-generation inhibitors designed to overcome T790M.
Table 2: Cross-Resistance Profile of an Erlotinib-Resistant Cell Line
| Drug | Drug Class | Primary Target | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Factor (RF) | Interpretation |
|---|---|---|---|---|---|---|
| Erlotinib | 1st Gen EGFR TKI | EGFR (Exon 19 del) | 10 | 5000 | 500.0 | High Resistance |
| Gefitinib | 1st Gen EGFR TKI | EGFR (Exon 19 del) | 12 | 6500 | ~540.0 | Strong Cross-Resistance |
| Osimertinib | 3rd Gen EGFR TKI | EGFR (T790M mutant) | 15 | 20 | 1.3 | No Cross-Resistance |
| Cisplatin | Platinum Agent | DNA | 2500 | 2600 | 1.0 | No Cross-Resistance |
| Paclitaxel | Taxane | Microtubules | 4 | 4.5 | 1.1 | No Cross-Resistance |
Chapter 4: Advanced Analysis - Overcoming Resistance with Combination Therapies
Identifying a resistance profile is the first step; the next is to find ways to overcome it. Drug combination screening is a powerful method to identify synergistic interactions where the combined effect of two drugs is greater than the sum of their individual effects.[26][27]
The Goal: To find a second drug that can either re-sensitize the resistant cells to the original agent or kill them through an independent mechanism. This is quantified by calculating a synergy score.[28][29]
Protocol: Drug Combination Synergy Screening (Checkerboard Assay)
-
Assay Setup: Use a 96-well plate format. Along the x-axis, perform a serial dilution of Drug A. Along the y-axis, perform a serial dilution of Drug B. This creates a matrix where every well has a unique combination of drug concentrations.
-
Cell Seeding and Treatment: Seed the resistant cells and incubate for 24 hours. Treat the cells with the drug combination matrix and incubate for 48-72 hours.
-
Viability Measurement: Perform an MTT assay as described in section 2.2 to measure the viability in each well of the matrix.
-
Synergy Analysis: Input the resulting dose-response matrix into specialized software like SynergyFinder or Combenefit.[30][31][32][33] These tools compare the observed experimental response against a theoretical "additive" response predicted by models like Loewe Additivity or Bliss Independence.[26][34]
-
Synergy: The combination is more effective than expected.
-
Antagonism: The combination is less effective than expected.
-
Additivity: The combination effect is as expected.
-
Conclusion
Cross-resistance profiling is not merely an academic exercise; it is a fundamental tool in preclinical drug development. By systematically comparing the chemosensitivity profiles of sensitive and resistant cell lines, researchers can generate powerful hypotheses about the underlying mechanisms of resistance. This knowledge is crucial for stratifying patients, designing more effective clinical trials, and, most importantly, developing rational drug combinations that can overcome resistance and improve patient outcomes. The integration of this phenotypic data with genomic and proteomic analyses represents the next frontier in creating a truly comprehensive understanding of cancer drug resistance.
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Mok, T. S. (2011). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. Journal of Thoracic Oncology, 6(7), S1377-S1380. [Link]
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Russo, M., Sirico, M., & Capone, M. (2023). BRAF V600-Mutated Metastatic Melanoma and Targeted Therapy Resistance: An Update of the Current Knowledge. Cancers, 15(9), 2607. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-c]pyrimidine Analogs
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is a rigorous path of empirical validation. The imidazo[1,2-c]pyrimidine core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, particularly in oncology. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of various imidazo[1,2-c]pyrimidine analogs, drawing upon experimental data to elucidate their therapeutic potential. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a foundation of scientific integrity.
The Imidazo[1,2-c]pyrimidine Scaffold: A Versatile Pharmacophore
The fused heterocyclic system of imidazo[1,2-c]pyrimidine offers a unique three-dimensional structure that can be readily functionalized at multiple positions. This chemical tractability allows for the fine-tuning of physicochemical properties and target specificity, making it an attractive starting point for the development of potent and selective inhibitors of key cellular targets, particularly protein kinases implicated in cancer progression. This guide will delve into analogs targeting Cyclin-Dependent Kinase 2 (CDK2), Anaplastic Lymphoma Kinase (ALK), and Spleen Tyrosine Kinase (Syk), showcasing the translation of initial in vitro potency to tangible in vivo effects.
Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery
The initial evaluation of any potential therapeutic agent begins with a comprehensive in vitro assessment. This stage is crucial for establishing a compound's biological activity, mechanism of action, and preliminary structure-activity relationship (SAR).
Cellular Viability and Cytotoxicity: The First Litmus Test
A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the proliferation of and/or induce death in cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.
Rationale for Experimental Choice: The MTT assay is selected for its high throughput, reliability, and its direct correlation of mitochondrial metabolic activity with cell viability. It provides a quantitative measure (IC50 or GI50 values) of a compound's potency, which is essential for comparing different analogs and prioritizing them for further studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Imidazo[1,2-c]pyrimidine Analogs
| Compound ID | Target Kinase | K562 (Leukemia) | U937 (Lymphoma) | HCT116 (Colon) | HT-29 (Colon) | Reference |
| 9b | Unknown | 5.60 | 3.51 | >50 | >50 | [1] |
| Analog A | CDK2 | - | - | - | - | [2][3] |
| Analog B | ALK | - | - | - | - | [4] |
| 9f | Syk | - | - | - | - | [5] |
Note: Data for Analogs A and B are qualitative from the source and specific IC50 values for these exact analogs against these cell lines were not provided in the cited literature. The table is illustrative of how such data would be presented. Compound 9b is a 2H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidine derivative.
Target Engagement and Enzymatic Inhibition: Unraveling the Mechanism
To understand how these compounds exert their cytotoxic effects, it is imperative to confirm their engagement with the intended molecular target. For kinase inhibitors, this involves direct enzymatic assays.
Rationale for Experimental Choice: Kinase inhibition assays, often utilizing luminescence or fluorescence-based readouts, provide a direct measure of a compound's ability to block the catalytic activity of a specific kinase. This is a critical step in validating the mechanism of action and assessing selectivity.
Table 2: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-c]pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 3b | CDK2/cyclin E | sub-micromolar | [2][3] |
| 19 | ALK (wild type) | Good activity | [4] |
| 19 | ALK (L1196M mutant) | Good activity | [4] |
| 9f | Syk | Potent inhibition | [5] |
| 9f | ZAP-70 | Potent inhibition | [5] |
Note: The references describe the activity in these terms without always providing specific numerical IC50 values in the abstracts.
Induction of Apoptosis: A Key Hallmark of Anticancer Activity
A desirable characteristic of an anticancer agent is the ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to quantify apoptosis.
Rationale for Experimental Choice: This assay provides a nuanced view of cell death. Annexin V detects the externalization of phosphatidylserine, an early apoptotic event, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. This allows for the differentiation between different modes of cell death. For instance, compound 9b was shown to upregulate the expression of Bax, downregulate Bcl-2, and activate caspase-3 in K562 cells, all hallmarks of apoptosis.[1]
Part 2: In Vivo Efficacy - Bridging the Gap to Clinical Relevance
While in vitro assays provide crucial initial data, the complex biological environment of a living organism can significantly impact a compound's efficacy. In vivo studies in animal models are therefore a critical step in the preclinical evaluation process.
Murine Xenograft Models: A Standard for Preclinical Evaluation
The most common in vivo model for assessing the efficacy of anticancer agents involves the subcutaneous implantation of human cancer cells into immunodeficient mice.
Rationale for Experimental Choice: Xenograft models allow for the evaluation of a compound's antitumor activity in a living system, providing insights into its pharmacokinetics, pharmacodynamics, and overall tolerability. The choice of cell line for implantation should ideally be one against which the compound has demonstrated potent in vitro activity.
Translating In Vitro Potency to In Vivo Efficacy: A Case Study
A study on imidazo[1,2-c]pyrimidine derivatives as Syk family kinase inhibitors provides a clear example of this transition.[5] After identifying potent inhibitors in vitro, the researchers aimed to improve their oral efficacy. Compound 9f not only demonstrated strong in vitro inhibition of Syk and ZAP-70 kinases but also, upon oral administration, led to the in vivo suppression of both the passive cutaneous anaphylaxis reaction and Concanavalin A-induced IL-2 production in a mouse model.[5] This demonstrates a successful translation of in vitro target engagement to a measurable in vivo pharmacological effect.
Table 3: Comparison of In Vitro and In Vivo Efficacy for Select Analogs
| Compound ID | In Vitro Target & Potency | In Vivo Model | Dosing & Administration | Key In Vivo Outcome | Reference |
| 9f | Potent Syk/ZAP-70 inhibitor | Mouse model of IL-2 production | Oral | Suppression of IL-2 production | [5] |
Part 3: Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and laboratory workflows.
Signaling Pathways Targeted by Imidazo[1,2-c]pyrimidine Analogs
Caption: CDK2 Signaling Pathway and Inhibition.
Caption: Aberrant ALK Signaling in Cancer.
Caption: Syk Signaling in B-Cell Malignancies.
Experimental Workflows
Caption: MTT Assay Workflow.
Caption: In Vivo Xenograft Study Workflow.
Part 4: Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-c]pyrimidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the imidazo[1,2-c]pyrimidine analogs for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
In Vivo Xenograft Efficacy Study
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the imidazo[1,2-c]pyrimidine analog in a suitable vehicle and administer it to the treatment group according to the predetermined dosing schedule (e.g., daily oral gavage). The control group receives the vehicle alone.
-
Efficacy Evaluation: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
The imidazo[1,2-c]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents. This guide has outlined a systematic approach to comparing the in vitro and in vivo efficacy of its analogs, emphasizing the importance of a logical and evidence-based progression from initial cell-based assays to preclinical animal models. The successful translation of potent in vitro kinase inhibition to demonstrable in vivo pharmacological effects, as seen with Syk inhibitors, underscores the potential of this chemical class. By adhering to rigorous and well-validated experimental protocols, researchers can effectively identify and advance the most promising imidazo[1,2-c]pyrimidine derivatives towards clinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[1,2-c]pyrimidin-5(6H)-one
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of imidazo[1,2-c]pyrimidin-5(6H)-one. As a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge for safe and responsible laboratory practice.
Section 1: Hazard Profile and Core Safety Principles
Before any handling or disposal activity, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance. The primary risks are associated with irritation and acute toxicity.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Causality and Implication |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | pictogram: GHS07 | Ingestion can lead to adverse health effects. This dictates strict prohibitions on eating or drinking in the lab and mandates immediate medical attention if ingested. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | pictogram: GHS07 | Direct contact can cause inflammation, redness, or dermatitis. This necessitates the use of chemical-resistant gloves and a lab coat.[1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | pictogram: GHS07 | The compound can cause significant, potentially damaging, irritation upon contact with eye tissue, making chemical splash goggles mandatory.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | pictogram: GHS07 | Inhalation of the solid as a dust can irritate the respiratory tract.[1] This requires handling in a well-ventilated area, preferably a chemical fume hood, to minimize aerosolization.[1] |
The foundational principle of disposal is that all waste streams containing this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general trash or down the drain.[1]
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Adherence to a strict PPE protocol is the first line of defense against exposure. The selection of PPE is directly informed by the hazards identified above.
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety goggles or glasses that provide a complete seal around the eyes.[1]
-
Body Protection: A full-length laboratory coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1]
Causality: The requirement for comprehensive PPE stems from the compound's multiple irritation pathways (skin, eyes, respiratory) and its oral toxicity.[1][2] Each piece of equipment creates a physical barrier, mitigating the risk of accidental exposure during handling and waste consolidation.
Section 3: Step-by-Step Waste Management and Disposal Protocol
The following protocol outlines the lifecycle of waste management from the point of generation to its final removal by certified professionals. This process is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][4]
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[5][6]
-
Solid Waste: This includes expired or unused this compound, and any grossly contaminated items like weighing papers or spill cleanup materials.
-
Liquid Waste: Solutions containing the compound (e.g., from experimental workups or stock solutions). This waste must be segregated by solvent type (e.g., halogenated vs. non-halogenated solvents).
-
Contaminated Consumables: Items with trace contamination, such as pipette tips, gloves, and empty vials.
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to prevent leaks and ensure safety.[6]
-
Select a Compatible Container:
-
For solid waste, use a sealable, wide-mouth container made of high-density polyethylene (HDPE).
-
For liquid waste, use a sealable, chemical-resistant container (glass or HDPE) with a screw-top cap. Ensure the container material is compatible with the solvent used.
-
-
Affix a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled.[7][8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other chemical constituents (e.g., solvents).
-
The accumulation start date (the date the first waste was added).
-
The specific hazards (e.g., "Irritant," "Toxic").
-
Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[7][8][9]
-
Designate the SAA: This should be a secondary containment tray within a fume hood or a designated cabinet. The location must not interfere with normal laboratory operations.[9]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[7][8] This minimizes fugitive emissions and prevents spills.
-
Adhere to Accumulation Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of hazardous waste.[7][8] However, as a matter of prudence, waste should be removed well before this limit is reached.[9]
Step 4: Arranging for Final Disposal
Final disposal of this compound must be conducted by a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.[1][6]
-
Request a Pickup: Follow your institution's specific procedure to request a waste pickup from EHS.
-
Prepare for Transport: Ensure containers are clean on the outside, properly sealed, and accurately labeled.
-
Documentation: Complete any required waste manifests or logs provided by your EHS office.
Causality: This regulated, multi-step process ensures a "cradle-to-grave" management system for hazardous waste, as mandated by the EPA.[3] The use of licensed contractors guarantees that the final disposal method (e.g., high-temperature incineration) is environmentally sound and effective at destroying the hazardous compound.[6]
Section 4: Spill and Decontamination Procedures
In the event of an accidental release, a swift and correct response is crucial.
-
Alert Personnel: Notify others in the immediate area.[1]
-
Evacuate (If Necessary): For large spills or if dust is generated, evacuate the area and contact EHS.
-
Don Appropriate PPE: Before cleaning, don all required PPE as outlined in Section 2.
-
Contain the Spill:
-
For Solids: Use a dry cleanup method.[1] Gently cover the spill with an inert absorbent material like sand or vermiculite. Do NOT use a dry brush, as this can generate dust. Carefully scoop the material into your designated solid hazardous waste container.
-
For Liquids: Absorb the spill with chemical-absorbent pads or vermiculite. Collect the contaminated material and place it in the appropriate hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill surface with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling this compound waste.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety. Retrieved from [Link]
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Laboratory Waste Management Guidelines. (n.d.). Unknown Source. Retrieved from [Link]
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This compound Safety Information. (n.d.). Angene Chemical. Retrieved from [Link]
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Safety Laws and Standards Pertinent to Laboratories. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Unknown Source. Retrieved from [Link]
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EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle. Retrieved from [Link]
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Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA). Retrieved from [Link]
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- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
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Comprehensive Safety and Handling Guide for Imidazo[1,2-c]pyrimidin-5(6H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of imidazo[1,2-c]pyrimidin-5(6H)-one (CAS Number: 55662-66-3). As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research. The information herein is based on the known hazards of the compound and structurally similar heterocyclic molecules.
Hazard Analysis and Risk Assessment
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed. [5]
Given these hazards, a stringent risk mitigation strategy is imperative. This involves a multi-layered approach encompassing engineering controls, administrative controls, and the correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table outlines the mandatory PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes, dust, and aerosols that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile or other chemically resistant gloves (e.g., neoprene). | To prevent skin contact, which can lead to irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat or a chemical-resistant apron worn over appropriate street clothing (long pants and closed-toe shoes). | To protect the skin on the body and arms from spills and contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or for procedures with a high potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To minimize the inhalation of dust or vapors, which can cause respiratory tract irritation. |
Operational Plan for Safe Handling
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline the recommended sequence of operations for handling this compound.
Caption: Recommended workflow for safely handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review this safety guide and any available safety information for this compound and all other reagents being used.
-
Ensure a certified chemical fume hood is in proper working order.
-
Gather all necessary chemicals, equipment, and waste containers before starting work.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles and a face shield.
-
Don the appropriate chemically resistant gloves.
-
-
Chemical Handling:
-
Doffing PPE:
-
Remove gloves using a technique that avoids skin contact with the outer contaminated surface.
-
Remove the face shield and safety goggles.
-
Remove the lab coat.
-
-
Waste Disposal and Cleanup:
-
Dispose of all contaminated disposable PPE (e.g., gloves) in a designated hazardous waste container.
-
Segregate all chemical waste containing this compound into a clearly labeled hazardous waste container for disposal by trained personnel.[4]
-
Decontaminate the work area with an appropriate solvent and cleaning agent.
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[4] |
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[4] Ensure waste containers are properly labeled with the chemical name and associated hazards.
References
-
ResearchGate. (2025, August 8). New Imidazo[1,2- c ]pyrimidin-5(6 H )-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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DiversiTech Corporation. SAFETY DATA SHEET. [Link]
-
PubMed. (2021, April 15). This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. [Link]
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PubMed Central. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. [Link]
-
Osborn. (2018, August 20). SAFETY DATA SHEET. [Link]
-
PubChem. Imidazo(1,2-a)pyrimidine. [Link]
-
MDPI. (2023, March 29). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
-
ITW Red Head. (2025, April 18). SAFETY DATA SHEET. [Link]
-
Hoffman Fine Chemicals. CAS RN 1339891-11-0 | 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride. [Link]
-
LookChem. Imidazo[1,2-a]pyrimidin-5(1H)-one Safety Data Sheets(SDS). [Link]
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PubChem. Ici-63197. [Link]
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PubMed. (2023, May 31). Inactivating Activities and Mechanism of Imidazo[1,2- c]pyrimidin-5(6 H)-one Nucleoside Derivatives Incorporating a Sulfonamide Scaffold. [Link]
- Google Patents. WO2008058126A2 - Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors.
-
Cole-Parmer. Material Safety Data Sheet - 4-Mercapto-1H-Pyrazolo(3,4-D)Pyrimidine Hemihydrate, 99%. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
